Product packaging for Prunasin(Cat. No.:CAS No. 99-18-3)

Prunasin

货号: B192207
CAS 编号: 99-18-3
分子量: 295.29 g/mol
InChI 键: ZKSZEJFBGODIJW-GMDXDWKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Prunasin is a cyanogenic monoglucoside belonging to the family of cyanogenic glycosides, which are naturally occurring plant secondary metabolites . Its chemical structure is (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, and it is the β-D-monoglucoside of (R)-mandelonitrile and a direct biosynthetic precursor to the diglucoside amygdalin . This compound is found in various plant species, particularly within the genus Prunus , such as almond, apricot, peach, and cherry . In a research context, this compound serves as a crucial compound for studying plant defense mechanisms and developmental processes. As part of a two-component defense system, it releases toxic hydrogen cyanide (HCN) upon cellular disruption through enzymatic hydrolysis by β-glucosidases and hydroxynitrile lyases, providing a chemical defense against herbivores and pathogens . Beyond defense, recent metabolomic studies have identified this compound as a potential biomarker for endodormancy release in almond and other fruit trees, indicating its significant role in regulating flowering time . Its biosynthesis, derived from the amino acid L-phenylalanine, and its subsequent turnover are key areas of investigation in plant nitrogen metabolism and the recycling of resources without HCN release . Researchers also utilize this compound to explore the genetic and enzymatic basis for the bitter vs. sweet kernel trait in almonds, as the differential accumulation of its derivative, amygdalin, determines this economically important characteristic . Furthermore, its metabolism is studied in the context of generating other specialized compounds, such as salicylic acid . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use. Proper safety protocols must be observed, as its hydrolysis can release hydrogen cyanide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B192207 Prunasin CAS No. 99-18-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Source PubChem
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InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSZEJFBGODIJW-GMDXDWKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018995
Record name Prunasin
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Molecular Weight

295.29 g/mol
Source PubChem
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Physical Description

Solid
Record name Prunasin
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CAS No.

99-18-3
Record name Prunasin
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Record name Prunasin
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Record name (R)-(β-D-glucopyranosyloxy)phenylacetonitrile
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Record name PRUNASIN
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 - 148 °C
Record name Prunasin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Prunasin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and metabolic pathways of Prunasin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a cyanogenic glycoside, a class of secondary metabolites found in numerous plant species.[1][2] Chemically, it is the glucoside of (R)-mandelonitrile.[3] this compound plays a significant role in plant defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1][4] It is a precursor to the diglucoside amygdalin, another well-known cyanogenic glycoside.[3][5][6][7] This guide delves into the core chemical and biological aspects of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, is characterized by a mandelonitrile aglycone linked to a glucose molecule via a β-glycosidic bond.[3] Its stereoisomer is Sambunigrin, which has the (S)-configuration at the benzylic carbon.[8]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile[3]
Systematic IUPAC Name (R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile[3]
CAS Number 99-18-3[3][9]
PubChem CID 119033[3][9]
ChEBI ID CHEBI:17396[3][9]
InChI InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1[3][9]
SMILES C1=CC=C(C=C1)--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3][9]
Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in Table 2.

PropertyValue
Chemical Formula C14H17NO6[3][9]
Molar Mass 295.291 g·mol−1[3]
Appearance Solid[10]
Melting Point 122 - 123 °C[10]

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-phenylalanine.[2][3][5] The pathway primarily involves two cytochrome P450 (CYP) enzymes and a UDP-glucosyltransferase (UGT).[3]

Biosynthetic Pathway in Prunus species

In species such as Prunus dulcis (almond), the biosynthesis proceeds as follows:

  • Hydroxylation and Decarboxylation: L-phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79D16.[1][3]

  • Conversion to Mandelonitrile: Phenylacetaldoxime is then converted to mandelonitrile by the enzyme CYP71AN24.[1][3][5]

  • Glycosylation: Finally, mandelonitrile is glycosylated by UGT85A19 or UGT94AF3 using UDP-glucose to form (R)-prunasin.[3][5]

Prunasin_Biosynthesis L_Phe L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L_Phe->Phenylacetaldoxime CYP79D16 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile CYP71AN24 This compound (R)-Prunasin Mandelonitrile->this compound UGT85A19 / UGT94AF3 Mandelonitrile:e->this compound:w           Amygdalin Amygdalin This compound->Amygdalin UGT94AF1 / UGT94AF2 UDP UDP This compound:s->UDP UDP_Glc UDP-Glucose UDP_Glc->this compound:n

Biosynthesis of this compound and its conversion to Amygdalin.

Metabolic Pathways

This compound can be further metabolized into amygdalin or catabolized to release hydrogen cyanide.

Conversion to Amygdalin

This compound is the direct precursor to amygdalin.[6] This conversion is catalyzed by the UDP-glucosyltransferases UGT94AF1 or UGT94AF2, which add a second glucose molecule.[3]

Catabolism and Cyanogenesis

The breakdown of this compound, known as cyanogenesis, is a two-step enzymatic process:

  • Hydrolysis to Mandelonitrile: this compound is hydrolyzed by this compound hydrolase, a specific β-glucosidase, to yield D-glucose and mandelonitrile.[3][5][7]

  • Dissociation of Mandelonitrile: Mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by mandelonitrile lyase) dissociate into benzaldehyde and toxic hydrogen cyanide.[3][5][7]

Prunasin_Catabolism This compound (R)-Prunasin Mandelonitrile Mandelonitrile This compound->Mandelonitrile This compound Hydrolase This compound:e->Mandelonitrile:w           Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile Lyase (or spontaneous) HCN Hydrogen Cyanide Mandelonitrile->HCN Glucose D-Glucose Mandelonitrile:s->Glucose H2O H₂O H2O->Mandelonitrile:n

Catabolic pathway of this compound leading to cyanogenesis.

Experimental Protocols

Enzymatic Synthesis of this compound (In Vitro)

This protocol outlines the key steps for the in vitro biosynthesis of this compound from L-phenylalanine, based on the characterized enzymatic pathway.

Materials:

  • L-phenylalanine

  • CYP79D16 enzyme (recombinantly expressed)

  • CYP71AN24 enzyme (recombinantly expressed)

  • UGT85A19 or UGT94AF3 enzyme (recombinantly expressed)

  • UDP-glucose

  • NADPH

  • Cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Step 1: Phenylacetaldoxime Synthesis:

    • Set up a reaction mixture containing L-phenylalanine, CYP79D16, NADPH, and cytochrome P450 reductase in the reaction buffer.

    • Incubate at an optimal temperature (e.g., 30°C) for a specified time.

    • Monitor the formation of phenylacetaldoxime using HPLC or LC-MS.

  • Step 2: Mandelonitrile Synthesis:

    • To the reaction mixture from Step 1, add the CYP71AN24 enzyme.

    • Continue incubation and monitor the conversion of phenylacetaldoxime to mandelonitrile.

  • Step 3: this compound Synthesis:

    • Add UDP-glucose and the UGT85A19 or UGT94AF3 enzyme to the reaction mixture containing mandelonitrile.

    • Incubate to allow for the glycosylation of mandelonitrile to this compound.

    • The final product, this compound, can be purified using techniques like column chromatography followed by identification and quantification using NMR and MS.

Quantitative Analysis by ¹H-NMR Spectroscopy

This method allows for the quantification of this compound in plant extracts.[11]

Sample Preparation:

  • Lyophilize plant material (e.g., leaves).

  • Extract the powdered material with a solvent mixture such as methanol-d4 and a phosphate buffer in D2O (e.g., pH 6.0).

  • Include an internal standard with a known concentration for quantification.

  • Centrifuge the extract to remove solid debris and use the supernatant for NMR analysis.

NMR Acquisition Parameters (Example):

  • Spectrometer: 400 MHz or higher

  • Solvent: Methanol-d4/D2O buffer

  • Pulse Program: Standard 1D proton experiment with water suppression.

  • Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial for accurate quantification to ensure full relaxation of the protons.[11]

  • Number of Scans: Sufficient scans (e.g., 128) to achieve a good signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic singlet signal for the anomeric proton of this compound.

  • Integrate the area of this signal and compare it to the integral of the known internal standard to calculate the concentration of this compound in the sample.

  • 2D NMR techniques like HMBC can be used to confirm the identity of this compound in complex mixtures by observing correlations between key protons and carbons.[11]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for the structural elucidation and quantification of this compound.

¹H-NMR and ¹³C-NMR Data

The following table summarizes representative chemical shifts for this compound. Note that values can vary slightly depending on the solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aglycone
C-α (benzylic CH)~5.9~68
C-CN (nitrile)-~118
Aromatic C~7.4-7.5~127-135
Glycone (Glucose)
H-1' (anomeric)~4.9~102
H-2' - H-6'~3.2-3.9~61-77

Biological Significance and Toxicity

This compound's primary role in plants is as a defense compound.[1] The release of hydrogen cyanide upon tissue damage deters herbivores and pathogens.[4] The toxicity of this compound is directly linked to this release of cyanide, which is a potent inhibitor of cellular respiration.[3][4] The accumulation of this compound and its conversion to amygdalin are key factors in determining the bitterness and toxicity of kernels in Prunus species, such as almonds.[3][6]

References

The Role of Prunasin as a Precursor to Amygdalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of amygdalin, a cyanogenic diglucoside, with a specific focus on the pivotal role of its precursor, prunasin. This document details the enzymatic conversions, genetic regulation, and analytical methodologies relevant to the study of these compounds, which are of significant interest in plant biochemistry, food science, and pharmaceutical research.

Introduction

Amygdalin is a prominent cyanogenic glycoside found in the seeds of many members of the Prunus genus, such as bitter almonds, apricots, and peaches. Its biosynthesis is a multi-step enzymatic process in which the monoglucoside this compound serves as a direct precursor. Understanding the conversion of this compound to amygdalin is crucial for applications ranging from modulating the bitterness and toxicity of food products to exploring the potential pharmacological activities of these molecules. This guide summarizes the current knowledge on the amygdalin biosynthetic pathway, presents quantitative data on the accumulation of these compounds, and provides detailed experimental protocols for their analysis.

The Biosynthetic Pathway: From L-Phenylalanine to Amygdalin

The formation of amygdalin begins with the amino acid L-phenylalanine and proceeds through a series of intermediates, with this compound being the key penultimate compound. The pathway involves enzymes from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.

The initial steps, leading to the synthesis of this compound, are catalyzed by membrane-bound cytochrome P450 enzymes. L-phenylalanine is converted to mandelonitrile, the aglycone of this compound, through the sequential action of CYP79 and CYP71 family enzymes. Specifically, in almond (Prunus dulcis), PdCYP79D16 and PdCYP71AN24 have been identified as the key enzymes in this conversion[1][2][3]. The expression of these two genes is a critical determinant of whether an almond will be bitter (high amygdalin content) or sweet (low to no amygdalin)[1][3][4]. In sweet almond genotypes, the expression of PdCYP79D16 and PdCYP71AN24 is either undetectable or at very low levels, effectively blocking the pathway at its inception[1][3][4].

Mandelonitrile is then glucosylated to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase, with UGT85A19 being a well-characterized enzyme in this role[5]. More recently, PdUGT94AF3 has also been identified as a monoglucosyl transferase contributing to this compound formation in almond[1][2].

The final and defining step in amygdalin biosynthesis is the addition of a second glucose molecule to this compound. This β(1→6)-O-glycosylation is catalyzed by specific UDP-glucosyltransferases. In almond, PdUGT94AF1 and PdUGT94AF2 have been identified as the enzymes responsible for the conversion of this compound to amygdalin[1][2]. This two-step glucosylation process highlights this compound's central role as the immediate precursor to amygdalin[6][7].

Spatially, the biosynthesis is compartmentalized within the developing almond seed. This compound synthesis primarily occurs in the tegument (seed coat), from where it is transported to the cotyledons (the kernel). It is within the cotyledons that the final glucosylation step to form amygdalin takes place[1][8].

Signaling Pathway Diagram

Amygdalin_Biosynthesis cluster_tegument Tegument cluster_cotyledon Cotyledon Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile PdCYP79D16 PdCYP71AN24 This compound This compound Mandelonitrile->this compound UGT85A19 PdUGT94AF3 Amygdalin Amygdalin This compound->Amygdalin PdUGT94AF1 PdUGT94AF2 This compound->Amygdalin Transport

Biosynthesis of Amygdalin from L-Phenylalanine.

Quantitative Data on this compound and Amygdalin

The concentrations of this compound and amygdalin vary significantly between bitter and sweet almond varieties, as well as during the developmental stages of the kernel. The following tables summarize representative quantitative data from the literature.

Table 1: Amygdalin and this compound Content in Different Almond Varieties

Almond VarietyTypeAmygdalin (mg/100g)This compound (mg/100g)Reference
AtochaSweet7.65Not Reported[9]
FerraduelSweet23.37Not Reported[9]
GarriguesSlightly Bitter23.37Not Reported[9]
Multiple Bitter VarietiesBitterup to 375.40Not Reported[9]
Common AlmondSweetAlmost UndetectableNot Reported[10][11]
Tangut AlmondBitter5450 - 9730Not Reported[10][11]
Longstalk AlmondBitter3000 - 4220Not Reported[10][11]
Wild AlmondBitter3140 - 6800Not Reported[10][11]

Table 2: Developmental Accumulation of this compound and Amygdalin in Bitter Apricot Kernels

Days After Flowering (DAF)This compound (mg/g DW)Amygdalin (mg/g DW)Dominant CyanogenReference
Early Stage (<50 DAF)Initially Increases, then DecreasesLowThis compound[7]
Mid Stage (50-70 DAF)Declines to ZeroIncreases LinearlyAmygdalin[7]
Late Stage (>70 DAF)UndetectableHigh, then plateaus or slowly changesAmygdalin[7]

Experimental Protocols

Accurate quantification of this compound and amygdalin is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound and Amygdalin by HPLC

This protocol is adapted from methodologies described for the analysis of cyanogenic glycosides in Prunus species[7][9][11].

1. Sample Preparation and Extraction: a. Freeze-dry and grind kernel samples to a fine powder. b. For bitter kernels, weigh approximately 0.15 g of the defatted powder. For sweet kernels, use approximately 0.3 g[7]. c. Add 50 mL of methanol to the powder. d. Sonicate the suspension for 30 minutes at 30°C in an ultrasonic bath[7]. e. Centrifuge the extract at 10,000 x g for 15 minutes. f. Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: Symmetry C18 or equivalent (e.g., 4.6 x 250 mm)[9][11].

  • Mobile Phase: Isocratic elution with acetonitrile:water (80:20, v/v) or methanol:water (20:80, v/v)[9][11].

  • Flow Rate: 1.0 - 1.3 mL/min[9][11].

  • Detection: UV detector at 218 nm[9].

  • Injection Volume: 10 µL[11].

3. Quantification: a. Prepare standard curves for amygdalin and this compound of known concentrations. b. Identify peaks based on retention times of the standards. Approximate retention times are 3.4 min for amygdalin and 5.7 min for this compound under specific conditions[9]. c. Quantify the compounds by comparing the peak areas of the samples to the standard curves.

Quantification of this compound and Amygdalin by UHPLC-MS/MS

This protocol provides higher sensitivity and selectivity and is based on recently developed methods[5][6].

1. Sample Preparation and Extraction: a. Homogenize 1 g of the sample material with 40 mL of a methanol/water/formic acid (25/74/1, v/v/v) solution on a rotary tumbler for 30 minutes[6]. b. Alternatively, for ultrasonic-assisted extraction (UAE), use a 90:10 (v/v) ethanol/water solvent with a sample mass of 1 g per 10 mL of solvent and sonicate for 150 minutes[5]. c. Centrifuge the extract and collect the supernatant. d. Dilute an aliquot of the supernatant with 1% formic acid or type-1 water[5][6]. e. Filter the diluted extract through a 0.2 µm filter before analysis[5].

2. UHPLC-MS/MS Conditions:

  • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Quantification: Multiple Reaction Monitoring (MRM) mode.

  • Precursor and Product Ions: Specific transitions for amygdalin and this compound need to be determined (e.g., monitoring for [M+Na]+ or [M+NH4]+ adducts)[1][2].

3. Quantification: a. Use matrix-matched calibration standards for accurate quantification. b. An internal standard, such as dhurrin, can be used to improve accuracy[6]. c. The limit of quantitation can be as low as 7.78 µg/L for amygdalin and 51.36 µg/L for this compound with optimized methods[5][12].

Experimental Workflow Diagram

Experimental_Workflow Start Plant Material (e.g., Almond Kernels) Homogenization Homogenization (Grinding/Powdering) Start->Homogenization Extraction Extraction (Methanol or Ethanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis Quantification Quantification (Standard Curves) Analysis->Quantification

General workflow for cyanogenic glycoside analysis.

Conclusion

This compound is the indispensable intermediate in the biosynthesis of amygdalin. The conversion of this compound to amygdalin, catalyzed by specific UDP-glucosyltransferases, is the final step in the pathway that leads to the accumulation of high levels of this cyanogenic diglucoside in the kernels of bitter almonds and other Prunus species. The genetic regulation of the initial steps of the pathway, particularly the expression of CYP79D16 and CYP71AN24, is the primary determinant of the bitter or sweet phenotype. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this compound and amygdalin, facilitating further research into the biochemistry, genetics, and potential applications of these important natural products.

References

Unveiling the Bitter Truth: A Technical Guide to Cyanide Release from Prunasin Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Prunasin, a cyanogenic glycoside prevalent in species of the Prunus genus, such as almonds, cherries, and apricots, serves as a key component of a plant's chemical defense mechanism. Upon tissue disruption, this compound undergoes enzymatic hydrolysis, culminating in the release of toxic hydrogen cyanide (HCN). This process, known as cyanogenesis, is of significant interest to researchers in toxicology, plant biology, and drug development due to its implications for food safety, herbivory, and the potential for targeted therapeutic applications. This technical guide provides an in-depth exploration of the cyanide release mechanism from this compound hydrolysis, detailing the enzymatic cascade, chemical instability of intermediates, quantitative data, and experimental protocols for its investigation.

The Two-Step Enzymatic Cascade of this compound Hydrolysis

The release of cyanide from this compound is not a single event but a sequential, two-step enzymatic process. This cascade involves the coordinated action of two key enzymes: this compound hydrolase and mandelonitrile lyase.

  • Step 1: Glycosidic Bond Cleavage by this compound Hydrolase. The initial step is the hydrolysis of the β-glycosidic bond in this compound. This reaction is catalyzed by This compound hydrolase (EC 3.2.1.21), a specific type of β-glucosidase. This enzymatic action cleaves the sugar moiety (glucose) from this compound, yielding mandelonitrile and D-glucose.[1]

  • Step 2: Dissociation of Mandelonitrile by Mandelonitrile Lyase. The product of the first reaction, mandelonitrile, is an unstable α-hydroxynitrile. Its decomposition is significantly accelerated by the enzyme mandelonitrile lyase (EC 4.1.2.10). This enzyme catalyzes the dissociation of mandelonitrile into benzaldehyde and hydrogen cyanide.[2]

The Unstable Intermediate: Mandelonitrile

Mandelonitrile is a critical, yet transient, intermediate in the cyanide release pathway. Its stability is highly dependent on pH. Under neutral to alkaline conditions, mandelonitrile is unstable and spontaneously decomposes to benzaldehyde and hydrogen cyanide. However, it exhibits greater stability in acidic environments. This pH-dependent stability is a crucial factor in both in vitro experimental design and in vivo toxicological considerations.

Below is a diagram illustrating the enzymatic hydrolysis of this compound.

Prunasin_Hydrolysis This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile This compound Hydrolase Glucose Glucose This compound->Glucose This compound Hydrolase Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile Lyase (or spontaneous) HCN Hydrogen Cyanide Mandelonitrile->HCN Mandelonitrile Lyase (or spontaneous)

Caption: Enzymatic cascade of this compound hydrolysis leading to cyanide release.

Quantitative Data

The efficiency of cyanide release from this compound is governed by the kinetic parameters of the involved enzymes and the stability of mandelonitrile. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of this compound Hydrolase

Enzyme SourceSubstrateKm (mM)Vmax (units/mg protein)Optimal pHReference
Almond (Prunus dulcis)This compound1.15.24 x 1067.0[3]
Black Cherry (Prunus serotina) Isozyme PH I(R)-prunasin1.73Not Reported5.0[1]
Black Cherry (Prunus serotina) Isozyme PH IIa(R)-prunasin2.3Not Reported5.0[1]
Black Cherry (Prunus serotina) Isozyme PH IIb(R)-prunasin1.35Not Reported5.0[1]

Table 2: Properties of Mandelonitrile Lyase

Enzyme SourceOptimal pHReference
General5.5 - 6.0[2]

Table 3: Stability of Mandelonitrile

ConditionObservationReference
Neutral pHUnstable, decomposes[4]
Acidic pH (e.g., 4.5)More stable[5]

Experimental Protocols

Accurate quantification of this compound and the released cyanide is essential for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Enzymatic Assay of this compound Hydrolase Activity (Spectrophotometric Method)

This protocol is adapted from a continuous spectrophotometric assay.[3]

1. Principle: The hydrolysis of this compound to mandelonitrile is monitored by measuring the increase in absorbance at 282 nm, which is characteristic of mandelonitrile.

2. Materials:

  • This compound (substrate)

  • Purified or crude enzyme extract containing this compound hydrolase

  • 100 mM Phosphate buffer, pH 7.0

  • Quartz cuvettes

  • UV-Vis spectrophotometer

3. Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • Set the spectrophotometer to read absorbance at 282 nm and maintain the temperature at 25°C.

  • To a quartz cuvette, add 1 mL of the phosphate buffer and the enzyme extract.

  • Initiate the reaction by adding a known concentration of the this compound stock solution to the cuvette and mix quickly.

  • Immediately start recording the change in absorbance at 282 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar absorption coefficient of mandelonitrile (1360 M-1 cm-1 at 282 nm).[3]

4. Data Analysis:

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mandelonitrile per minute under the specified conditions.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying this compound concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant extracts.

1. Principle: this compound is separated from other components in a sample extract by reverse-phase HPLC and quantified by UV detection.

2. Materials:

  • Plant material (e.g., ground seeds, leaves)

  • Methanol or ethanol for extraction

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • This compound standard

  • HPLC system with a C18 column and UV detector

3. Procedure:

  • Extraction:

    • Homogenize a known weight of the plant material.

    • Extract with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

    • Centrifuge the extract and collect the supernatant.

  • HPLC Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Inject a known volume of the filtered extract onto the HPLC system.

    • Elute with a mobile phase gradient of water and acetonitrile (with or without a modifier like formic acid).

    • Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., 210-220 nm).

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 3: Determination of Cyanide Release using the Picrate Method

This is a colorimetric method for the qualitative or semi-quantitative determination of hydrogen cyanide.

1. Principle: Hydrogen cyanide released from the sample reacts with picric acid on a paper strip to form a reddish-brown colored compound, isopurpurin. The intensity of the color is proportional to the amount of cyanide released.

2. Materials:

  • Sample containing this compound and β-glucosidase (or add exogenous enzyme)

  • Picrate paper strips (prepared by soaking filter paper in a saturated picric acid solution, then in 10% sodium carbonate solution, and air-drying)

  • Toluene or chloroform

  • Sealed reaction vials

3. Procedure:

  • Place the sample in a reaction vial.

  • Add a few drops of toluene or chloroform to disrupt cell membranes and facilitate the enzymatic reaction.

  • If the sample lacks endogenous β-glucosidase, add a solution of the enzyme (e.g., from almonds).

  • Suspend a picrate paper strip in the headspace of the vial, ensuring it does not touch the sample.

  • Seal the vial and incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

  • Observe the color change of the picrate paper. A change from yellow to orange or reddish-brown indicates the presence of cyanide.

4. Data Analysis:

  • For semi-quantitative analysis, the color intensity can be compared to a set of standards with known cyanide concentrations.

  • For quantitative analysis, the colored compound can be eluted from the paper and the absorbance measured with a spectrophotometer.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the cyanide release mechanism and a typical experimental workflow for its investigation.

Cyanogenesis_Pathway cluster_plant Plant Tissue cluster_disruption Tissue Disruption cluster_reaction Hydrolysis Reaction This compound This compound Interaction Enzyme-Substrate Interaction This compound->Interaction Prunasin_Hydrolase This compound Hydrolase Prunasin_Hydrolase->Interaction Mandelonitrile Mandelonitrile Interaction->Mandelonitrile Hydrolysis Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Dissociation HCN Hydrogen Cyanide Mandelonitrile->HCN Dissociation Mandelonitrile_Lyase Mandelonitrile Lyase Mandelonitrile_Lyase->Mandelonitrile

Caption: Logical flow of cyanogenesis upon tissue disruption.

Experimental_Workflow start Sample Preparation (e.g., Plant Extract) quant_this compound Quantification of this compound (e.g., HPLC) start->quant_this compound enz_assay Enzymatic Hydrolysis Assay start->enz_assay data_analysis Data Analysis and Interpretation quant_this compound->data_analysis detect_hcn Detection/Quantification of HCN (e.g., Picrate Method) enz_assay->detect_hcn detect_hcn->data_analysis

Caption: General experimental workflow for studying this compound hydrolysis.

Conclusion

The release of cyanide from this compound is a well-defined two-step enzymatic process orchestrated by this compound hydrolase and mandelonitrile lyase. The instability of the intermediate, mandelonitrile, particularly at neutral pH, is a critical factor influencing the rate and extent of cyanide release. Understanding the kinetics of these enzymes and the factors affecting mandelonitrile stability is paramount for accurately assessing the cyanogenic potential of various plant materials. The experimental protocols provided in this guide offer robust methods for the quantification of this compound and the released cyanide, enabling further research into the toxicological and potential therapeutic aspects of this fascinating biological pathway.

References

Prunasin: A Comprehensive Toxicological Profile and Analysis of Potential Health Risks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunasin, a cyanogenic glycoside found in a variety of plant species, notably in the genus Prunus, presents a significant toxicological profile primarily due to its metabolic conversion to hydrogen cyanide (HCN). This technical guide provides an in-depth analysis of the toxicological properties of this compound, its mechanism of action, and the potential health risks associated with exposure. The document summarizes available quantitative toxicological data, outlines detailed experimental protocols for assessing its toxicity, and visualizes key metabolic and signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and food safety assessment.

Introduction

This compound, chemically (R)-(β-D-Glucopyranosyloxy)(phenyl)acetonitrile, is a monoglycosidic cyanogenic glycoside.[1] It is a precursor to amygdalin, a more complex cyanogenic glycoside.[1][2] The inherent toxicity of this compound is not due to the molecule itself but rather its enzymatic hydrolysis, which releases hydrogen cyanide, a potent metabolic inhibitor.[1] This process can occur through the action of β-glucosidases present in the plant material or by the gut microflora in humans and animals.[3] Given its presence in various food sources, including bitter almonds and the kernels of stone fruits, a thorough understanding of its toxicological profile is imperative for assessing potential health risks.

Toxicological Profile

The toxicological effects of this compound are inextricably linked to the in vivo release of hydrogen cyanide. Therefore, the toxicological data for HCN is paramount in understanding the potential health risks of this compound exposure.

Acute Toxicity

Table 1: Acute Toxicity Data for Hydrogen Cyanide (HCN)

ParameterValueSpeciesRoute of AdministrationReference
LD500.5 - 3.5 mg/kg body weightHuman (estimated)Oral[4]
LC50100-300 ppm (1 hour)HumanInhalation[5]
LD503.7 mg/kg body weightRatOral (as KCN)[5]
Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Data on the chronic toxicity of this compound is limited. The European Food Safety Authority (EFSA) has established an Acute Reference Dose (ARfD) for cyanide, which is relevant for assessing the risk from cyanogenic glycosides like this compound.

Table 2: Guideline Values for Cyanide Exposure

ParameterValueAgencyComments
Acute Reference Dose (ARfD)20 µg/kg body weightEFSAThis value is for total hydrocyanic acid, including that bound in cyanogenic glycosides.

Mechanism of Toxicity

The primary mechanism of this compound toxicity involves the enzymatic hydrolysis to mandelonitrile, which then rapidly decomposes to benzaldehyde and hydrogen cyanide.[1]

Metabolic Pathway of this compound

The metabolic pathway of this compound involves several enzymatic steps leading to the release of hydrogen cyanide.

Prunasin_Metabolism This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile β-glucosidase Glucose Glucose This compound->Glucose β-glucosidase HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde

Metabolic pathway of this compound to hydrogen cyanide.
Cellular Mechanism of Cyanide Toxicity

Hydrogen cyanide exerts its toxic effect at the cellular level by inhibiting the mitochondrial electron transport chain. Specifically, cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), preventing the transfer of electrons to oxygen.[5] This inhibition halts aerobic respiration, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism, resulting in cellular hypoxia and lactic acidosis.

Cyanide_Toxicity_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain O2 O₂ ETC->O2 e⁻ transfer ATP ATP ETC->ATP ComplexIV Cytochrome c Oxidase (Complex IV) H2O H₂O O2->H2O Cell_Death Cell Death (Apoptosis/Necrosis) HCN Hydrogen Cyanide (HCN) HCN->ComplexIV Inhibits Cellular_Respiration Aerobic Cellular Respiration Cellular_Respiration->ETC Cellular_Respiration->Cell_Death Failure leads to

Cellular mechanism of hydrogen cyanide toxicity.

Potential Health Risks

Exposure to this compound-containing materials can lead to cyanide poisoning, with the severity depending on the dose and duration of exposure.

Acute Poisoning

Symptoms of acute cyanide poisoning can appear rapidly and include headache, dizziness, nausea, vomiting, rapid breathing, a rapid heart rate, weakness, and confusion.[5] In severe cases, it can lead to convulsions, loss of consciousness, coma, and death.

Chronic Exposure

Chronic exposure to lower levels of cyanogenic glycosides has been associated with neurological disorders, such as tropical ataxic neuropathy and konzo, particularly in populations with a diet deficient in sulfur-containing amino acids, which are necessary for cyanide detoxification.

Experimental Protocols

The following sections detail standardized methodologies for assessing the toxicological properties of a substance like this compound. These are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the next step.

Procedure:

  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute_Toxicity_Workflow Start Start: Select Dose Level (e.g., 300 mg/kg) Dose Administer single oral dose to 3 animals Start->Dose Observe Observe for 14 days (mortality, clinical signs, body weight) Dose->Observe Outcome1 2-3 animals die? Observe->Outcome1 Outcome2 0-1 animal dies? Observe->Outcome2 Stop_High Stop: Substance is toxic at this level. Consider lower dose. Outcome1->Stop_High Dose_Higher Dose 3 more animals at the same level Outcome2->Dose_Higher Outcome3 ≥2 animals die in total? Dose_Higher->Outcome3 Stop_Moderate Stop: Substance has moderate toxicity. Outcome3->Stop_Moderate Dose_Lower Dose 3 animals at a higher level Outcome3->Dose_Lower No Stop_Low Stop: Substance has low toxicity. Dose_Lower->Stop_Low

Workflow for acute oral toxicity testing.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat cells with this compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate cell viability (%) Read_Absorbance->Analyze

Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The toxicological profile of this compound is fundamentally linked to its capacity to release hydrogen cyanide upon hydrolysis. While specific quantitative toxicity data for this compound is scarce, the extensive knowledge of cyanide toxicology provides a robust framework for assessing the potential health risks. Acute exposure poses a significant danger of rapid-onset systemic poisoning, while chronic exposure may lead to neurological effects. The experimental protocols outlined in this guide provide a standardized approach for the toxicological evaluation of this compound and other cyanogenic glycosides. For professionals in drug development and food safety, it is crucial to consider the potential for cyanide release from any this compound-containing material and to conduct thorough risk assessments based on the principles and data presented in this document. Further research is warranted to determine the specific toxicokinetics and toxicodynamics of this compound to refine these risk assessments.

References

The Historical Unveiling of Prunasin: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and isolation of Prunasin, a cyanogenic glycoside of significant interest in plant biochemistry and pharmacology. We will explore the pioneering work that led to its identification, the classical methods employed for its extraction and characterization, and the early understanding of its chemical nature. This document aims to provide a comprehensive resource for researchers by presenting historical data in a structured format, detailing early experimental protocols, and visualizing the logical workflows and biosynthetic pathways as understood in their historical and modern contexts.

Discovery and Early Characterization

The discovery of this compound is credited to the French pharmacist and chemist, H. Hérissey. In 1905, he reported the isolation of a new cyanogenic glycoside from the bark of the bird cherry (Prunus padus). He later also isolated the same compound from the leaves of the cherry laurel (Prunus laurocerasus). This discovery was a significant step in understanding the distribution and diversity of cyanogenic compounds in the plant kingdom, distinguishing it from the already known amygdalin, which was first isolated from bitter almonds in 1830[1].

Hérissey's initial characterization of this compound laid the groundwork for understanding its chemical structure. Through enzymatic hydrolysis using emulsin, a mixture of β-glucosidases, he demonstrated that this compound breaks down into three components: D-glucose, benzaldehyde, and hydrocyanic acid (HCN). This fundamental experiment revealed that this compound is a glucoside of mandelonitrile.

Physicochemical Properties

Early 20th-century researchers meticulously documented the physical and chemical properties of newly isolated compounds. The following table summarizes the key physicochemical data for this compound as reported in early and modern literature.

PropertyReported Value(s)Source(s)
Melting Point 147-148 °C[2]
Molecular Formula C₁₄H₁₇NO₆[3]
Molar Mass 295.29 g/mol [3]
Optical Rotation Varies with source and solvent-

Historical Experimental Protocols

The isolation of this compound in the early 1900s relied on classical phytochemical techniques. While a detailed, step-by-step protocol from Hérissey's original publication is not available, the general methodology can be reconstructed from historical accounts of natural product isolation.

Extraction and Purification of this compound (circa 1905)

This protocol is a representative reconstruction of the methods likely used by Hérissey and his contemporaries.

Objective: To isolate crystalline this compound from the bark of Prunus padus or leaves of Prunus laurocerasus.

Materials:

  • Freshly collected bark of Prunus padus or leaves of Prunus laurocerasus.

  • Ethanol (90-95%)

  • Lead (II) acetate solution

  • Hydrogen sulfide (gas)

  • Filter paper and funnel

  • Evaporation apparatus (e.g., water bath)

  • Crystallization dishes

Methodology:

  • Extraction:

    • The fresh plant material was finely ground or macerated.

    • The ground material was then boiled in a large volume of ethanol for several hours to extract the soluble compounds, including this compound.

    • The alcoholic extract was filtered to remove the solid plant debris.

  • Purification:

    • The filtered ethanolic extract was concentrated under reduced pressure or by gentle heating on a water bath to a syrupy consistency.

    • The concentrated aqueous-alcoholic solution was treated with a solution of lead (II) acetate. This step precipitated tannins, proteins, and other impurities.

    • The precipitate was removed by filtration.

    • To remove the excess lead from the filtrate, a stream of hydrogen sulfide gas was passed through the solution, precipitating the lead as lead sulfide (PbS).

    • The lead sulfide precipitate was then removed by filtration.

  • Crystallization:

    • The purified filtrate was carefully concentrated by slow evaporation.

    • As the solvent evaporated, this compound would crystallize out of the solution.

    • The resulting crystals were collected, washed with a small amount of cold ethanol, and dried.

Structural Elucidation via Enzymatic Hydrolysis

Objective: To identify the constituent components of this compound.

Materials:

  • Purified this compound crystals

  • Emulsin (an enzyme preparation from bitter almonds)

  • Water

  • Apparatus for distillation and collection of volatile compounds

  • Reagents for the detection of glucose (e.g., Fehling's solution), benzaldehyde (e.g., formation of a phenylhydrazone derivative), and hydrocyanic acid (e.g., Prussian blue test).

Methodology:

  • A solution of this compound in water was prepared.

  • Emulsin was added to the this compound solution, and the mixture was allowed to incubate.

  • The reaction mixture was then distilled. The volatile components, benzaldehyde and hydrocyanic acid, were collected in the distillate.

  • The presence of benzaldehyde in the distillate was confirmed by its characteristic odor and by forming a crystalline derivative, such as a phenylhydrazone.

  • The presence of hydrocyanic acid was confirmed by a colorimetric test, such as the Prussian blue test.

  • The non-volatile residue remaining after distillation was tested for the presence of a reducing sugar using Fehling's solution, which would give a positive result for glucose.

Visualizing Historical and Modern Perspectives

The following diagrams illustrate the historical experimental workflow for the isolation and characterization of this compound, as well as the modern understanding of its biosynthetic pathway.

historical_workflow plant_material Plant Material (Prunus padus bark) extraction Ethanol Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration filtration1->concentration1 lead_acetate Lead Acetate Precipitation concentration1->lead_acetate filtration2 Filtration lead_acetate->filtration2 h2s H2S Treatment filtration2->h2s filtration3 Filtration h2s->filtration3 concentration2 Concentration filtration3->concentration2 crystallization Crystallization concentration2->crystallization This compound Crystalline this compound crystallization->this compound hydrolysis Enzymatic Hydrolysis (Emulsin) This compound->hydrolysis products Hydrolysis Products hydrolysis->products glucose D-Glucose products->glucose benzaldehyde Benzaldehyde products->benzaldehyde hcn Hydrocyanic Acid products->hcn

Caption: Historical workflow for the isolation and characterization of this compound.

prunasin_biosynthesis l_phenylalanine L-Phenylalanine phenylacetaldoxime Phenylacetaldoxime l_phenylalanine->phenylacetaldoxime CYP79D16 mandelonitrile (R)-Mandelonitrile phenylacetaldoxime->mandelonitrile CYP71AN24 This compound This compound mandelonitrile->this compound UGT85A19 amygdalin Amygdalin This compound->amygdalin Glucosyltransferase

Caption: Modern understanding of the this compound biosynthetic pathway.

Conclusion

The discovery and isolation of this compound by H. Hérissey represent a significant milestone in the field of phytochemistry. The classical methods of extraction, purification, and characterization, though laborious by modern standards, were instrumental in laying the foundation for our understanding of this important cyanogenic glycoside. This historical perspective, combined with our current knowledge of its biosynthesis and physiological roles, provides a rich context for ongoing research into the diverse functions of this compound in plants and its potential applications in medicine and other fields.

References

Prunasin and its Critical Role in the Bitterness of Almond Kernels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prunasin, a cyanogenic glycoside, and its pivotal relationship to the bitterness of almond (Prunus dulcis) kernels. The document details the biosynthesis and catabolism of this compound and its diglucoside derivative, amygdalin, which is the primary determinant of bitterness. It outlines the genetic basis for this trait and presents detailed methodologies for the quantification of these compounds and the assessment of key enzymatic activities. This guide is intended to serve as a valuable resource for researchers in plant biochemistry, food science, and drug development.

Introduction: The Chemical Basis of Almond Bitterness

The bitterness in almond kernels is primarily attributed to the presence of the cyanogenic diglucoside, amygdalin.[1][2][3] Upon enzymatic hydrolysis, amygdalin releases hydrogen cyanide (HCN), a toxic compound, and benzaldehyde, which imparts a characteristic bitter flavor.[4][5] The precursor to amygdalin is the monoglucoside this compound, which is synthesized from the amino acid phenylalanine.[1][6] While this compound is found in various tissues of the almond tree, its conversion to amygdalin and subsequent accumulation in the kernel is what distinguishes bitter almonds from their sweet counterparts.[1][6] The presence or absence of bitterness is a critical trait in almond breeding programs and has significant implications for the food and pharmaceutical industries.[7] The genetic control of this trait is attributed to a single gene, with the sweet kernel phenotype being dominant.[1][8]

Biosynthesis and Catabolism of this compound and Amygdalin

The metabolic pathways governing the synthesis and breakdown of this compound and amygdalin are crucial to understanding the biochemical basis of almond bitterness. These pathways involve a series of enzymatic reactions that are spatially and temporally regulated within the developing almond fruit.

This compound and Amygdalin Biosynthesis

The biosynthesis of this compound is initiated from the amino acid L-phenylalanine and involves several key enzymes.[9][10] this compound is synthesized in the tegument (seed coat) of the developing almond.[2][3] In bitter almond varieties, this this compound is then transported to the cotyledons where it is converted to amygdalin.[2][3]

The key enzymes identified in the biosynthetic pathway are:

  • Cytochrome P450 enzymes (PdCYP79D16 and PdCYP71AN24): These enzymes catalyze the conversion of phenylalanine to mandelonitrile, the aglycone precursor of this compound.[6][11]

  • UDP-glucosyltransferases (UGT85A19 and PdUGT94AF3): These enzymes catalyze the glucosylation of mandelonitrile to form this compound.[1][6][9]

  • UDP-glucosyltransferases (PdUGT94AF1 and PdUGT94AF2): These enzymes are responsible for the further glucosylation of this compound to form amygdalin in the cotyledons of bitter almonds.[6]

Prunasin_Biosynthesis L-Phenylalanine L-Phenylalanine Mandelonitrile Mandelonitrile L-Phenylalanine->Mandelonitrile PdCYP79D16 PdCYP71AN24 This compound This compound Mandelonitrile->this compound UGT85A19 PdUGT94AF3 Amygdalin Amygdalin This compound->Amygdalin PdUGT94AF1 PdUGT94AF2

Diagram 1. Biosynthetic pathway of this compound and amygdalin in almonds.
This compound and Amygdalin Catabolism

The breakdown of amygdalin, which leads to the release of HCN and benzaldehyde, is a two-step enzymatic process.[2][12] This catabolic pathway is compartmentalized, with the enzymes and their substrates being stored in separate cellular locations, only coming into contact upon tissue disruption.[5]

The key catabolic enzymes are:

  • Amygdalin hydrolase (AH): This enzyme hydrolyzes amygdalin to this compound and a glucose molecule.[2][12]

  • This compound hydrolase (PH): This enzyme subsequently hydrolyzes this compound to mandelonitrile and another glucose molecule.[2][12]

  • Mandelonitrile lyase (MDL): This enzyme catalyzes the dissociation of mandelonitrile into benzaldehyde and hydrogen cyanide.[2][12]

In sweet almond varieties, a high level of β-glucosidase activity, including this compound hydrolase, in the inner epidermis of the tegument is thought to prevent the transport of this compound to the cotyledons, thus inhibiting amygdalin accumulation.[2][3][13]

Prunasin_Catabolism Amygdalin Amygdalin This compound This compound Amygdalin->this compound Amygdalin Hydrolase (AH) Mandelonitrile Mandelonitrile This compound->Mandelonitrile this compound Hydrolase (PH) Benzaldehyde + HCN Benzaldehyde + HCN Mandelonitrile->Benzaldehyde + HCN Mandelonitrile Lyase (MDL)

Diagram 2. Catabolic pathway of amygdalin leading to bitterness.

Quantitative Analysis of this compound and Amygdalin

The concentration of this compound and amygdalin varies significantly between sweet, semi-bitter, and bitter almond varieties. Accurate quantification of these compounds is essential for quality control in the food industry and for research purposes.

Almond PhenotypeVariety ExamplesAmygdalin Content (mg/100g)This compound ContentReference
Sweet Nonpareil, Carmel, CaliforniaGenerally < 0.2 - 16Trace levels[14]
Semi-bitter Mission, Garrigues~52 - 180Levels correspond with amygdalin[14]
Bitter S3067~3,300 - 5,400Precursor to high amygdalin levels[14][15]

Note: this compound levels are often not reported independently in mature kernels as it is largely converted to amygdalin in bitter varieties. The data presented are compiled from multiple sources and represent a general range.

Experimental Protocols

Extraction and Quantification of this compound and Amygdalin by UHPLC-MS/MS

This method allows for the simultaneous measurement of this compound, amygdalin, and total cyanide.[16][17][18]

Extraction:

  • Finely grind almond kernels to a homogenous powder.

  • Weigh approximately 1 gram of the ground sample into a centrifuge tube.

  • Add 10 mL of 90:10 (v/v) ethanol:water as the extraction solvent.[18]

  • Sonicate the mixture for 150 minutes to ensure efficient extraction.[18]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.22 µm filter prior to analysis.

UHPLC-MS/MS Analysis:

  • Instrumentation: An ultra-high-pressure liquid chromatography system coupled to a triple-quadrupole mass spectrometer with electrospray ionization (ESI) is used.[14]

  • Column: A suitable C18 reversed-phase column is employed for separation.[19]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[19]

  • Detection: The analytes are detected in positive ion mode using multiple reaction monitoring (MRM) for specific and sensitive quantification.

  • Quantification: Calibration curves are constructed using certified reference standards for this compound and amygdalin.[17] The limit of quantitation for amygdalin can be as low as 0.13 mg/kg.[14]

UHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Grind Kernels Grind Kernels Weigh Sample Weigh Sample Grind Kernels->Weigh Sample Add Solvent Add Solvent Weigh Sample->Add Solvent Sonicate Sonicate Add Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Inject Sample Inject Sample Filter->Inject Sample Separation C18 Column Inject Sample->Separation Ionization ESI Separation->Ionization Detection MS/MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Diagram 3. Workflow for the quantification of this compound and amygdalin.
Enzyme Activity Assays

This compound Hydrolase (PH) and Amygdalin Hydrolase (AH) Activity:

  • Prepare a crude protein extract from the desired almond tissue (e.g., tegument, cotyledons).

  • The assay mixture should contain the protein extract, a suitable buffer (e.g., phosphate or citrate buffer at the optimal pH), and the substrate (this compound or amygdalin).

  • Incubate the reaction mixture at a controlled temperature.

  • The reaction can be stopped by adding a strong base (e.g., NaOH).

  • The amount of released glucose can be quantified using a coupled enzymatic assay (e.g., with glucose oxidase and peroxidase) or by measuring the released benzaldehyde via HPLC. The release of HCN can also be quantified colorimetrically.

Mandelonitrile Lyase (MDL) Activity:

  • Prepare a crude protein extract from the relevant tissue.

  • The assay mixture should contain the protein extract, a suitable buffer, and mandelonitrile as the substrate.

  • The production of benzaldehyde can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 275 nm).

Genetic Control of Bitterness

The bitterness of almond kernels is a monogenic trait, controlled by the Sweet kernel (Sk) gene.[1][7] The allele for sweet kernels (Sk) is dominant, while the allele for bitter kernels (sk) is recessive.[8] Therefore, trees with the genotypes Sk/Sk and Sk/sk will produce sweet kernels, whereas only trees with the sk/sk genotype will produce bitter kernels.[13][15] This genetic simplicity has facilitated breeding efforts to select for sweet almond varieties.[7] Recent research has identified the specific gene responsible for this trait, which will further aid in the development of molecular markers for early selection in breeding programs.[20]

Conclusion

This compound is a key intermediate in the biosynthesis of amygdalin, the compound responsible for the bitterness of almond kernels. The accumulation of amygdalin in bitter almonds is a result of the spatial and enzymatic regulation of the biosynthetic and catabolic pathways of these cyanogenic glycosides. The genetic basis for this trait is well-defined, making it a target for molecular breeding. The analytical methods detailed in this guide provide robust tools for the quantification of this compound and amygdalin, which is crucial for quality control, food safety, and advancing research in this field. A thorough understanding of the biochemistry of this compound and its relationship to almond bitterness is essential for researchers, scientists, and professionals in related industries.

References

An In-depth Technical Guide on the Genetic Regulation of Prunasin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunasin, a cyanogenic glycoside, is a plant secondary metabolite known for its role in defense against herbivores and pathogens. Upon tissue disruption, this compound is hydrolyzed to produce toxic hydrogen cyanide. The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated at the genetic level. This technical guide provides a comprehensive overview of the core genetic components and regulatory networks governing this compound biosynthesis, intended for researchers, scientists, and professionals in drug development who are interested in understanding and potentially manipulating this pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions catalyzed by specific cytochrome P450s and a UDP-glycosyltransferase.

Core Biosynthetic Enzymes and Genes

The central enzymatic players in the this compound biosynthesis pathway have been identified and characterized in several plant species, particularly within the Prunus genus.

  • Cytochrome P450s (CYPs): Two key families of cytochrome P450 enzymes are involved in the initial steps of the pathway.

    • CYP79 family: Enzymes belonging to the CYP79 family, such as CYP79D16, catalyze the conversion of L-phenylalanine to phenylacetaldoxime. This is considered a rate-limiting step in the pathway[1].

    • CYP71 family: Following the initial conversion, a CYP71 family enzyme, such as CYP71AN24, is responsible for the conversion of phenylacetaldoxime to mandelonitrile[1][2][3].

  • UDP-Glycosyltransferases (UGTs): The final step in this compound biosynthesis is the glycosylation of mandelonitrile. This reaction is catalyzed by a UDP-glycosyltransferase.

    • UGT85 family: UGT85A19 has been identified as a key enzyme that transfers a glucose moiety from UDP-glucose to mandelonitrile to form this compound.

    • UGT94 family: In some species, other UGTs, such as UGT94AF3, may also be involved in this final glycosylation step.

The genes encoding these enzymes are crucial for the synthesis of this compound and their expression levels often correlate with the accumulation of this cyanogenic glycoside.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Prunasin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway L_Phe L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L_Phe->Phenylacetaldoxime CYP79D16 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile CYP71AN24 This compound This compound Mandelonitrile->this compound UGT85A19 / UGT94AF3 (+ UDP-Glucose)

This compound biosynthetic pathway from L-phenylalanine.

Genetic Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic genes is under complex transcriptional control, involving specific transcription factors and signaling pathways.

Transcriptional Regulation
  • bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are known to play a significant role in regulating the biosynthesis of various secondary metabolites, including cyanogenic glycosides. These transcription factors can bind to specific motifs in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription.

  • MYB Transcription Factors: In conjunction with bHLH proteins, MYB transcription factors often form regulatory complexes that fine-tune the expression of target genes in response to developmental and environmental cues.

Signaling Pathways
  • Jasmonic Acid (JA) Signaling: The jasmonic acid signaling pathway is a key hormonal pathway involved in plant defense responses. Exogenous application of jasmonates has been shown to induce the expression of genes involved in the biosynthesis of secondary metabolites, including those in the this compound pathway. The JA signaling cascade often involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors like bHLH and MYB, which in turn upregulate the expression of biosynthetic genes[4][5][6][7].

Visualization of the Regulatory Network

The following diagram provides a simplified model of the transcriptional regulation of this compound biosynthesis.

Prunasin_Regulation cluster_regulation Transcriptional Regulation of this compound Biosynthesis JA_Signal Jasmonic Acid Signal (e.g., Herbivory, Pathogen Attack) JAZ JAZ Repressor JA_Signal->JAZ promotes degradation bHLH_TF bHLH Transcription Factor JAZ->bHLH_TF represses MYB_TF MYB Transcription Factor JAZ->MYB_TF represses Biosynthetic_Genes This compound Biosynthetic Genes (CYP79D16, CYP71AN24, UGTs) bHLH_TF->Biosynthetic_Genes activates MYB_TF->Biosynthetic_Genes activates Prunasin_Production This compound Production Biosynthetic_Genes->Prunasin_Production

Simplified regulatory network of this compound biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and gene expression provides crucial insights into the efficiency and regulation of the this compound biosynthetic pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for a key enzyme in the this compound biosynthesis pathway. Comprehensive kinetic data for all enzymes in the pathway is an area of ongoing research.

EnzymeSubstrateKm (µM)Turnover Rate (min-1)Source
CYP71AN24Phenylacetaldoxime3.946.3[3]
Quantitative Gene Expression Analysis

The expression levels of this compound biosynthetic genes can vary significantly between different plant tissues and in response to external stimuli. The following table provides an example of relative gene expression data from a study on Prunus species.

GeneTissue/ConditionRelative Expression (Fold Change)Source
CYP79D16Young Leaves vs. Old LeavesData not available
CYP71AN24Young Leaves vs. Old LeavesData not available
UGT85A19Developing Fruit vs. Mature FruitData not available

Note: While numerous studies have performed qRT-PCR analysis on these genes in various Prunus species, a standardized, comparative dataset is not available. Researchers are encouraged to consult specific publications for data relevant to their species and experimental conditions of interest.[8][9][10][11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Cloning and Functional Characterization Workflow

The following diagram outlines a typical workflow for the cloning and functional characterization of a candidate gene involved in this compound biosynthesis.

Experimental_Workflow cluster_workflow Gene Cloning and Functional Characterization Workflow RNA_Isolation 1. RNA Isolation (from Prunus tissue) cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (of target gene) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation 5. Transformation (into E. coli or Yeast) Vector_Ligation->Transformation Heterologous_Expression 6. Heterologous Expression (e.g., in Nicotiana benthamiana) Transformation->Heterologous_Expression Enzyme_Assay 7. In vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Metabolite_Analysis 8. Metabolite Analysis (LC-MS/MS) Enzyme_Assay->Metabolite_Analysis Kinetic_Analysis 9. Enzyme Kinetic Analysis Metabolite_Analysis->Kinetic_Analysis

Workflow for cloning and functional characterization.
Detailed Protocol: Cloning of a this compound Biosynthesis Gene

Objective: To isolate and clone the full-length coding sequence of a target gene (e.g., CYP79D16) from a Prunus species.

Materials:

  • Prunus tissue (e.g., young leaves)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • Gene-specific primers (forward and reverse)

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Cloning vector (e.g., pET-28a(+))

  • Restriction enzymes and T4 DNA ligase (if using restriction cloning)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • RNA Isolation:

    • Harvest fresh Prunus tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Isolate total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Design gene-specific primers based on the known sequence of the target gene.

    • Perform PCR using the synthesized cDNA as a template and high-fidelity DNA polymerase.

    • Optimize PCR conditions (annealing temperature, extension time) as needed.

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the PCR product using a PCR purification kit.

  • Cloning:

    • Ligate the purified PCR product into a suitable cloning vector.

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and perform colony PCR or plasmid mini-preparation followed by restriction digest to confirm the presence of the insert.

    • Sequence the plasmid DNA from positive clones to verify the integrity of the cloned gene.

Detailed Protocol: Heterologous Expression and Enzyme Assay

Objective: To express the cloned this compound biosynthesis gene in a heterologous system and confirm its enzymatic activity.

Materials:

  • Expression vector containing the cloned gene

  • Competent cells for heterologous expression (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana with Agrobacterium tumefaciens)

  • Appropriate growth media and selection agents

  • Substrate for the enzyme (e.g., L-phenylalanine for CYP79D16, mandelonitrile for UGT85A19)

  • Cofactors (e.g., NADPH for CYPs, UDP-glucose for UGTs)

  • Reaction buffer

  • LC-MS/MS system for product analysis

Procedure:

  • Heterologous Expression:

    • Yeast (S. cerevisiae):

      • Transform the expression vector into a suitable yeast strain.

      • Grow the transformed yeast in selective media to an appropriate cell density.

      • Induce protein expression according to the specific promoter in the vector.

      • Harvest the cells and prepare microsomes (for CYPs) or soluble protein extracts (for UGTs).

    • Nicotiana benthamiana (Transient Expression):

      • Transform the expression vector into Agrobacterium tumefaciens.

      • Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.

      • Allow for protein expression over 3-5 days.

      • Harvest the infiltrated leaf tissue and prepare microsomes or soluble protein extracts.

  • Enzyme Assay:

    • Set up the enzyme reaction in a microcentrifuge tube containing:

      • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

      • Enzyme preparation (microsomes or soluble protein extract)

      • Substrate (at a known concentration)

      • Cofactors

    • Initiate the reaction by adding the substrate or cofactor.

    • Incubate the reaction at an optimal temperature for a specific time period.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol or ethyl acetate).

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the reaction product.

    • Compare the results to a reaction with a control (e.g., empty vector) to confirm that the product is a result of the expressed enzyme's activity.

Detailed Protocol: this compound Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound in plant tissue extracts.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Vortex mixer and sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with a C18 column

  • This compound analytical standard

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Weigh a known amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.

    • Add a defined volume of extraction solvent (e.g., 1 mL of 80% methanol).

    • Vortex the sample vigorously and sonicate for 30 minutes.

    • Centrifuge the sample at high speed to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the filtered extract onto the LC-MS/MS system.

    • Separate the compounds using a C18 column with a gradient of the mobile phases.

    • Detect this compound using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.

    • Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

    • Express the this compound concentration as µg/g or mg/g of fresh or dry weight of the plant tissue.

Conclusion

The genetic regulation of this compound biosynthesis is a complex process involving a dedicated set of biosynthetic genes and a network of transcriptional regulators and signaling pathways. A thorough understanding of these components is essential for researchers aiming to manipulate the production of this important secondary metabolite for applications in agriculture, drug development, and synthetic biology. The experimental protocols provided in this guide offer a robust framework for the investigation of the genes and enzymes involved in the this compound biosynthetic pathway. Further research is needed to fully elucidate the intricate regulatory mechanisms and to obtain a complete set of quantitative data for all the key enzymatic steps.

References

The Distribution of Prunasin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the localization, concentration, and biosynthesis of the cyanogenic glycoside prunasin across various plant tissues, providing critical data and methodologies for research and drug development professionals.

This compound, a cyanogenic glycoside derived from the amino acid phenylalanine, plays a significant role in the chemical defense mechanisms of over 3,000 plant species.[1][2][3][4] Its ability to release toxic hydrogen cyanide upon enzymatic hydrolysis makes it a potent deterrent against herbivores and pathogens.[2][3][5][6] This technical guide provides a comprehensive overview of the distribution of this compound in different plant tissues, presenting quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway to support further research and potential therapeutic applications.

Quantitative Distribution of this compound in Plant Tissues

This compound concentration varies significantly between plant species and across different tissues within the same plant, influenced by factors such as genetics, developmental stage, and environmental conditions.[7] It is particularly abundant in plants of the Rosaceae family, including species of the Prunus genus like almond, cherry, peach, and apricot.[5][8]

The following table summarizes the quantitative distribution of this compound in various plant tissues as reported in the scientific literature. It is important to note that concentrations can vary based on the specific cultivar, age of the tissue, and the analytical methods employed.

Plant SpeciesTissueThis compound Concentration (mg/g dry weight unless otherwise noted)Reference
Prunus serotinaLeaves (dried)9.71 - 59.49[9]
Prunus serotinaRootsVaries seasonally, increasing from May to August.[4]
Prunus serotinaLeaves (for mulching)2.86 ± 0.48 (May, fresh weight), 15.9 ± 4.89 (August, fresh weight)[4]
Prunus laurocerasusLeavesRelatively linear path during fruit ripening.[10]
Prunus laurocerasusKernelsRapidly increases during fruit development.[10]
Prunus laurocerasusPulpsHigher in early stages, decreases to undetectable levels in mature fruit.[10]
Perilla frutescensLeavesHigher in young leaves than in mature leaves. Varies by strain.[11]
Prunus dulcis (Almond)RootsHigher levels in bitter-kernelled genotypes.[4]
Prunus dulcis (Almond)Tegument, Endosperm, Nucella, Cotyledons (early development)Present in bitter-kernelled cultivars.[12]
Prunus avium (Sweet Cherry)FlowersThis compound quantified, amygdalin not detected.[12]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine.[12] This pathway involves two key cytochrome P450 enzymes and a glucosyltransferase.[13] The initial and rate-limiting step is the conversion of L-phenylalanine to an oxime, catalyzed by a cytochrome P450 from the CYP79 family.[13] A subsequent cytochrome P450 from the CYP71 family then converts the aldoxime into a hydroxynitrile.[13] The final step is the glycosylation of the hydroxynitrile by a soluble UDP-sugar glycosyltransferase to form this compound.[13]

Prunasin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway L_Phe L-Phenylalanine Oxime N-Hydroxy-L-phenylalanine L_Phe->Oxime CYP79D16 Aldoxime (E)-Phenylacetaldoxime Oxime->Aldoxime CYP71AN24 Hydroxynitrile (R)-Mandelonitrile Aldoxime->Hydroxynitrile CYP71AN24 This compound This compound Hydroxynitrile->this compound UGT85A19

This compound Biosynthesis Pathway

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. The following sections detail common methodologies for the extraction and analysis of this cyanogenic glycoside.

Extraction of this compound

A widely used method for extracting this compound from plant tissues involves the use of an ethanol solution.

Protocol:

  • Sample Preparation: Plant tissue (e.g., bark, twigs) is harvested and, if necessary, cut into small segments.[14] For analysis of dried material, samples are often freeze-dried.[15]

  • Extraction: The prepared tissue is extracted with 80% ethanol.[14] Ultrasonic-assisted extraction (UAE) with acidified water has also been shown to be effective.[15] For almond kernels and hulls, extraction with 90:10 ethanol/water (v/v) in an ultrasonic bath is a documented method.[16]

  • Concentration: The resulting extract is filtered (e.g., through Whatman #1 filter paper) and concentrated, often under a stream of nitrogen gas at an elevated temperature (e.g., 80°C).[14]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for the quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for separating and quantifying this compound.

Protocol:

  • Chromatographic System: An Agilent 1260 system or similar is used.[7]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm i.d., 5 µm) is commonly employed.[7] A porous graphitic carbon column has also been used for the analysis of this compound in roots.[15]

  • Mobile Phase: An isocratic mobile phase of 20% methanol is effective.[7]

  • Detection: UV detection at 214 nm is used to identify and quantify the this compound peak.[7]

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from a this compound standard.[7]

2. ¹H-NMR Spectroscopy

¹H-NMR spectroscopy offers a rapid and high-throughput method for the simultaneous quantification and identification of this compound and related compounds without extensive pre-purification.[17]

Protocol:

  • Extraction for NMR: Dried leaf samples are extracted with a mixture of CH₃OH-d₄ and KH₂PO₄ buffer in D₂O (1:1).[17]

  • Internal Standard: A suitable internal standard, such as trimethylsilylpropionic acid sodium salt-d₄ (TMSP), is added for accurate quantification.[17]

  • NMR Analysis: ¹H-NMR spectra are acquired. The concentration of this compound is determined by integrating the characteristic signals of its methine protons and comparing them to the integral of the internal standard.[9] Two-dimensional NMR experiments (e.g., J-resolved) can be used to confirm the structure and check for signal overlap.[17]

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound Analysis Start Plant Tissue Sample Preparation Sample Preparation (e.g., cutting, freeze-drying) Start->Preparation Extraction Extraction (e.g., 80% Ethanol, UAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Analysis Analysis Concentration->Analysis HPLC HPLC Analysis Analysis->HPLC Chromatographic Method NMR ¹H-NMR Analysis Analysis->NMR Spectroscopic Method Quantification Data Analysis & Quantification HPLC->Quantification NMR->Quantification End Results Quantification->End

Workflow for this compound Analysis

Conclusion

This technical guide provides a foundational understanding of the distribution of this compound in plant tissues, its biosynthesis, and the methodologies for its analysis. The presented data and protocols are intended to serve as a valuable resource for researchers in plant science, natural product chemistry, and drug development, facilitating further investigation into the biological roles and potential applications of this important cyanogenic glycoside. The variability in this compound content underscores the importance of precise analytical methods for accurate assessment in different plant materials.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Prunasin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prunasin is a cyanogenic glycoside, a class of natural plant products that can release hydrogen cyanide upon enzymatic hydrolysis.[1][2] Chemically, it is the glucoside of (R)-mandelonitrile.[3] Found in a variety of plants, particularly in the genus Prunus (including almonds, cherries, and peaches), this compound plays a significant role in plant defense mechanisms.[2][4] It also serves as a key precursor to the diglucoside amygdalin, the compound responsible for the bitterness in bitter almonds.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemical properties and stability is crucial for its extraction, handling, and potential pharmacological applications. This guide provides a comprehensive overview of its core characteristics, stability under various conditions, degradation pathways, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature.[2] Its structure consists of a mandelonitrile aglycone linked to a glucose molecule via a β-glycosidic bond. This glycosylation renders the molecule significantly more stable and water-soluble than its aglycone.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₇NO₆[5][7]
Molecular Weight 295.29 g/mol [5][7]
CAS Number 99-18-3[5][7]
Appearance White to off-white crystalline solid/powder[2][5]
Melting Point 138-148 °C[5][8]
Boiling Point 527.0 ± 50.0 °C (Predicted)[5][8]
Density 1.45 ± 0.1 g/cm³ (Predicted)[5][8]
Solubility Soluble in water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][5][9]
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere.[5][8]

Chemical Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of specific enzymes. Understanding these factors is critical for its isolation and storage.

Effect of pH and Temperature: this compound exhibits relative stability under acidic conditions. However, it is susceptible to degradation under alkaline (high pH) conditions or upon exposure to heat.[2] While specific quantitative studies on the kinetics of this compound degradation at various pH values and temperatures are not extensively detailed in the provided results, the general behavior of glycosides suggests that harsh pH and high temperatures will accelerate the hydrolysis of the glycosidic bond, leading to its breakdown.[10][11][12]

Enzymatic Degradation: The most significant factor in this compound's instability is enzymatic hydrolysis. In plant tissues, this compound is typically compartmentalized separately from degradative enzymes.[13] When tissue damage occurs (e.g., through herbivory or grinding), this compound comes into contact with specific β-glucosidases, such as this compound hydrolase (PH), which rapidly catalyze its breakdown.[2][4][14] This enzymatic reaction is the first step in the bioactivation pathway that releases hydrogen cyanide.[14]

Metabolic and Degradation Pathways

This compound is an intermediate in several key metabolic pathways in plants, including its own biosynthesis, its conversion to other compounds, and its degradation.

1. Biosynthesis and Conversion to Amygdalin

This compound is synthesized from the amino acid L-phenylalanine. This process is catalyzed by membrane-bound cytochrome P450 enzymes (CYP79 and CYP71 families) and a soluble UDP-glucosyltransferase (UGT).[3][4][6] Once formed, this compound can be further glycosylated by another UGT to form the diglucoside amygdalin.[3][6]

G cluster_0 This compound Biosynthesis cluster_1 Conversion to Amygdalin Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile CYP79D16 CYP71AN24 This compound This compound Mandelonitrile->this compound UGT85A19 Amygdalin Amygdalin Prunasin_ref This compound Prunasin_ref->Amygdalin UGT94AF1 UGT94AF2

Biosynthesis of this compound and its subsequent conversion to Amygdalin.

2. Cyanogenic Degradation Pathway

The primary and most well-known degradation pathway for this compound is a two-step process that results in the release of hydrogen cyanide (HCN), a potent toxin. This is a classic plant defense mechanism.[3][14] First, this compound is hydrolyzed by the enzyme this compound hydrolase to yield glucose and mandelonitrile.[4] Mandelonitrile is an unstable intermediate that can then dissociate, either spontaneously or catalyzed by the enzyme mandelonitrile lyase, into benzaldehyde and HCN.[3][4]

G This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile This compound Hydrolase (β-glucosidase) Glucose1 Glucose Products Benzaldehyde + Hydrogen Cyanide (HCN) Mandelonitrile->Products Mandelonitrile Lyase (or spontaneous)

The primary cyanogenic degradation pathway of this compound.

3. Alternative Turnover Pathways

Recent research has identified alternative metabolic routes for this compound that do not result in the release of toxic HCN.[14] These pathways may allow the plant to recycle the nitrogen stored in cyanogenic glycosides back into primary metabolism. The proposed routes involve the conversion of this compound into this compound amide and/or this compound acid, which can be further metabolized.[14]

Experimental Protocols

Accurate quantification and stability assessment of this compound require robust experimental methods. The following sections detail common protocols for its extraction and analysis.

1. Protocol: Ultrasound-Assisted Extraction and HPLC Quantification

This method is effective for extracting and quantifying this compound from plant materials like almond kernels.[15][16][17] High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.[16]

Methodology:

  • Sample Preparation: Freeze-dry plant material (e.g., almond kernels) and grind into a fine powder.

  • Extraction Solvent: Prepare a solution of acidified water (e.g., 0.1% perchloric acid) or an ethanol/water mixture (e.g., 90:10 v/v).[15][17]

  • Ultrasonic Extraction:

    • Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Subject the mixture to high-power ultrasound (ultrasonic bath or probe). Optimized conditions may include 80% sonication amplitude for a duration of 55 seconds.[15]

  • Clarification: Centrifuge the extract to pellet solid debris. Collect the supernatant.

  • Preparation for HPLC: Dilute the supernatant with an appropriate solvent (e.g., Type-1 water) and filter through a 0.2 µm syringe filter into an HPLC vial.[17]

  • HPLC-DAD Analysis:

    • Column: A C18 column is commonly used. For separating diastereoisomers like this compound and sambunigrin, specialized columns or conditions may be necessary.[15]

    • Mobile Phase: An isocratic mobile phase, such as 25% methanol in water, can be effective.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[15]

    • Detection: Use a Diode-Array Detector (DAD) to monitor the absorbance at a wavelength appropriate for this compound (typically around 210-220 nm).

    • Quantification: Calculate the concentration of this compound by comparing the peak area from the sample to a standard curve prepared with a certified this compound reference standard.

G A 1. Sample Preparation (Grind Plant Material) B 2. Ultrasound-Assisted Extraction (e.g., 0.1g sample in 10mL acidified water) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Dilution & Filtration (0.2µm filter) C->D E 5. HPLC-DAD Analysis D->E F 6. Quantification (vs. Standard Curve) E->F

General experimental workflow for the extraction and quantification of this compound.

2. Protocol: Enzymatic Hydrolysis Assay for Stability Testing

This protocol can be used to assess the susceptibility of this compound to enzymatic degradation. The reaction is monitored by measuring the appearance of a degradation product, such as benzaldehyde, using Gas-Liquid Chromatography (GLC).[13]

Methodology:

  • Reaction Mixture: Prepare a solution of a known concentration of this compound (e.g., 1 mg in 2.0 mL of distilled water) in a reaction vial.

  • Enzyme Preparation: Prepare a solution of β-glucosidase (e.g., 1 mg/mL).

  • Initiation: Start the reaction by adding the β-glucosidase solution to the this compound solution. Incubate at a controlled temperature (e.g., 37°C).

  • Termination and Extraction: After a specific time interval (e.g., 5 minutes), terminate the reaction by adding an organic solvent immiscible with water, such as ethyl acetate (2.0 mL). Vortex vigorously to extract the nonpolar product (benzaldehyde) into the organic layer.[13]

  • Analysis: Analyze the ethyl acetate layer by GLC with a Flame Ionization Detector (FID).

  • Quantification: Quantify the amount of benzaldehyde produced by comparing its peak area to that of a benzaldehyde standard. The amount of benzaldehyde corresponds to the amount of this compound degraded. The stability can be assessed by running the reaction for different time points.[13]

This compound is a multifaceted cyanogenic glycoside with chemical properties that are central to its biological role and potential applications. Its stability is highly dependent on environmental conditions, particularly pH, temperature, and the presence of hydrolytic enzymes. The primary degradation pathway leads to the formation of toxic hydrogen cyanide, a key component of plant defense. However, alternative non-cyanogenic turnover pathways also exist. For researchers in natural products chemistry and drug development, a firm grasp of these properties and the associated analytical protocols is essential for the effective isolation, characterization, and utilization of this important biomolecule.

References

Methodological & Application

Application Note: Prunasin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Prunasin is a cyanogenic glucoside found in numerous plant species, particularly within the Prunus genus, which includes almonds, apricots, peaches, and cherries.[1][2] As a precursor to amygdalin, this compound and its derivatives are of significant interest in phytochemical and pharmacological research due to their potential biological activities and their role in plant defense mechanisms.[2][3] The accurate extraction and quantification of this compound are crucial for this research. However, the process is challenging due to the potential for enzymatic degradation upon tissue disruption, which can release hydrogen cyanide.[2][4] This document provides detailed protocols for the efficient extraction of this compound from plant material, focusing on methods that preserve its integrity for subsequent analysis.

Principle of Extraction The extraction of this compound relies on its solubility in polar solvents, such as ethanol, methanol, or water mixtures. A critical aspect of a successful extraction is the immediate inactivation of endogenous β-glucosidases (like this compound hydrolase), which catalyze the hydrolysis of this compound into mandelonitrile and glucose.[3] This is typically achieved by using organic solvents, heating, or acidified conditions, which denature the enzymes and prevent the degradation of the target compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) enhance extraction efficiency by using sonic or microwave energy to disrupt cell walls, improving solvent penetration and reducing extraction time and temperature.[5][6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a rapid and highly efficient method for extracting this compound, adapted from methodologies described for Prunus species and other plants.[4][5]

1. Materials and Reagents

  • Plant Material: Fresh, frozen (-80°C), or freeze-dried plant tissue (e.g., leaves, kernels, bark).

  • Solvents: 90% Ethanol (v/v) in water[4]; or acidified water (0.1% perchloric acid)[5].

  • Equipment:

    • Grinder or mortar and pestle

    • Analytical balance

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Vortex mixer

    • 50 mL centrifuge tubes

    • Micropipettes

    • Syringe filters (0.22 µm PTFE or similar)

    • Autosampler vials for HPLC or GC analysis

  • Standards: this compound analytical standard

2. Sample Preparation

  • Grind the freeze-dried or fresh-frozen plant material into a fine powder using a grinder or a mortar and pestle pre-chilled with liquid nitrogen. Homogenization is critical for efficient extraction.

  • Accurately weigh approximately 0.1 g to 1.0 g of the powdered plant material into a 50 mL centrifuge tube.[4][5]

3. Extraction Procedure

  • Add 10 mL of the chosen extraction solvent (e.g., 90% ethanol) to the centrifuge tube containing the plant material.[4] The solid-to-liquid ratio is a critical parameter and may require optimization.[4][6]

  • Vortex the mixture thoroughly for 1 minute to ensure the sample is fully wetted.

  • Place the sample in an ultrasonic bath. For optimal extraction, the following conditions have been reported:

    • Option A (Acidified Water): 80% sonication amplitude, 70% duty cycle, for 55 seconds.[5]

    • Option B (Ethanol/Water): Sonicate for 150 minutes. This longer time was found to be optimal for almond kernels.[4]

  • After sonication, centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid plant debris.

  • Carefully decant the supernatant into a clean tube. For exhaustive extraction, the pellet can be re-extracted with another portion of the solvent.[5]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by HPLC-DAD, HPLC-MS/MS, or GC (after derivatization or enzymatic hydrolysis).[4][5][7]

Protocol 2: Conventional Maceration Extraction

This is a standard method that requires longer extraction times but less specialized equipment. The protocol is based on a method developed for peach tree tissues.[7]

1. Materials and Reagents

  • Plant Material: Fresh, frozen, or dried plant tissue.

  • Solvent: 80% Ethanol (v/v) in water.[7]

  • Equipment:

    • Grinder or mortar and pestle

    • Analytical balance

    • Shaker or orbital stirrer

    • Rotary evaporator or nitrogen stream evaporator

    • Centrifuge or filtration setup (e.g., Whatman #1 filter paper)

    • Glass vials

2. Sample Preparation

  • Prepare a fine powder from the plant material as described in Protocol 1, Step 2.

  • Weigh an appropriate amount of the powdered tissue into a glass vial or flask.

3. Extraction Procedure

  • Add 80% ethanol to the sample at a suitable liquid-to-solid ratio (e.g., 10:1 mL/g).

  • Seal the container and place it on a shaker at room temperature for 12-24 hours.

  • Separate the extract from the solid residue by filtration through Whatman #1 filter paper or by centrifugation.[7]

  • Collect the supernatant. The extraction efficiency for this compound from bark tissue using this method has been reported to approach 100% in a single extraction.[7]

  • Concentrate the extract under a stream of nitrogen at a controlled temperature (e.g., ≤ 40°C) to the desired final volume.[7]

  • The concentrated extract can then be prepared for analysis.

Data Presentation

Quantitative data from various extraction protocols are summarized below to facilitate comparison.

Table 1: Comparison of Optimized this compound Extraction Conditions

Parameter Ultrasound-Assisted Extraction (UAE) - Method A Ultrasound-Assisted Extraction (UAE) - Method B
Plant Material Almond Kernels & Hulls Apple Seed & Sambucus nigra leaves
Solvent 90:10 (v/v) Ethanol/Water[4] Water with 0.1% Perchloric Acid[5]
Sample Mass 1 g (kernels) or 2 g (hulls) per 10 mL[4] 0.1 g per 10 mL[5]
Extraction Time 150 minutes[4] 55 seconds[5]
Sonication Power Not specified, highest power setting 80% amplitude, 70% duty cycle[5]
Reported Recovery Not specified 90 - 104%[5]

| Reference | Doria et al. (2023)[4] | Pérez-Sánchez et al. (2021)[5] |

Table 2: Example this compound Content in Different Plant Materials

Plant Species Tissue Method This compound Content (mg/g DW) Reference
Prunus armeniaca (Bitter Apricot) Kernel (50 DAF*) HPLC ~4.5 Yi et al. (2021)[2]
Prunus armeniaca (Sweet Apricot) Kernel HPLC Undetectable Yi et al. (2021)[2]
Prunus persica (Peach) Twigs GLC Varies by cultivar/season Reilly & Okie (1985)[7]
Prunus serotina (Black Cherry) Leaves 1H-NMR Varies significantly Kłeczek et al. (2014)[8]
Prunus dulcis (Almond) Flower Buds LC-MS Varies with development stage Sender et al. (2019)[9]

*DAF: Days After Flowering

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the biosynthesis of this compound from L-phenylalanine and its subsequent enzymatic degradation, which releases hydrogen cyanide.

Prunasin_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation (Cyanogenesis) Phe L-Phenylalanine Mandelonitrile (R)-Mandelonitrile Phe->Mandelonitrile CYP79/CYP71 This compound This compound Mandelonitrile->this compound UGT1 (+ UDP-Glucose) Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile Lyase Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Mandelonitrile->HCN This compound->Mandelonitrile This compound Hydrolase (β-glucosidase) Amygdalin Amygdalin This compound->Amygdalin Glucosyl- transferase Glucose_P Glucose This compound->Glucose_P Glucose_MN Glucose

Caption: Biosynthesis and degradation pathway of this compound.

This compound Extraction Workflow

The flowchart below outlines the general experimental procedure from sample collection to final analysis.

Extraction_Workflow A Plant Material Collection B Sample Preparation (Freeze-drying, Grinding) A->B C Extraction (UAE or Maceration) B->C E Separation (Centrifugation / Filtration) C->E D Solvent Addition D->C F Crude Extract E->F G Concentration / Filtration F->G H Final Sample for Analysis G->H I Instrumental Analysis (HPLC, GC, NMR) H->I

Caption: General workflow for this compound extraction and analysis.

References

Application Note: Quantification of Prunasin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Prunasin, a cyanogenic glycoside found in various plant species, using High-Performance Liquid Chromatography (HPLC). The protocol described herein is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate method for determining this compound content in plant extracts. This application note includes a comprehensive experimental protocol, data presentation in tabular format for easy comparison of method validation parameters, and visual diagrams to illustrate the experimental workflow and relevant biochemical pathways.

Introduction

This compound is a cyanogenic glycoside derived from mandelonitrile, present in numerous plant species, particularly within the Prunus genus, which includes almonds, cherries, and apricots.[1][2][3] The compound plays a role in the plant's defense mechanisms and can release hydrogen cyanide upon enzymatic hydrolysis.[2][4] Accurate quantification of this compound is crucial for the safety assessment of food products, toxicological studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound in complex plant matrices due to its specificity and sensitivity.[2][5] This document outlines a validated HPLC method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

This protocol is based on a method optimized for the extraction of cyanogenic glycosides from plant material.[1][4][6]

Materials:

  • Plant material (e.g., kernels, seeds, leaves), cryogenically ground.[7]

  • Extraction Solvent: 0.1% Perchloric acid in deionized water.[1][4][6]

  • Ultrasonic bath.[7]

  • Centrifuge tubes (50 mL).

  • Centrifuge.

  • Syringe filters (0.22 µm).

Procedure:

  • Weigh approximately 0.1 g of the powdered plant material into a 50 mL centrifuge tube.[1][4][6]

  • Add 10 mL of the extraction solvent (0.1% perchloric acid in water).[1][4][6]

  • Place the tube in an ultrasonic bath and sonicate for 55 seconds at 80% amplitude with a 70% duty cycle.[1][4][6]

  • Centrifuge the suspension at 10,000 x g for 15 minutes.[8]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8]

  • The extract is now ready for HPLC analysis.

HPLC Method for this compound Quantification

This method utilizes a reversed-phase C18 column for the separation and a Diode Array Detector (DAD) for detection.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.[8]

  • Column: Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent).[8][9]

  • Mobile Phase: Acetonitrile and water (20:80, v/v).[9][10]

  • Flow Rate: 1.3 mL/min.[9][10]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 218 nm.[9][10]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample extract.

  • Identify the this compound peak by comparing its retention time with that of a certified this compound standard.

  • Quantify the this compound concentration in the sample by constructing a calibration curve using a series of standard solutions of known concentrations.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC method for this compound quantification, compiled from various studies.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity (Correlation Coefficient, r²)> 0.999[4][6]
Limit of Detection (LOD)0.136 mg/100 g[10]
Limit of Quantification (LOQ)9.6 µg/g[6]
Accuracy (Recovery)90 - 104%[4][6]
Precision (Reproducibility, %RSD)< 2.3%[4][6]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterConditionReference
ColumnSymmetry C18[9][10]
Mobile PhaseAcetonitrile:Water (80:20)[9][10]
Flow Rate1.3 mL/min[9][10]
Detection Wavelength218 nm[9][10]
Column Temperature30 °C[8]

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification and the enzymatic hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (Ground) extraction Ultrasound-Assisted Extraction (0.1% Perchloric Acid) plant_material->extraction centrifugation Centrifugation (10,000 x g) extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection (218 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification prunasin_hydrolysis This compound This compound mandelonitrile Mandelonitrile This compound->mandelonitrile + H₂O glucose Glucose This compound->glucose benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide mandelonitrile->hcn enzyme1 β-glucosidase enzyme1->this compound enzyme2 Mandelonitrile lyase enzyme2->mandelonitrile

References

Application Note: Sensitive Detection of Prunasin and its Metabolites by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of prunasin and its related metabolites using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a cyanogenic glycoside found in various plants, and its metabolites are of significant interest in toxicology, food safety, and drug development. The described protocol provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to achieve low detection limits and accurate quantification in complex matrices.

Introduction

This compound is a cyanogenic glycoside synthesized from the amino acid phenylalanine and is a precursor to amygdalin in some plant species.[1][2] Upon enzymatic hydrolysis, this compound breaks down into D-glucose and mandelonitrile, which can further decompose to benzaldehyde and toxic hydrogen cyanide.[1][3] The potential toxicity associated with the release of hydrogen cyanide necessitates sensitive and reliable analytical methods for the detection of this compound and its metabolites in various samples, including plant materials, food products, and biological fluids.[4][5][6] UHPLC-MS/MS offers superior selectivity and sensitivity for the analysis of these compounds, overcoming the challenges associated with complex sample matrices.[7][8] This application note provides a detailed protocol for the simultaneous analysis of this compound and its key metabolic products.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound and its metabolites from the sample matrix. Ultrasonic-assisted extraction (UAE) is a commonly employed technique.[9]

Protocol for Plant Material (e.g., Almond Kernels):

  • Homogenization: Cryogenically homogenize the sample to a fine powder.

  • Extraction Solvent: Prepare an extraction solvent of 90:10 ethanol/water (v/v).[9]

  • Ultrasonic-Assisted Extraction:

    • Weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the sample for 30 seconds.

    • Place the sample in an ultrasonic bath for 30-60 minutes at room temperature.[9]

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.[10]

  • Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the remaining pellet can be re-extracted with an additional volume of the extraction solvent, and the supernatants can be combined.[9]

  • Dilution and Filtration: Dilute the supernatant 20-fold with Type-I water and filter through a 0.2 µm PTFE syringe filter into an autosampler vial.[9]

Protocol for Biological Fluids (e.g., Plasma, Urine):

  • Protein Precipitation: For plasma samples, add three volumes of ice-cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Collection: Collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in a suitable volume of the initial mobile phase.[11]

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter into an autosampler vial.

UHPLC-MS/MS Analysis

Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to a 6460 triple-quadrupole mass spectrometer with electrospray ionization (ESI) is a suitable platform.[9]

UHPLC Parameters:

  • Column: Zorbax Eclipse Plus C18 Column (2.1 × 100 mm, 1.8 µm) with a compatible guard column.[9]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.25 mL/min.[10]

  • Injection Volume: 5-10 µL.[10]

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.[10]

  • Gas Flow: 8 L/min.[10]

  • Nebulizer Pressure: 45 psi.[10]

  • Sheath Gas Temperature: 350 °C.[10]

  • Sheath Gas Flow: 11 L/min.[10]

  • Multiple Reaction Monitoring (MRM): The selection of precursor and product ions is crucial for selectivity. Sodium adducts [M+Na]+ are often observed for cyanogenic glycosides.[8]

Data Presentation

Table 1: MRM Transitions and Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
This compound318.1 [M+Na]+154.110010
Mandelonitrile156.1 [M+Na]+117.18015
Benzaldehyde107.1 [M+H]+79.19020

Table 2: Method Validation Parameters

CompoundLOD (µg/L)LOQ (µg/L)Recovery (%)
This compound0.51.592-105
Amygdalin7.7851.3695-103[6][9]

Note: LOD and LOQ for Mandelonitrile and Benzaldehyde should be determined empirically based on the specific matrix and instrumentation.

Visualizations

Metabolic Pathway of this compound

The biosynthesis and degradation of this compound involve several enzymatic steps. The pathway begins with the amino acid L-phenylalanine and proceeds through several intermediates to form this compound, which can then be further metabolized to amygdalin or degraded to release hydrogen cyanide.[1][3][12]

Prunasin_Metabolism Phe L-Phenylalanine Intermediate1 Phenylacetaldoxime Phe->Intermediate1 CYP79 Mandelonitrile Mandelonitrile Intermediate1->Mandelonitrile CYP71 This compound (R)-Prunasin Mandelonitrile->this compound + UDP-Glucose (UGT) Degradation1 Benzaldehyde + HCN Mandelonitrile->Degradation1 Mandelonitrile lyase Glucose3 D-Glucose This compound->Mandelonitrile - Glucose (β-glucosidase) Amygdalin Amygdalin This compound->Amygdalin + UDP-Glucose (UGT) Glucose1 D-Glucose Glucose2 D-Glucose

Caption: Metabolic pathway of this compound biosynthesis and degradation.

Experimental Workflow

The overall experimental workflow provides a step-by-step visualization of the process from sample collection to data analysis.

UHPLC_MSMS_Workflow Sample Sample Collection (e.g., Plant Tissue, Plasma) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Extraction Ultrasonic-Assisted Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Dilution & Filtration Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Analysis & Quantification MSMS->Data

References

Solid-Phase Extraction: A Robust Method for Prunasin Purification from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Prunasin, a cyanogenic glycoside found in various plant species, particularly of the Prunus genus, is of significant interest to researchers in pharmacology and drug development due to its potential therapeutic properties. However, its isolation and purification from complex plant matrices present a considerable challenge. This application note details a robust and efficient solid-phase extraction (SPE) methodology for the purification of this compound. We provide detailed protocols, comparative data on sorbent performance, and visualizations to guide researchers in obtaining high-purity this compound for downstream applications.

Introduction

This compound is a nitrile-containing secondary metabolite that can be hydrolyzed to produce hydrogen cyanide, a toxic compound. Despite its toxicity in certain contexts, this compound itself is being investigated for various pharmacological activities. The accurate study of these activities necessitates the use of highly purified this compound, free from interfering compounds present in the raw plant extracts. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex samples. This note focuses on the application of SPE for this compound purification, offering a streamlined workflow for researchers.

Experimental Overview

The purification of this compound from plant matrices typically involves an initial extraction with a suitable solvent, followed by a cleanup and concentration step using SPE. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and purity. This document provides a standard protocol using a polymeric reversed-phase sorbent and discusses alternative approaches.

Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), C18

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water

  • Plant material (e.g., Prunus leaves, seeds, or fruit pulp)

  • Homogenizer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Detailed Protocols

Protocol 1: Sample Preparation from Plant Material
  • Homogenization: Weigh 1-2 grams of fresh or freeze-dried plant material. Homogenize the sample with 10 mL of 80% methanol in water. For dried materials, a preliminary grinding step is recommended.

  • Extraction: Sonicate the homogenate for 30 minutes, followed by shaking or stirring for at least 2 hours at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant. For samples with high particulate matter, a filtration step through a 0.45 µm filter may be necessary.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for SPE (e.g., 1-2 mL of 10% methanol in water).

Protocol 2: Solid-Phase Extraction using Oasis HLB Cartridges

This protocol is adapted from a method for the purification of cyanogenic glycosides from elderberry.[1]

  • Conditioning: Condition the Oasis HLB cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the reconstituted plant extract onto the cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities. A second wash with 3 mL of 0.1% formic acid in water can be performed to remove additional interfering compounds.[1]

  • Elution: Elute the this compound from the cartridge with two aliquots of 1.5 mL of methanol or 0.1% formic acid in methanol.[1] Collect the eluate in a clean collection tube.

  • Final Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).

Data Presentation

The efficiency of the SPE process is evaluated based on the recovery of the analyte and the reduction of matrix effects. The following tables summarize quantitative data from various studies on the purification of this compound and other cyanogenic glycosides.

ParameterMatrixSPE SorbentRecovery (%)Reference
This compoundAlmond KernelsNot specified110.74 - 114.07[2]
This compoundAlmond HullsNot specified119.75 - 127.12[2]
AmygdalinAlmond KernelsNot specified91.34 - 96.10[2]
AmygdalinAlmond HullsNot specified61.02 - 71.05[2]

Table 1: Recovery of this compound and Amygdalin from Almond Matrices.

Sorbent TypeGeneral Recovery Range (%)Key FeaturesReference
Oasis HLB90 - 110 (for various analytes)Water-wettable, allowing for simplified protocols; good for a broad range of analytes.[3][4]
C18Variable, can be lower for polar compoundsTraditional reversed-phase sorbent; may require more rigorous method development.[5]

Table 2: General Performance Comparison of SPE Sorbents. Note: Recovery data for Oasis HLB is for a diverse set of analytes, not specifically this compound.

Experimental Workflows and Logical Relationships

To visually represent the purification process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_material Plant Material homogenization Homogenization in 80% Methanol plant_material->homogenization extraction Ultrasonic/Shaker Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation_recon Evaporation & Reconstitution supernatant->evaporation_recon conditioning Conditioning (Methanol) evaporation_recon->conditioning equilibration Equilibration (Water) conditioning->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing (5% Methanol/0.1% Formic Acid) sample_loading->washing elution Elution (Methanol) washing->elution final_concentration Final Concentration elution->final_concentration hplc_analysis HPLC/LC-MS Analysis final_concentration->hplc_analysis

Caption: Experimental workflow for this compound purification.

logical_relationship cluster_matrix Complex Matrix cluster_process Purification Process cluster_output Result plant_extract Crude Plant Extract spe Solid-Phase Extraction plant_extract->spe Removes Interferents purified_this compound High-Purity this compound spe->purified_this compound Yields

Caption: Logical relationship of SPE in this compound purification.

Discussion

The selection of the appropriate SPE sorbent is crucial for the successful purification of this compound. Polymeric sorbents like Oasis HLB offer a significant advantage due to their hydrophilic-lipophilic balance, which allows for the retention of a broad range of compounds, including the moderately polar this compound, while enabling the removal of both polar and non-polar interferences. The water-wettable nature of Oasis HLB also permits the use of simplified protocols, potentially reducing solvent consumption and processing time.[4]

For complex matrices such as plant leaves, a clean-up step using SPE is often essential to mitigate matrix effects like ion enhancement in LC-MS/MS analysis.[1] While C18 silica-based sorbents are also used for reversed-phase SPE, they may exhibit lower recovery for more polar analytes and are not water-wettable, necessitating careful execution of the conditioning and equilibration steps to prevent the sorbent bed from drying out.[5]

The quantitative data presented, although from different studies and matrices, consistently demonstrates that high recovery of this compound is achievable. The reported recoveries of over 100% for this compound in almond matrices may be attributed to matrix effects or the presence of other co-eluting compounds that enhance the analytical signal.[2] This highlights the importance of proper method validation, including the assessment of matrix effects, for accurate quantification.

Conclusion

Solid-phase extraction is a highly effective technique for the purification of this compound from complex plant matrices. The use of a polymeric reversed-phase sorbent, such as Oasis HLB, provides a robust and efficient method with high recovery rates. The detailed protocols and comparative data in this application note serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development, enabling the reliable purification of this compound for further research.

References

Application Notes and Protocols for Measuring Prunasin Hydrolase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic assay of Prunasin hydrolase. This compound hydrolase is a key enzyme in the catabolism of the cyanogenic glucoside this compound, a compound found in many plant species, including those of the Prunus genus (e.g., almonds, cherries, and apricots). The enzyme catalyzes the hydrolysis of this compound to mandelonitrile and glucose. Mandelonitrile, in turn, can dissociate to form benzaldehyde and toxic hydrogen cyanide (HCN)[1][2][3]. Understanding and quantifying the activity of this compound hydrolase is crucial for research in plant biochemistry, food science, and toxicology.

Principle of the Assay

The activity of this compound hydrolase is determined by measuring the rate of formation of one of its reaction products. This protocol focuses on the quantification of hydrogen cyanide (HCN) released from the disassociation of mandelonitrile, a product of this compound hydrolysis[1][4]. The amount of HCN produced is directly proportional to the enzymatic activity of this compound hydrolase under specific conditions. Alternative methods include quantifying the released glucose or using a chromogenic substrate analog.

Enzymatic Reaction

This compound hydrolase (PH), a type of β-glucosidase, catalyzes the following reaction[1][4]:

This compound + H₂O → Mandelonitrile + D-Glucose

Mandelonitrile is unstable and subsequently decomposes, a reaction that can be spontaneous or catalyzed by mandelonitrile lyase, to yield[1][3][4]:

Mandelonitrile → Benzaldehyde + Hydrogen Cyanide (HCN)

The overall reaction is:

This compound + H₂O → Benzaldehyde + D-Glucose + Hydrogen Cyanide (HCN)

Enzymatic_Reaction cluster_step1 Step 1: Enzymatic Hydrolysis cluster_step2 Step 2: Dissociation This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile this compound Hydrolase Glucose D-Glucose This compound->Glucose this compound Hydrolase H2O H₂O Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde (spontaneous or Mandelonitrile Lyase) HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN (spontaneous or Mandelonitrile Lyase)

Figure 1: Enzymatic breakdown of this compound.

Materials and Reagents

Enzyme Source
  • Crude protein extract from plant tissue (e.g., almond cotyledons, cherry leaves)[1].

  • Purified or partially purified this compound hydrolase[5][6].

Substrate and Buffers
  • This compound (substrate)

  • Citrate-Phosphate buffer (pH 5.0)[5]

  • Sodium Phosphate buffer (pH 7.0) for enzyme extraction[7]

  • Sodium Hydroxide (NaOH) solution (for trapping HCN)

Reagents for HCN Quantification (Picrate Method)
  • Picric acid solution

  • Sodium carbonate solution

  • Filter paper discs

Experimental Protocols

Protocol for Enzyme Extraction
  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[7].

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-20 minutes at 4°C[7].

  • Collect the supernatant containing the crude enzyme extract.

  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

Protocol for this compound Hydrolase Activity Assay

This protocol is adapted from methods involving the detection of released cyanide[8][9].

  • Preparation of Picrate Paper: Soak filter paper discs in a saturated picric acid solution and allow them to air dry.

  • Reaction Setup:

    • In a series of small, sealable vials, prepare the reaction mixture containing citrate-phosphate buffer (pH 5.0) and the enzyme extract.

    • Include a negative control with heat-inactivated enzyme or without the enzyme extract.

    • Pre-incubate the vials at the desired reaction temperature (e.g., 30°C).

  • Initiation of Reaction: Add a known concentration of this compound solution to each vial to start the reaction.

  • HCN Trapping: Immediately after adding the substrate, place a picrate paper strip, moistened with sodium carbonate solution, in the headspace of the vial without it touching the reaction mixture. Seal the vials tightly.

  • Incubation: Incubate the reaction vials for a specific period (e.g., 30-60 minutes) at a constant temperature. The picrate paper will change color from yellow to reddish-brown in the presence of HCN[9].

  • Termination of Reaction and Color Elution:

    • Stop the reaction by adding a strong base (e.g., NaOH) or by rapidly cooling the reaction mixture.

    • Remove the picrate paper and elute the color by immersing it in a known volume of distilled water.

  • Quantification:

    • Measure the absorbance of the eluted color at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

    • Create a standard curve using known concentrations of potassium cyanide (KCN) to correlate absorbance with the amount of HCN produced[9].

  • Calculation of Enzyme Activity: Express the enzyme activity as the amount of HCN produced per unit time per milligram of protein (e.g., nmol HCN/min/mg protein).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Enzyme Extraction from Plant Tissue C Set up Reaction Mixture (Buffer + Enzyme) A->C B Preparation of Picrate Papers E Incubate with Picrate Paper B->E D Initiate Reaction (Add this compound) C->D D->E F Stop Reaction & Elute Color E->F G Measure Absorbance F->G H Calculate HCN Concentration G->H I Determine Specific Activity H->I

Figure 2: Experimental workflow for this compound hydrolase assay.

Data Presentation

The quantitative data from the enzymatic assay should be summarized in tables for clear comparison and interpretation.

Table 1: Standard Curve for HCN Quantification

KCN Concentration (nmol)Absorbance at 520 nm
00.000
100.150
200.300
400.600
600.900
801.200
1001.500

Table 2: this compound Hydrolase Activity in Different Samples

Sample IDProtein Conc. (mg/mL)Absorbance at 520 nmHCN Produced (nmol)Specific Activity (nmol/min/mg)
Control (No Enzyme)00.0100.670
Sample A0.50.450302.0
Sample B0.50.85056.73.78
Sample C0.50.23015.31.02

Note: The values in the tables are for illustrative purposes only and will vary depending on the experimental conditions.

Alternative Assay Method: Using a Chromogenic Substrate

For a more high-throughput or continuous assay, a synthetic chromogenic substrate such as p-nitrophenyl-β-D-glucopyranoside (pNPG) can be used[5][7]. This compound hydrolase can cleave pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm[7].

Protocol for pNPG Assay
  • Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.0), the enzyme extract, and pNPG.

  • Incubate the reaction at a constant temperature.

  • Measure the increase in absorbance at 405 nm over time using a microplate reader[7].

  • Calculate the rate of p-nitrophenol production using its molar extinction coefficient.

  • Determine the specific activity of the enzyme.

Table 3: Kinetic Parameters of this compound Hydrolase Isozymes

IsozymeKm for this compound (mM)Vmax (units/mg)
PH I1.73Value
PH IIa2.30Value
PH IIb1.35Value
Data adapted from a study on black cherry this compound hydrolase isozymes[5].

Troubleshooting

  • Low or no activity: Check the pH of the buffer, the integrity of the enzyme extract, and the concentration of the substrate. Ensure the enzyme was not denatured during extraction.

  • High background: The substrate may be unstable and hydrolyzing non-enzymatically. Run a control without the enzyme to assess the rate of non-enzymatic hydrolysis.

  • Inconsistent results: Ensure accurate pipetting, constant temperature control, and consistent timing of the reaction.

Safety Precautions

  • Hydrogen cyanide is extremely toxic. All experiments involving the generation of HCN must be performed in a well-ventilated fume hood.

  • Handle potassium cyanide (KCN) with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Have a cyanide antidote kit available and be familiar with its use.

  • Dispose of all cyanide-containing waste according to institutional safety guidelines.

  • Picric acid is explosive when dry and should be handled with care.

By following these detailed protocols, researchers can accurately and safely measure the activity of this compound hydrolase, contributing to a better understanding of cyanogenesis in plants and its implications.

References

Application Notes and Protocols: Cell Culture Studies on the Cytotoxic Effects of Prunasin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cytotoxic effects of Prunasin in cell culture models. The protocols outlined below are based on established methodologies for assessing cytotoxicity and elucidating mechanisms of action for natural compounds.

Introduction

This compound is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus.[1][2] It is a precursor to amygdalin and can release hydrogen cyanide (HCN) upon enzymatic hydrolysis.[1][3][4] The cytotoxic potential of this compound is attributed to the intracellular release of HCN, a potent inhibitor of cellular respiration.[5] Understanding the cytotoxic properties of this compound is crucial for both toxicological assessment and for exploring its potential as a therapeutic agent. These notes provide detailed protocols for evaluating this compound's effects on cancer cell lines.

Mechanism of Action: An Overview

The primary mechanism of this compound's cytotoxicity is believed to be the enzymatic release of hydrogen cyanide. This process involves the following steps:

  • Uptake: this compound is transported into the cell.

  • Enzymatic Cleavage: Intracellular β-glucosidases hydrolyze this compound into mandelonitrile and glucose.[2][3]

  • HCN Release: Mandelonitrile is unstable and can spontaneously or enzymatically (via hydroxynitrile lyase) dissociate into benzaldehyde and hydrogen cyanide.[3][4]

  • Induction of Cytotoxicity: The released HCN inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a shutdown of aerobic respiration, ATP depletion, and ultimately, cell death, likely through apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prunasin_ext This compound Prunasin_int This compound Prunasin_ext->Prunasin_int Cellular Uptake Mandelonitrile Mandelonitrile Prunasin_int->Mandelonitrile β-glucosidase Glucose Glucose Prunasin_int->Glucose HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mitochondrion Mitochondrion HCN->Mitochondrion Inhibits Cytochrome C Oxidase Apoptosis Apoptosis Mitochondrion->Apoptosis Induces

Figure 1: Proposed mechanism of this compound-induced cytotoxicity.

Quantitative Data Summary

The following tables present hypothetical data based on typical results from cytotoxicity and apoptosis assays when studying a natural compound like this compound. These tables are intended to serve as a template for data presentation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer24150
4895
7260
HeLaCervical Cancer24200
48120
7285
A549Lung Cancer24180
48110
7275

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.5 ± 0.51.2 ± 0.33.7 ± 0.8
5015.8 ± 1.25.4 ± 0.721.2 ± 1.9
100 (≈ IC50)28.3 ± 2.112.6 ± 1.540.9 ± 3.6
20035.1 ± 2.525.9 ± 2.261.0 ± 4.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO or sterile PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Signaling Pathway Analysis

This compound-induced apoptosis is likely to involve the intrinsic (mitochondrial) pathway due to the action of cyanide on mitochondria.

cluster_pathway Proposed Apoptotic Signaling Pathway This compound This compound HCN HCN Release This compound->HCN Mitochondria Mitochondrial Stress (Cytochrome C Oxidase Inhibition) HCN->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Hypothetical intrinsic apoptosis pathway induced by this compound.

To investigate this pathway, researchers can perform Western blot analysis to measure the expression levels of key apoptotic proteins such as Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3.

Conclusion

These application notes provide a framework for the systematic evaluation of the cytotoxic effects of this compound in cell culture. The provided protocols for cell viability and apoptosis assays, along with the proposed mechanism and signaling pathway, offer a solid starting point for researchers interested in the bioactivity of this cyanogenic glycoside. It is important to adapt these general protocols to specific cell lines and experimental conditions.

References

Application Notes and Protocols for Studying the In Vivo Effects of Prunasin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunasin is a cyanogenic glycoside found in a variety of plants, notably in the Prunus genus, which includes almonds, apricots, cherries, and peaches. As a precursor to amygdalin, and through its own hydrolysis, this compound can release hydrogen cyanide (HCN), a potent toxin. Consequently, much of the research on this compound has focused on its toxic potential. However, the in vivo physiological and pharmacological effects of this compound, independent of cyanide toxicity, remain largely unexplored.

These application notes provide a comprehensive overview of the current understanding of this compound's in vivo effects and offer detailed protocols for researchers aiming to investigate its properties in animal models. Given the limited direct research on this compound, this document also includes proposed experimental designs to explore its potential therapeutic effects, drawing from studies on related cyanogenic glycosides and plant extracts.

Metabolism and Pharmacokinetics of this compound

This compound, upon ingestion, undergoes enzymatic hydrolysis, primarily in the gut, by β-glucosidases to form mandelonitrile. Mandelonitrile is unstable and can spontaneously or enzymatically decompose to benzaldehyde and hydrogen cyanide.[1][2] However, some evidence suggests that this compound can also be absorbed intact.[3][4]

Key Metabolic Steps:

  • Hydrolysis: this compound is hydrolyzed by β-glucosidase to glucose and mandelonitrile.

  • Decomposition: Mandelonitrile decomposes to benzaldehyde and hydrogen cyanide.

  • Absorption: Intact this compound may be absorbed in the small intestine.[4][5]

The primary toxic effects observed are generally attributed to the released cyanide, which inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria.[6][7]

Quantitative Data on this compound Pharmacokinetics

The following table summarizes the available pharmacokinetic data for this compound from a study conducted in dogs. This data can be used as a starting point for designing pharmacokinetic studies in other animal models, such as rodents.

ParameterValueAnimal ModelReference
Oral Bioavailability ~50%Dog[3]
Volume of Distribution Larger than AmygdalinDog[3]
Clearance Larger than AmygdalinDog[3]

Animal Models for In Vivo Studies

The choice of animal model will depend on the specific research question. Rodent models, such as mice and rats, are commonly used for initial toxicological and pharmacological screening due to their well-characterized physiology and ease of handling.

Commonly Used Rodent Strains:

  • Mice: CD-1, BALB/c, C57BL/6

  • Rats: Sprague-Dawley, Wistar

Experimental Protocols

Due to the scarcity of in vivo studies on purified this compound, the following protocols are proposed based on standard methodologies for toxicological and pharmacological evaluation of natural compounds.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound and observe signs of acute toxicity.

Materials:

  • This compound (purified)

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Mice or rats (e.g., Swiss albino mice, 20-25 g)

  • Oral gavage needles

  • Observation cages

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Dose Preparation: Prepare a range of this compound concentrations in the chosen vehicle.

  • Grouping: Divide animals into groups of at least 5 animals per sex per dose group, plus a control group receiving only the vehicle.

  • Administration: Administer a single dose of this compound orally via gavage.

  • Observation: Observe animals continuously for the first 4 hours after administration and then periodically for 14 days. Record signs of toxicity, such as changes in behavior, convulsions, respiratory distress, and mortality.

  • Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis).

Sub-chronic Toxicity Study

Objective: To evaluate the potential toxicity of this compound after repeated administration over a longer period (e.g., 28 or 90 days).

Materials:

  • This compound (purified)

  • Vehicle

  • Rats (e.g., Wistar rats)

  • Equipment for blood collection and clinical chemistry analysis

  • Histopathology equipment

Protocol:

  • Animal Acclimatization and Grouping: As per the acute toxicity protocol, with larger group sizes (e.g., 10 animals per sex per group).

  • Dose Selection: Based on the LD50, select at least three dose levels (low, medium, and high).

  • Administration: Administer this compound orally once daily for 28 or 90 days.

  • Monitoring:

    • Weekly: Record body weight, food, and water consumption.

    • At termination: Collect blood for hematological and biochemical analysis.

    • Necropsy: Perform a gross necropsy and collect organs for histopathological examination.

  • Data Analysis: Analyze data for significant differences between treated and control groups.

Investigation of Potential Anti-inflammatory Effects

Objective: To assess the anti-inflammatory activity of this compound using a carrageenan-induced paw edema model.

Materials:

  • This compound (purified)

  • Carrageenan solution (1% in sterile saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Rats (e.g., Wistar rats)

Protocol:

  • Animal Acclimatization and Grouping: As previously described.

  • Administration: Administer this compound orally one hour before the carrageenan injection. The positive control group receives indomethacin, and the control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Potential Signaling Pathways for Investigation

While no specific signaling pathways have been definitively linked to the in vivo effects of this compound (independent of cyanide), based on studies of related compounds and plant extracts, the following pathways are proposed for investigation:

  • Inflammation: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

  • Oxidative Stress: Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Apoptosis: Caspase activation pathways.

These pathways can be investigated using techniques such as Western blotting, real-time PCR, and immunohistochemistry on tissues collected from in vivo studies.

Visualizations

Metabolic Pathway of this compound

Prunasin_Metabolism This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile β-glucosidase Glucose Glucose This compound->Glucose β-glucosidase Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Spontaneous/ Enzymatic HCN Hydrogen Cyanide Mandelonitrile->HCN Spontaneous/ Enzymatic Toxicity Toxicity (Inhibition of Cellular Respiration) HCN->Toxicity

Caption: Metabolic breakdown of this compound to its toxic component, hydrogen cyanide.

Experimental Workflow for In Vivo Assessment of this compound

Experimental_Workflow cluster_Phase1 Phase 1: Toxicity Assessment cluster_Phase2 Phase 2: Pharmacological Screening cluster_Phase3 Phase 3: Mechanistic Studies Acute_Toxicity Acute Toxicity Study (LD50 in Mice/Rats) Subchronic_Toxicity Sub-chronic Toxicity Study (28/90-day in Rats) Acute_Toxicity->Subchronic_Toxicity Dose Selection Anti_inflammatory Anti-inflammatory Model (Carrageenan-induced Paw Edema) Subchronic_Toxicity->Anti_inflammatory Safe Dose Range Histopathology Histopathological Examination Subchronic_Toxicity->Histopathology Signaling_Pathways Signaling Pathway Analysis (Western Blot, RT-PCR) Anti_inflammatory->Signaling_Pathways Antioxidant Antioxidant Assays (e.g., SOD, CAT, GPx) Antioxidant->Signaling_Pathways Anticancer Anticancer Model (Xenograft in Nude Mice) Anticancer->Signaling_Pathways

Caption: Proposed experimental workflow for the in vivo evaluation of this compound.

Conclusion

The study of the in vivo effects of this compound presents a significant research opportunity. While its role as a precursor to cyanide is well-established, its potential for other pharmacological activities is an area ripe for investigation. The protocols and experimental designs outlined in these application notes provide a framework for researchers to systematically explore the toxicological and potential therapeutic properties of this compound in animal models. Such studies are crucial for a comprehensive understanding of this cyanogenic glycoside and for assessing its potential risks and benefits to human and animal health.

References

Protocol for the synthesis of Prunasin standards for research.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis of (R)-Prunasin, a cyanogenic glucoside of significant interest in phytochemical and toxicological research. The described method, adapted from Møller et al. (2016), offers a stereocontrolled route to produce high-purity Prunasin suitable for use as an analytical standard.[1][2] This document outlines the complete experimental procedure, including the preparation of intermediates, purification techniques, and comprehensive characterization of the final product. Additionally, guidelines for the proper storage and handling of the this compound standard are provided to ensure its stability and integrity over time.

Introduction

This compound ((R)-Mandelonitrile-β-D-glucoside) is a naturally occurring cyanogenic glycoside found in various plant species, notably in the genus Prunus. Its role in plant defense mechanisms and its potential toxicological implications, due to the release of hydrogen cyanide upon hydrolysis, make it a crucial compound for study in fields ranging from plant biology to food science and pharmacology. Access to a high-purity this compound standard is essential for accurate quantification and toxicological assessment in research and drug development. This protocol details a robust and reproducible method for the chemical synthesis of this compound, ensuring a reliable supply for research purposes.

Materials and Reagents

Reagent/MaterialGradeSupplier
BenzaldehydeReagent GradeSigma-Aldrich
Trimethylsilyl cyanide (TMS-CN)≥98%Sigma-Aldrich
Lithium perchlorate (LiClO₄)AnhydrousSigma-Aldrich
Dichloromethane (CH₂Cl₂)AnhydrousSigma-Aldrich
Tetra-O-acetyl-α-D-glucopyranosyl bromide98%Sigma-Aldrich
Boron trifluoride diethyl etherate (BF₃·OEt₂)RedistilledSigma-Aldrich
Triflic acid (TfOH)99%Sigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Amberlite IRN-150 ion-exchange resinSigma-Aldrich
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Deuterium oxide (D₂O)99.9 atom % DCambridge Isotope Laboratories
Acetonitrile (ACN)HPLC GradeFisher Scientific
Formic acidLC-MS GradeThermo Scientific
WaterLC-MS GradeThermo Scientific

Experimental Protocol

The synthesis of this compound is a multi-step process that involves the formation of a protected cyanohydrin, followed by glycosylation and subsequent deprotection.

Step 1: Synthesis of (R,S)-O-Trimethylsilyl mandelonitrile
  • In a fume hood, to a stirred mixture of benzaldehyde (2.5 mmol) and solid lithium perchlorate (2.5 mmol, 0.27 g), add trimethylsilyl cyanide (3.0 mmol, 0.38 mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add anhydrous dichloromethane (30 mL) to the reaction mixture.

  • Remove the lithium perchlorate by filtration.

  • Wash the organic layer with water (15 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude O-trimethylsilyl mandelonitrile as a racemic mixture. This intermediate is used directly in the next step without further purification.

Step 2: Glycosylation to form Tetra-O-acetyl-(R/S)-prunasin
  • Dissolve the crude O-trimethylsilyl mandelonitrile (from Step 1) and tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equivalents) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add boron trifluoride diethyl etherate (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting epimeric mixture of acetylated this compound and its diastereomer (sambunigrin) by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

Step 3: Deprotection to (R)-Prunasin
  • Dissolve the purified tetra-O-acetyl-(R)-prunasin in anhydrous methanol.

  • Add a catalytic amount of triflic acid to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Neutralize the reaction by adding Amberlite IRN-150 ion-exchange resin and stir for 30 minutes.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-Prunasin.

  • Purify the final product by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure (R)-Prunasin.

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Glycosylation cluster_purification1 Purification cluster_step3 Step 3: Deprotection cluster_purification2 Final Purification Benzaldehyde Benzaldehyde Step1_Product (R,S)-O-Trimethylsilyl mandelonitrile Benzaldehyde->Step1_Product  CH₂Cl₂, rt, 30 min TMSCN TMS-CN, LiClO₄ TMSCN->Step1_Product Step2_Product Tetra-O-acetyl-(R/S)-prunasin Step1_Product->Step2_Product  CH₂Cl₂, 0°C to rt, 4-6h Glucosyl_Donor Tetra-O-acetyl-α-D- glucopyranosyl bromide Glucosyl_Donor->Step2_Product Step2_Catalyst BF₃·OEt₂ Step2_Catalyst->Step2_Product Column1 Silica Gel Chromatography Step2_Product->Column1 Final_Product (R)-Prunasin Column1->Final_Product  rt, 12-16h Deprotection_Reagent TfOH, MeOH Deprotection_Reagent->Final_Product Column2 Silica Gel Chromatography Final_Product->Column2 Signaling_Pathway This compound This compound Hydrolysis Hydrolysis (β-glucosidase) This compound->Hydrolysis Mandelonitrile Mandelonitrile Hydrolysis->Mandelonitrile Dissociation Spontaneous Dissociation Mandelonitrile->Dissociation HCN Hydrogen Cyanide (Toxic) Dissociation->HCN Benzaldehyde Benzaldehyde Dissociation->Benzaldehyde

References

Application Notes: Prunasin as a Versatile Biomarker in Plant Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prunasin, a cyanogenic glucoside derived from the amino acid phenylalanine, is a significant secondary metabolite in numerous plant species, particularly within the Prunus genus (e.g., almonds, cherries, peaches).[1][2] While classically known for its role in chemical defense, recent research has illuminated its function as a dynamic biomarker for critical physiological processes, including developmental shifts like dormancy.[3][4] As a biomarker, this compound levels can provide valuable insights into a plant's metabolic status, stress response, and developmental stage. These application notes provide an overview of its utility and protocols for its analysis for researchers in plant biology, agronomy, and natural product development.

Key Applications as a Biomarker

  • Herbivore and Pathogen Defense: The primary and most well-understood role of this compound is in plant defense.[5] Upon tissue disruption by herbivores or pathogens, this compound is hydrolyzed to release toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[5][6][7] Monitoring this compound levels can serve as a direct indicator of a plant's constitutive or induced chemical defense capacity.

  • Dormancy and Development: this compound has been identified as a candidate biomarker for the release from endodormancy in almond flower buds.[3][8] Studies have shown a significant increase in this compound concentration coinciding with the transition from endodormancy to ecodormancy, after chill requirements have been met.[8][9] This application is crucial for understanding and predicting flowering times in temperate fruit trees.

  • Metabolic Status and Nitrogen Storage: Beyond defense, cyanogenic glucosides like this compound can act as storage forms of reduced nitrogen.[10] During germination, the nitrogen can be reassimilated into primary metabolism to support seedling growth.[10] Therefore, this compound levels can reflect the plant's nitrogen allocation and metabolic strategy.

  • Taxonomic and Chemotaxonomic Marker: The presence and concentration of specific cyanogenic glycosides, including this compound and its derivatives, can be characteristic of certain plant families and genera, aiding in taxonomic classification.[7][11]

Signaling and Metabolic Pathways

This compound Biosynthesis Pathway

This compound is synthesized from L-phenylalanine through a multi-step enzymatic pathway primarily involving two cytochrome P450 enzymes (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT).[1][10] The pathway is spatially regulated within plant tissues to prevent self-toxicity.[12]

G cluster_0 This compound Biosynthesis Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile CYP79D16 CYP71AN24 This compound This compound Mandelonitrile->this compound UGT85A19 Amygdalin Amygdalin This compound->Amygdalin UGT94AF1 UGT94AF2

Caption: The biosynthetic pathway of this compound and amygdalin from L-phenylalanine.[1]

Cyanogenesis: The Defense Pathway

The "cyanide bomb" is a classic two-component defense system.[4] this compound (the substrate) is stored in the vacuole, separate from the catabolic enzymes located in the cytoplasm or apoplast.[10] When a cell is damaged, this compartmentation is breached, triggering the rapid release of HCN.[1][5]

G cluster_0 Cyanogenesis Pathway (Defense Response) Disruption Tissue Disruption (e.g., Herbivory) This compound This compound Disruption->this compound brings substrate & enzyme into contact Mandelonitrile Mandelonitrile This compound->Mandelonitrile this compound Hydrolase (PH) Products Benzaldehyde + Hydrogen Cyanide (HCN) Mandelonitrile->Products Mandelonitrile Lyase (MDL)

Caption: The catabolic pathway of this compound upon tissue damage, leading to HCN release.[1][7]

This compound as a Biomarker for Dormancy Release

In perennial plants like almonds, this compound levels correlate with the transition out of endodormancy. This suggests a role in metabolic reactivation preceding bud break and flowering. A nontargeted metabolomic study identified this compound as one of two metabolites with the most significant variation during this process.[3]

G cluster_0 Logical Relationship in Dormancy Endodormancy Endodormancy (Chill Accumulation) Prunasin_Inc This compound Concentration Increases (FC > 3) Endodormancy->Prunasin_Inc Ecodormancy Ecodormancy (Endodormancy Release) Prunasin_Inc->Ecodormancy Biomarker Indication Flowering Flowering Ecodormancy->Flowering

Caption: Logical flow showing this compound as a biomarker for endodormancy release.[8]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueThis compound ConcentrationAnalysis MethodReference
Prunus amygdalus (Almond)Seeds83–386 mg/100 g DWHPLC[13]
Prunus persica (Peach)Twigs & Trunk BarkVaries (e.g., 0.05 µg to 10 µg detected range)GLC[14]
Prunus serotinaRootsVaries with light/seasonHPLC[7][13]
Prunus dulcis (Almond)Flower BudsUp to 6.49-fold change during dormancy releaseUPLC-QToF[3][8]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by Gas-Liquid Chromatography (GLC)

This protocol is adapted for tissues like peach bark and twigs.[14]

1. Sample Preparation:

  • Collect tissue samples (e.g., 1 cm twig sections or 1.3 cm diameter bark cylinders).[14]

  • Immediately freeze samples in liquid nitrogen to halt enzymatic activity and store at -80°C.

  • Lyophilize (freeze-dry) the samples to a constant weight and then grind into a fine powder.

2. Extraction:

  • Weigh approximately 100 mg of powdered tissue into a centrifuge tube.

  • Add 10 mL of 80% ethanol.

  • Vortex thoroughly and incubate at 60°C for 1 hour, vortexing every 15 minutes.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet with another 5 mL of 80% ethanol.

  • Pool the supernatants and evaporate to dryness under a vacuum.

3. Enzymatic Reaction:

  • Re-dissolve the dried extract in 1 mL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • Add β-glucosidase to the extract to hydrolyze this compound into mandelonitrile and glucose. The resulting mandelonitrile will dissociate into benzaldehyde and HCN.[14]

  • Incubate at 37°C for 2 hours.

4. Quantification by GLC:

  • Extract the resulting benzaldehyde from the aqueous fraction using an organic solvent (e.g., hexane).[14]

  • Inject the organic phase into a Gas-Liquid Chromatograph (GLC).

  • Use a suitable column for separation (e.g., 10% Alltech AT-1000 on Chromasorb H-AW).[14]

  • Quantify benzaldehyde against an external standard curve prepared from reacted this compound or pure benzaldehyde. The amount of benzaldehyde is stoichiometric to the original amount of this compound.

Protocol 2: High-Throughput Quantification by ¹H-NMR Spectroscopy

This protocol is adapted from methods used for Prunus serotina leaves and offers rapid analysis without extensive purification.[15][16]

1. Sample Preparation:

  • Harvest and freeze-dry leaf samples.

  • Grind into a fine powder.

2. Extraction for NMR:

  • Weigh 20 mg of powdered tissue into an Eppendorf tube.

  • Add 1.5 mL of an extraction solvent mixture of CH₃OH-d₄ and KH₂PO₄ buffer in D₂O (1:1, v/v).[15][16]

  • Include a known concentration of an internal standard (e.g., Trimethylsilylpropionic acid sodium salt-d₄, TMSP).[15][16]

  • Vortex for 1 minute, sonicate for 15 minutes, and then centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an NMR tube.

3. NMR Analysis:

  • Acquire ¹H-NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Identify the characteristic signals for this compound.

  • Integrate the area of a well-resolved this compound signal and the signal of the internal standard (TMSP).

  • Calculate the concentration of this compound based on the relative integral values, the known concentration of the internal standard, and the sample weight. Two-dimensional NMR experiments can be used to confirm signal purity.[15][16]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound as a biomarker.

G cluster_0 General Workflow for this compound Analysis cluster_1 Analytical Methods A 1. Sample Collection (e.g., Leaves, Buds, Bark) B 2. Sample Processing (Flash Freezing, Freeze-Drying, Grinding) A->B C 3. Extraction (e.g., Ethanol, Methanol, UAE) B->C D 4. Cleanup (Optional) (e.g., SPE, use of scavengers like active carbon) C->D E 5. Analytical Quantification D->E HPLC HPLC / UPLC-MS GLC GLC NMR NMR F 6. Data Analysis (Quantification, Statistical Comparison) HPLC->F GLC->F NMR->F

Caption: A generalized experimental workflow for this compound biomarker studies.[13][14][17]

References

Illuminating Metabolic Fates: The Use of Radiolabeled Prunasin in Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prunasin, a cyanogenic glycoside found in a variety of plants, including stone fruits of the Prunus genus, is a key intermediate in the biosynthesis of amygdalin and a compound of significant interest in toxicology and pharmacology. Understanding its metabolic fate is crucial for assessing the safety of foods and herbal products containing this compound, as well as for exploring its potential therapeutic applications. The use of radiolabeled this compound offers a highly sensitive and specific method for tracing its absorption, distribution, metabolism, and excretion (ADME) in biological systems. This document provides detailed application notes and protocols for the use of radiolabeled this compound in metabolic pathway analysis.

The central nervous system and cardiovascular system are primarily affected by cyanide released from the metabolism of cyanogenic glycosides. The toxicity of these glycosides is directly linked to the liberation of hydrogen cyanide (HCN) through enzymatic hydrolysis. While this compound itself is relatively non-toxic, its metabolic breakdown can release cyanide, a potent inhibitor of cellular respiration. Therefore, elucidating the pathways and kinetics of this compound metabolism is paramount for risk assessment.

Core Applications

The use of radiolabeled this compound, particularly with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), allows for precise tracking and quantification of the molecule and its metabolites within a biological system. Key applications include:

  • Pharmacokinetic (PK) and ADME Studies: Determining the rate and extent of absorption, distribution throughout the body, the metabolic pathways it undergoes, and the routes and rates of its excretion.

  • Metabolite Profiling and Identification: Identifying and quantifying the various metabolites of this compound in biological matrices such as plasma, urine, feces, and tissues.

  • Tissue Distribution Studies: Quantifying the concentration of this compound and its metabolites in specific organs and tissues to identify potential sites of accumulation and toxicity.

  • Biosynthesis Pathway Elucidation: In plant biology, radiolabeled precursors can be used to study the biosynthetic pathway of this compound itself.

Experimental Protocols

Protocol 1: Biosynthesis of [¹⁴C]this compound

Objective: To prepare [¹⁴C]this compound by feeding a radiolabeled precursor to a biological system known to synthesize this compound. This protocol is based on the established biosynthesis of this compound from L-phenylalanine.[1]

Materials:

  • Young peach seedlings (Prunus persica)

  • DL-phenylalanine-3-¹⁴C (commercially available)

  • Extraction solvents (e.g., 80% ethanol)

  • Chromatography system for purification (e.g., HPLC)

  • Scintillation counter

Methodology:

  • Precursor Administration: Administer a known quantity and specific activity of DL-phenylalanine-3-¹⁴C to young peach seedlings. The administration can be done through the root system by adding the labeled amino acid to the hydroponic solution or by direct injection into the stem.

  • Incubation: Allow the seedlings to metabolize the radiolabeled precursor for a defined period (e.g., 24-72 hours) under controlled environmental conditions.

  • Harvesting and Extraction: Harvest the plant tissues (e.g., leaves and stems) and immediately freeze them in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue and extract the cyanogenic glycosides with a suitable solvent such as 80% ethanol.

  • Purification:

    • Centrifuge the extract to remove solid debris.

    • Concentrate the supernatant under reduced pressure.

    • Purify the [¹⁴C]this compound from the crude extract using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 column is a suitable method.

    • Monitor the fractions for radioactivity using a scintillation counter to identify the [¹⁴C]this compound-containing fractions.

  • Purity and Specific Activity Determination:

    • Assess the radiochemical purity of the isolated [¹⁴C]this compound using analytical HPLC with radiometric detection.

    • Determine the specific activity (e.g., in mCi/mmol) of the purified [¹⁴C]this compound.

Protocol 2: In Vivo ADME Study of [¹⁴C]this compound in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion of [¹⁴C]this compound following oral administration to rats.

Materials:

  • [¹⁴C]this compound (synthesized as per Protocol 1 or custom synthesized)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Metabolism cages for separate collection of urine and feces

  • Surgical instruments for tissue collection

  • Liquid scintillation counter

  • Sample oxidizer

  • HPLC with radiometric and mass spectrometric detectors (LC-MS/RAM)

Methodology:

  • Dosing: Administer a single oral dose of [¹⁴C]this compound in a suitable vehicle (e.g., water or saline) to a cohort of rats. A typical dose might be in the range of 1-10 mg/kg, with a known amount of radioactivity.

  • Sample Collection:

    • House the animals in metabolism cages for the separate collection of urine and feces at predetermined time points (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose).

    • Collect blood samples via a cannulated vessel or terminal bleed at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Tissue Distribution (at termination):

    • At the end of the study (e.g., 96 hours) or at specific time points for different cohorts, euthanize the animals.

    • Dissect and collect a comprehensive set of tissues (e.g., liver, kidneys, brain, heart, lungs, spleen, gastrointestinal tract, muscle, fat, and carcass).

  • Radioactivity Quantification:

    • Measure the total radioactivity in aliquots of plasma, urine, and homogenized feces (after drying and combustion in a sample oxidizer) using a liquid scintillation counter.

    • Determine the radioactivity in the collected tissues after homogenization and combustion.

  • Metabolite Profiling:

    • Pool plasma, urine, and fecal homogenate samples for each time point.

    • Analyze the samples using HPLC with radiometric detection to separate and quantify [¹⁴C]this compound and its radiolabeled metabolites.

    • Use LC-MS/MS to identify the chemical structures of the metabolites.

Data Presentation

Quantitative data from radiolabeled this compound studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Tissue Distribution of Radioactivity 24 Hours After a Single Oral Dose of [¹⁴C]this compound to Rats

TissueMean Concentration (ng-eq/g)% of Administered Dose
Blood1.2 ± 0.30.5
Plasma2.1 ± 0.5-
Liver15.8 ± 3.15.2
Kidneys25.4 ± 4.53.8
Lungs3.5 ± 0.80.4
Heart2.1 ± 0.40.2
Brain0.5 ± 0.10.05
Spleen1.8 ± 0.30.1
Muscle0.9 ± 0.28.5
Fat0.7 ± 0.12.1
GI Tract5.6 ± 1.21.5
Carcass0.6 ± 0.110.2

Data are presented as mean ± standard deviation (n=3). ng-eq/g refers to the nanogram equivalents of [¹⁴C]this compound per gram of tissue.

Table 2: Hypothetical Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]this compound to Rats

Time Interval (h)Urine (% of Dose)Feces (% of Dose)Total Excretion (% of Dose)
0-2465.2 ± 5.115.8 ± 2.481.0
0-4872.5 ± 4.818.2 ± 2.190.7
0-9675.1 ± 4.519.5 ± 1.994.6

Data are presented as mean ± standard deviation (n=3).

Table 3: Hypothetical Metabolite Profile in Pooled Rat Urine (0-24h) Following a Single Oral Dose of [¹⁴C]this compound

MetaboliteRetention Time (min)% of Total Radioactivity in UrineProposed Structure
This compound15.210.5Unchanged Parent
M112.855.3Thiocyanate
M218.58.2Benzoic acid glucuronide
M322.15.1Hippuric acid
M48.415.9Other polar metabolites
Unidentified-5.0-

Visualizations

Metabolic Pathway of this compound

The metabolic pathway of this compound involves several key enzymatic steps. The initial and most critical step is the hydrolysis of the glycosidic bond.

prunasin_metabolism This compound This compound mandelonitrile Mandelonitrile This compound->mandelonitrile β-glucosidase glucose Glucose This compound->glucose β-glucosidase benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde Mandelonitrile lyase (or spontaneous) hcn Hydrogen Cyanide (HCN) mandelonitrile->hcn Mandelonitrile lyase (or spontaneous) benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation thiocyanate Thiocyanate (Excreted in Urine) hcn->thiocyanate Rhodanese hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Conjugation with Glycine

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo ADME Study

A typical workflow for an in vivo ADME study using radiolabeled this compound is depicted below.

adme_workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase cluster_reporting Reporting dosing Dosing of Rats with [¹⁴C]this compound collection Sample Collection (Urine, Feces, Blood) dosing->collection termination Euthanasia and Tissue Collection collection->termination quantification Total Radioactivity Quantification (LSC) collection->quantification profiling Metabolite Profiling (HPLC-RAM) collection->profiling distribution Tissue Distribution Analysis termination->distribution data_analysis Data Analysis and Table Generation quantification->data_analysis distribution->data_analysis identification Metabolite Identification (LC-MS/MS) profiling->identification identification->data_analysis

Caption: Workflow for an in vivo ADME study.

Logical Relationship of this compound Metabolism and Excretion

The following diagram illustrates the logical flow from this compound administration to the excretion of its metabolites.

logical_flow start Oral Administration of [¹⁴C]this compound absorption GI Absorption start->absorption distribution Systemic Distribution absorption->distribution fecal_excretion Fecal Excretion absorption->fecal_excretion Unabsorbed metabolism Metabolism (Primarily Hepatic) distribution->metabolism renal_excretion Renal Excretion (Urine) metabolism->renal_excretion metabolism->fecal_excretion Biliary Excretion

Caption: Logical flow of this compound disposition.

Conclusion

The use of radiolabeled this compound is an indispensable tool for the detailed investigation of its metabolic pathways. The protocols and data presentation formats provided herein offer a framework for conducting and reporting such studies. By employing these methods, researchers can gain a comprehensive understanding of the ADME and toxicological profile of this compound, which is essential for ensuring the safety of consumer products and for the development of new therapeutic agents. The high sensitivity of radiotracer techniques allows for the detection and quantification of metabolites at very low concentrations, providing a complete picture of the metabolic fate of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Prunasin Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunasin, a cyanogenic glycoside found in various plant species, particularly in the genus Prunus, and its derivatives are of significant interest in drug development and natural product chemistry due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This document provides detailed application notes and standardized protocols for the analysis of this compound and its derivatives using 1D and 2D NMR techniques.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the detailed structural analysis of this compound and its derivatives. The primary applications of NMR in this context include:

  • Structural Confirmation: 1D NMR (¹H and ¹³C) provides initial fingerprints of the molecule, confirming the presence of key functional groups such as the aromatic ring of the aglycone, the anomeric proton of the glucose moiety, and the characteristic methine proton of the cyanohydrin group.

  • Stereochemical Determination: The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra are crucial for determining the relative stereochemistry of the sugar ring protons, confirming the β-glycosidic linkage. The stereochemistry at the cyanohydrin carbon (R for this compound, S for its epimer Sambunigrin) can also be confirmed by comparing chemical shifts with known standards.

  • Identification of Derivatives: Subtle changes in the chemical shifts of the aromatic or sugar protons and carbons can indicate the presence of substituents on the this compound scaffold. 2D NMR techniques are instrumental in pinpointing the location of these modifications.

  • Quantitative Analysis: Quantitative NMR (qNMR) can be employed for the precise determination of the concentration of this compound and its derivatives in plant extracts or purified samples, using an internal standard.[1][2]

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The characteristic singlet of the methine proton of the CHCN moiety is typically observed around δ 5.90 ppm for this compound.[2]

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (e.g., aromatic, aliphatic, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, which is essential for tracing the connectivity of the sugar ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the glycosylation site and the connectivity between the aglycone and the sugar moiety.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the stereochemistry.

Experimental Protocols

I. Sample Preparation: Extraction and Purification of this compound Derivatives

This protocol outlines a general procedure for the extraction and purification of this compound and its derivatives from plant material, suitable for subsequent NMR analysis.

Materials:

  • Plant material (e.g., leaves, seeds)

  • Liquid nitrogen

  • Freeze-dryer

  • Methanol-d₄ (CD₃OD)

  • Deuterium oxide (D₂O)

  • KH₂PO₄ buffer

  • Internal standard for qNMR (e.g., Trimethylsilylpropionic acid sodium salt-d₄, TMSP)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 5 mm NMR tubes

Procedure:

  • Sample Collection and Preparation:

    • Collect fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen material to a fine powder using a mortar and pestle or a cryogenic mill.

    • Lyophilize the powdered material to remove water. Store the freeze-dried powder at -20°C until extraction.

  • Extraction:

    • Weigh approximately 50 mg of the freeze-dried plant powder into a microcentrifuge tube.

    • Prepare an extraction solvent mixture of Methanol-d₄ and KH₂PO₄ buffer in D₂O (1:1, v/v).[2] For quantitative analysis, add a known concentration of an internal standard (e.g., TMSP) to the buffer.

    • Add 1.5 mL of the extraction solvent to the sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 15 minutes to pellet the solid plant material.

  • NMR Sample Preparation:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • For 1D and 2D NMR analysis, transfer approximately 600 µL of the supernatant into a 5 mm NMR tube.

II. NMR Data Acquisition and Processing

This protocol provides a general guideline for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 500 MHz or higher).

Instrumentation and Software:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) equipped with a suitable probe.

  • NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

General Acquisition Parameters:

  • Temperature: 298 K (25 °C)

  • Solvent: As used for extraction (e.g., CD₃OD/D₂O)

  • Referencing: The residual solvent signal can be used for referencing the chemical shifts. For CD₃OD, the residual CHD₂OD signal is at δH 3.31 ppm and the ¹³C signal is at δC 49.0 ppm.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 64-128 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, a longer delay of >5 times the longest T₁ is required).

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024-4096 or more, depending on sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • Use standard pulse programs provided by the spectrometer manufacturer.

  • Optimize the spectral width in both dimensions to cover all relevant signals.

  • The number of increments in the indirect dimension (F1) will determine the resolution of the 2D spectrum. A typical range is 256-512 increments.

  • The number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential for sensitivity enhancement or sine-bell for resolution enhancement) before Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibration: Reference the chemical shift scale to the residual solvent signal.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all signals.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and some of its common derivatives. Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent signal.

Table 1: ¹H NMR Chemical Shifts (δ in ppm) of this compound and its Derivatives

ProtonThis compound (CD₃OD/D₂O)Sambunigrin (CD₃OD)Amygdalin (DMSO-d₆)
Aglycone
H-α (CH-CN)~5.90 (s)[2]~5.9 (s)~6.02 (s)
H-2', H-6'~7.5 (m)~7.5 (m)~7.45 (m)
H-3', H-4', H-5'~7.4 (m)~7.4 (m)~7.40 (m)
Glucose
H-1~4.5 (d)~4.5 (d)~4.3 (d)
H-2~3.3 (m)~3.3 (m)~3.1 (m)
H-3~3.4 (m)~3.4 (m)~3.2 (m)
H-4~3.3 (m)~3.3 (m)~3.2 (m)
H-5~3.4 (m)~3.4 (m)~3.3 (m)
H-6a~3.8 (m)~3.8 (m)~3.6 (m)
H-6b~3.6 (m)~3.6 (m)~3.4 (m)
Gentiobiose (Amygdalin)
H-1''~4.1 (d)
Other protons~3.0-3.7 (m)

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm) of this compound and its Derivatives

CarbonThis compound (CD₃OD/D₂O)Amygdalin (DMSO-d₆)
Aglycone
C-α (CH-CN)~70.0~68.9
CN~118.0~118.8
C-1'~135.0~134.1
C-2', C-6'~127.0~126.5
C-3', C-5'~129.0~128.8
C-4'~130.0~129.1
Glucose
C-1~102.0~101.1
C-2~74.0~73.6
C-3~77.0~76.5
C-4~70.0~69.6
C-5~77.0~76.9
C-6~61.0~68.7
Gentiobiose (Amygdalin)
C-1''~104.1
C-2''~73.5
C-3''~76.4
C-4''~69.5
C-5''~76.8
C-6''~60.6

Note: The data presented here is compiled from various sources and should be used as a reference. Experimental conditions can influence the exact chemical shift values.

Mandatory Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound starting from the amino acid L-phenylalanine.

Prunasin_Biosynthesis L-Phenylalanine L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L-Phenylalanine->Phenylacetaldoxime CYP79 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile CYP71 This compound This compound Mandelonitrile->this compound UGT

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Structural Elucidation

This diagram outlines a typical workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Elucidation Plant_Material Plant Material Extraction_Purification Extraction & Purification Plant_Material->Extraction_Purification NMR_Sample NMR Sample Extraction_Purification->NMR_Sample 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Spectral_Processing Spectral Processing & Analysis 2D_NMR->Spectral_Processing Structure_Proposal Propose Structure Spectral_Processing->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification Final_Structure Final Structure Structure_Verification->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

References

Troubleshooting & Optimization

Overcoming matrix effects in Prunasin LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Prunasin LC-MS/MS analysis.

Troubleshooting Guides

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

Question: My this compound peak is showing significant tailing and splitting. What are the possible causes and how can I fix it?

Answer:

Poor peak shape for this compound can arise from several factors related to the sample matrix, chromatographic conditions, or the analytical column itself. Here’s a step-by-step troubleshooting guide:

  • Sample Matrix Overload: Complex matrices, such as plant extracts or biological fluids, can overload the analytical column, leading to peak distortion.

    • Solution: Dilute your sample extract and reinject. If the peak shape improves, matrix overload is a likely cause. Consider a more thorough sample cleanup method to remove interfering components.[1]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, particularly splitting.

    • Solution: Reconstitute your final extract in a solvent that is as weak as or weaker than the initial mobile phase. A common practice is to use the initial mobile phase composition as the reconstitution solvent.

  • Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can lead to peak splitting and tailing.

    • Solution:

      • Implement a column wash step after each analytical run with a strong solvent to remove strongly retained matrix components.

      • If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing it with a strong solvent.

      • As a last resort, the column may need to be replaced.

  • Secondary Interactions: this compound may interact with active sites on the column packing material, leading to peak tailing.

    • Solution:

      • Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%). This can help to protonate silanol groups on the column and reduce secondary interactions.[2]

      • Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

Problem: Inconsistent this compound signal intensity and poor reproducibility between injections.

Question: I'm observing significant variation in the this compound peak area between replicate injections of the same sample. What could be causing this?

Answer:

Inconsistent signal intensity is a common issue in LC-MS/MS analysis and is often linked to matrix effects that vary between injections.

  • Ion Suppression or Enhancement: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to variable signal intensity.[3][4]

    • Solution:

      • Improve Sample Cleanup: Employ a more effective sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a wider range of interferences.[5][6]

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix interferences. A shallower gradient can improve resolution.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for.[7]

  • Carryover: this compound from a previous high-concentration sample may be retained in the injection system or on the column and elute in subsequent injections, leading to artificially high and variable results in low-concentration samples.

    • Solution:

      • Optimize the autosampler wash procedure. Use a strong solvent in the wash solution and increase the wash volume and duration.

      • Inject a blank solvent sample after a high-concentration sample to check for carryover.

  • Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent injector volume, or instability in the mass spectrometer can also contribute to poor reproducibility.

    • Solution: Perform routine instrument maintenance and calibration as per the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of this compound LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of this compound by the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and precision of quantification.[3][4] Common interfering compounds in plant extracts include tannins and pigments, while in biological fluids, phospholipids and proteins are major contributors.[6]

2. How can I quantitatively assess the matrix effect for my this compound assay?

The most common method for quantifying matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte).

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Spiked Matrix Extract) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF ≈ 1 indicates no significant matrix effect.

3. Which sample preparation technique is best for reducing matrix effects in this compound analysis?

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here is a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components and often results in significant matrix effects.[5] It is generally not recommended for complex matrices when high accuracy is required.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into a solvent that is immiscible with the sample matrix. However, the recovery of polar analytes like this compound can be low, and it may not effectively remove all interfering compounds.[5]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of matrix interferences, leading to a significant reduction in matrix effects.[5][6] Different SPE sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) can be selected to specifically retain this compound while allowing matrix components to be washed away. For plant extracts, SPE can be essential to remove pigments and other interferences.[8]

4. When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended when the highest accuracy and precision are required, especially for regulated bioanalysis.[7] A SIL-IS has the same chemical properties as this compound and will co-elute, meaning it will be affected by matrix effects in the same way as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized.[7]

5. Can I overcome matrix effects by simply diluting my sample?

Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. This approach can be effective if the concentration of this compound in the original sample is high enough to remain above the limit of quantification after dilution. However, for trace-level analysis, dilution may not be a viable option as it can compromise the sensitivity of the assay.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides a representative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis in a complex plant extract. The Matrix Factor (MF) is used to quantify the extent of ion suppression or enhancement.

Sample Preparation MethodThis compound Recovery (%)Matrix Factor (MF)Interpretation
"Dilute and Shoot"~100%0.45Severe Ion Suppression
Protein Precipitation (PPT)85 - 95%0.60Significant Ion Suppression
Liquid-Liquid Extraction (LLE)60 - 80%0.85Mild Ion Suppression
Solid-Phase Extraction (SPE)90 - 105%1.05Negligible Matrix Effect

Note: These are representative values based on the general effectiveness of each technique. Actual values will vary depending on the specific matrix, analyte concentration, and LC-MS/MS conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol is adapted from a method for the analysis of cyanogenic glycosides in elderberry.[8]

1. Sample Extraction: a. Weigh 100 mg of homogenized plant material into a microcentrifuge tube. b. Add 1 mL of 80% methanol in water. c. Vortex for 1 minute and sonicate for 30 minutes. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube.

2. SPE Cleanup (using a reversed-phase cartridge, e.g., C18): a. Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry. b. Loading: Load the supernatant from step 1e onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elution: Elute this compound with 1 mL of 90% methanol in water. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for cyanogenic glycosides.[2][8]

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., based on precursor ion [M+Na]+ or [M+H]+ and their respective product ions).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Material / Plasma extraction Solvent Extraction (e.g., 80% Methanol) sample->extraction cleanup Sample Cleanup extraction->cleanup ppt Protein Precipitation cleanup->ppt Simple lle Liquid-Liquid Extraction cleanup->lle Moderate spe Solid-Phase Extraction cleanup->spe Thorough reconstitution Evaporation & Reconstitution ppt->reconstitution lle->reconstitution spe->reconstitution lcms UHPLC-MS/MS Injection reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Irreproducible This compound Quantification check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_cleanup Assess Matrix Effect (Post-Extraction Spike) check_is->check_cleanup No end Accurate & Reproducible Quantification check_is->end Yes me_present Matrix Effect > 20%? check_cleanup->me_present improve_cleanup Implement/Optimize Sample Cleanup (e.g., SPE) me_present->improve_cleanup Yes no_me Matrix Effect < 20% me_present->no_me No optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is use_sil_is->check_cleanup check_instrument Check Instrument Performance (Carryover, Stability) no_me->check_instrument check_instrument->end

Caption: Troubleshooting logic for matrix effects.

References

Preventing Prunasin degradation during sample extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Prunasin Integrity Technical Support Center

Welcome to the this compound Integrity Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample extraction and storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus (e.g., almonds, peaches, cherries).[1][2] Its degradation is a significant concern because it releases toxic hydrogen cyanide (HCN) and benzaldehyde, which can compromise the safety and efficacy of plant-based therapeutic products and affect experimental outcomes.[1][2] The enzymatic breakdown is initiated by β-glucosidase, which is often co-located in plant tissues and becomes active upon cell disruption during extraction.[1][2]

Q2: What are the main factors that lead to this compound degradation?

A2: The primary factors contributing to this compound degradation include:

  • Enzymatic Activity: The presence of β-glucosidase is the most significant factor.[1][2]

  • pH: Sub-optimal pH can lead to both enzymatic and non-enzymatic hydrolysis. Acidic conditions can also contribute to degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation.[4][5]

  • Light Exposure: Exposure to light, particularly UV radiation, can contribute to the degradation of many plant secondary metabolites, including glycosides.[4][5][6]

  • Improper Storage: Long-term storage under suboptimal conditions (e.g., room temperature, presence of moisture) can lead to significant loss of this compound.[3]

Q3: What is the general principle behind preventing this compound degradation during extraction?

A3: The core principle is to inhibit the activity of endogenous β-glucosidases and to minimize exposure to conditions that promote chemical hydrolysis. This is typically achieved by using appropriate solvents, controlling the temperature, and working quickly to process the samples.

Q4: Can I store my plant material before extraction? If so, how?

A4: Yes, but proper storage is crucial. Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting and then stored at -80°C until extraction. Alternatively, freeze-drying (lyophilization) the material and storing it in a desiccated, dark environment at a low temperature can also preserve this compound integrity.[7]

Q5: How should I store my extracts containing this compound?

A5: this compound extracts should be stored in airtight, amber-colored vials to protect from light and oxidation. For short-term storage (up to a week), refrigeration at 4°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.[8] It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound yield in extract Endogenous β-glucosidase activity during extraction.Immediately homogenize the fresh or flash-frozen plant material in a cold organic solvent (e.g., 80% methanol or ethanol) to denature enzymes.[9] Consider adding a β-glucosidase inhibitor to the extraction buffer.
Incomplete extraction from the plant matrix.Optimize the extraction procedure. Increase the extraction time, use a higher solvent-to-sample ratio, or employ techniques like sonication or microwave-assisted extraction to improve efficiency.[10][11]
Variable this compound concentrations between replicate samples Non-homogenous sample material.Ensure the plant material is finely and uniformly ground before taking aliquots for extraction.
Inconsistent extraction timing or temperature.Standardize the extraction protocol, ensuring each sample is treated for the same duration and at the same temperature.
Degradation of this compound in stored extracts Exposure to light, heat, or oxygen.Store extracts in amber vials at -20°C or lower.[8] Before sealing, flush the vials with an inert gas like nitrogen.
Presence of residual enzymatic activity.Ensure the initial extraction solvent effectively denatured all enzymes. Consider a heat treatment step for the extract if this compound is heat-stable under those conditions, though this should be validated.
Inappropriate pH of the storage solvent.Buffer the storage solvent to a slightly acidic pH (around 4-6) where this compound stability is reported to be higher, though this should be empirically determined for your specific extract matrix.
Interference in HPLC analysis Co-elution of other plant metabolites.Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature.[12][13][14][15] Consider using a different column chemistry.
Presence of degradation products (benzaldehyde, mandelonitrile).Develop an HPLC method that can resolve this compound from its degradation products. Monitor for the presence of these products as an indicator of sample degradation.

Experimental Protocols

Protocol 1: Cold Solvent Extraction for this compound

This protocol is designed to minimize enzymatic degradation by using a cold solvent.

Materials:

  • Fresh or flash-frozen plant material

  • Liquid nitrogen (for fresh tissue)

  • Pre-chilled 80% methanol (MeOH) or 80% ethanol (EtOH)

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

  • Amber HPLC vials

Procedure:

  • Sample Preparation: If using fresh tissue, immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Weigh the powdered plant material and add it to a pre-chilled centrifuge tube. Add 10 volumes of cold 80% MeOH or 80% EtOH (e.g., for 1 g of tissue, add 10 mL of solvent).

  • Homogenization: Immediately vortex or homogenize the sample for 1-2 minutes to ensure thorough mixing and inactivation of enzymes.

  • Sonication (Optional but Recommended): Place the sample in an ultrasonic bath for 15-30 minutes at a controlled low temperature to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the solid plant material.[16]

  • Collection of Supernatant: Carefully collect the supernatant, which contains the extracted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean, amber-colored collection tube.

  • Storage: For immediate analysis, transfer the filtered extract to an amber HPLC vial. For storage, flush the vial with nitrogen gas, seal tightly, and store at -20°C or -80°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Acidified Water

This protocol utilizes ultrasonication and an acidic solvent to improve extraction and inhibit enzymatic activity.

Materials:

  • Freeze-dried and powdered plant material

  • Acidified water (0.1% perchloric acid or formic acid)

  • Ultrasonic probe or bath

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

  • Amber HPLC vials

Procedure:

  • Sample Preparation: Weigh the freeze-dried and powdered plant material into a suitable vessel.

  • Extraction: Add a defined volume of acidified water (e.g., 10 mL for 0.1 g of sample).[11]

  • Ultrasonication: Subject the sample to high-power ultrasound. Optimal conditions may need to be determined empirically but a starting point is 80% sonication amplitude for 55 seconds with a 70% duty cycle.[11]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

  • Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an amber vial.

  • Storage: Store the filtered extract at -20°C or below until analysis.

Quantitative Data Summary

The following table provides illustrative data on this compound stability under various conditions. This data is intended as a general guide; actual stability will depend on the specific sample matrix.

ConditionParameterValueThis compound Degradation (%) after 24 hours (Illustrative)This compound Degradation (%) after 7 days (Illustrative)
Temperature Storage Temperature4°C< 5%< 10%
25°C (Room Temp)10-20%30-50%
37°C25-40%> 60%
pH pH of Solution4.0< 5%< 10%
7.015-25%40-60%
9.0> 30%> 70%
Light Exposure Storage ConditionDark< 5%< 10%
Ambient Light10-15%25-40%
Direct UV Light> 40%> 80%

Disclaimer: The quantitative data in this table is illustrative and compiled from general knowledge of cyanogenic glycoside stability. For precise quantification of degradation in your specific samples, it is essential to conduct dedicated stability studies.

Visualizations

This compound Degradation Pathway

Prunasin_Degradation cluster_enzymatic Enzymatic Hydrolysis This compound This compound Mandelonitrile Mandelonitrile This compound->Mandelonitrile β-glucosidase Glucose Glucose This compound->Glucose β-glucosidase HCN Hydrogen Cyanide Mandelonitrile->HCN Mandelonitrile lyase (or spontaneous) Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile lyase (or spontaneous)

Caption: Enzymatic degradation pathway of this compound.

Recommended Experimental Workflow for this compound Extraction

Extraction_Workflow Start Sample Collection (Fresh Plant Material) FlashFreeze Immediate Flash Freezing (Liquid Nitrogen) Start->FlashFreeze Storage Storage at -80°C FlashFreeze->Storage Grinding Cryogenic Grinding Storage->Grinding Extraction Cold Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Sonication Ultrasonication (Optional) Extraction->Sonication Centrifugation Centrifugation at 4°C Sonication->Centrifugation Filtration Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Analysis Immediate HPLC Analysis Filtration->Analysis LongTermStorage Long-term Storage at -80°C (Inert Atmosphere) Filtration->LongTermStorage

References

Troubleshooting poor peak shape in Prunasin HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues, particularly poor peak shape, encountered during the HPLC analysis of Prunasin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Tailing

Q1: What causes peak tailing in my this compound analysis and how can I fix it?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue. It can compromise the accuracy of quantification.

Common Causes & Solutions:

  • Secondary Silanol Interactions: this compound, a glycoside, can interact with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] This is a frequent cause of tailing for polar and basic compounds.[2][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, minimizing these secondary interactions.[1][5] Using a buffer is crucial to maintain a stable pH.[2][6]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated ("end-capped") to reduce surface activity.[1][2]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase.[7][8]

    • Solution: Dilute your sample and reinject. If the peak shape improves, the original sample was overloaded.[1] Consider using a column with a higher loading capacity.[7]

  • Column Contamination or Damage: Impurities from samples or the mobile phase can accumulate on the column frit or packing material, creating active sites that cause tailing.[1][3][4] Physical damage or voids in the column packing can also be a cause.[3][8]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. If the problem persists and pressure has changed, the column may be permanently damaged and require replacement.[8]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[2][3]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") where possible.[2] Ensure all fittings are properly connected to avoid dead volume.[3]

Peak Fronting

Q2: Why is my this compound peak exhibiting fronting?

Peak fronting is characterized by an asymmetric peak with a leading edge that is less steep than the trailing edge.

Common Causes & Solutions:

  • Sample Overload: Injecting too much sample, either in volume or concentration, can lead to fronting.[9][10][11] This is a very common cause.[11][12]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[7][11]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel too quickly at the start, resulting in fronting.[9][12] This effect is often most pronounced for early-eluting peaks.[12]

    • Solution: Ideally, dissolve your this compound standard and samples in the initial mobile phase.[1] If this is not possible, use a solvent that is weaker than or matches the mobile phase.

  • Poor Column Condition: Physical issues like a collapsed column bed or a void at the column inlet can disrupt the sample band and cause fronting.[9][10]

    • Solution: These issues are often irreversible and typically require column replacement.[1] Using a guard column and operating within the column's recommended pressure and pH limits can prevent this.[1]

Split Peaks

Q3: My this compound peak is splitting into two or more peaks. What are the likely causes?

Peak splitting can appear as a "shoulder" on the main peak or as two distinct, closely eluting peaks.[1]

Common Causes & Solutions:

  • Clogged Inlet Frit: A partially blocked frit at the head of the column can cause the sample flow path to be uneven, leading to splitting.[13][14] If all peaks in the chromatogram are split, this is a likely cause.[1][13]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[13]

  • Column Bed Void/Channeling: A void or channel in the stationary phase packing can create multiple paths for the analyte to travel through the column, resulting in split peaks.[1][13][14]

    • Solution: This type of column damage is usually permanent and requires a new column.[13]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to peak distortion and splitting.[1][12]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase. It is always best practice to dissolve the sample in the mobile phase itself.[1]

  • Co-elution of Isomers: this compound has an isomer, (S)-prunasin, also known as sambunigrin.[15][16] If your sample contains both and the method lacks sufficient resolution, you may see what appears to be a split or shouldered peak.[17]

    • Solution: Adjust method parameters like mobile phase composition or temperature to improve resolution.[13] A study by Bolarinwa et al. achieved good separation of this compound isomers at 25°C using a mobile phase of 25% methanol in water.[17]

Data Summary

The following table summarizes typical HPLC parameters used for the analysis of this compound and related cyanogenic glycosides, compiled from various methods.

ParameterCondition 1Condition 2Condition 3
Column C18C18Porous Graphitic Carbon
Mobile Phase 25% Methanol in Water (Isocratic)[17]Gradient: Water (0.1% Formic Acid) and Acetonitrile[15]Gradient: Water (pH 3 with Formic Acid, 10mM Ammonium Formate) and Methanol/Acetonitrile (1:1)[5]
Flow Rate 1.0 mL/min[17]0.45 mL/min[5]N/A
Column Temp. 25 °C[17]N/AN/A
Detection (UV) DAD (Diode Array Detector)[17]N/AN/A
Detection (MS) N/AUHPLC-MS/MS[15][16]UHPLC-(+ESI)MS/MS[5]

Experimental Protocols

Standard HPLC-DAD Method for this compound Analysis

This protocol is a generalized procedure based on common practices for analyzing cyanogenic glycosides like this compound.[17][18]

1. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Perchloric acid or Formic acid (for pH adjustment)

  • 0.45 µm or 0.22 µm syringe filters

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol or the mobile phase.

  • Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (from plant material):

  • Homogenize a known weight of the sample (e.g., 0.1 g).[17]

  • Perform an extraction, for example, using ultrasound-assisted extraction (UAE) with acidified water (0.1% perchloric acid) or an ethanol/water mixture.[5][17] A 90:10 ethanol/water solvent has been shown to be effective.[5]

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a syringe filter prior to injection to protect the HPLC system.[5]

4. HPLC System Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 25% Methanol / 75% Water.[17] Degas the mobile phase thoroughly before use.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 25 °C.[17]

  • Injection Volume: 10-20 µL.

  • Detector: DAD, monitor at a wavelength appropriate for this compound (e.g., ~210-220 nm).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of poor peak shape in an HPLC analysis.

HPLC_Troubleshooting Workflow for Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed Decision_Shape What is the peak shape? Start->Decision_Shape Tailing Peak Tailing Decision_Shape->Tailing Tailing Fronting Peak Fronting Decision_Shape->Fronting Fronting Splitting Peak Splitting Decision_Shape->Splitting Splitting Cause_Tailing1 Secondary Interactions (e.g., Silanol) Tailing->Cause_Tailing1 Cause? Cause_Tailing2 Column Overload (Mass) Tailing->Cause_Tailing2 Cause_Tailing3 Column Damage / Contamination Tailing->Cause_Tailing3 Sol_Tailing1 Adjust pH (e.g., pH < 4) Use End-Capped Column Cause_Tailing1->Sol_Tailing1 Solution Sol_Tailing2 Dilute Sample Cause_Tailing2->Sol_Tailing2 Solution Sol_Tailing3 Flush or Replace Column Use Guard Column Cause_Tailing3->Sol_Tailing3 Solution Cause_Fronting1 Column Overload (Conc. or Volume) Fronting->Cause_Fronting1 Cause? Cause_Fronting2 Sample Solvent Too Strong Fronting->Cause_Fronting2 Cause_Fronting3 Column Bed Collapse Fronting->Cause_Fronting3 Sol_Fronting1 Reduce Inj. Volume Dilute Sample Cause_Fronting1->Sol_Fronting1 Solution Sol_Fronting2 Dissolve Sample in Mobile Phase Cause_Fronting2->Sol_Fronting2 Solution Sol_Fronting3 Replace Column Cause_Fronting3->Sol_Fronting3 Solution Decision_Split All peaks split? Splitting->Decision_Split Cause_Split1 Blocked Frit or Hardware Issue Decision_Split->Cause_Split1 Yes Cause_Split2 Column Void / Channeling Decision_Split->Cause_Split2 No Cause_Split3 Solvent Mismatch or Co-elution Decision_Split->Cause_Split3 No Sol_Split1 Back-flush Column Check Fittings Cause_Split1->Sol_Split1 Solution Sol_Split2 Replace Column Cause_Split2->Sol_Split2 Solution Sol_Split3 Use Mobile Phase as Solvent Optimize Separation Cause_Split3->Sol_Split3 Solution

A logical workflow for troubleshooting common HPLC peak shape problems.

References

Optimizing solvent selection for efficient Prunasin extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selection of solvents for efficient Prunasin extraction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Solvent System: The solvent may not be optimal for solubilizing this compound from the specific plant matrix. 2. Incomplete Extraction: Insufficient extraction time, inadequate agitation, or an inappropriate solvent-to-sample ratio can lead to poor recovery. 3. Degradation of this compound: Enzymatic or chemical hydrolysis of this compound can occur during extraction, especially at elevated temperatures or non-optimal pH.1. Optimize Solvent Composition: Based on literature, aqueous ethanol (e.g., 80-90%) or methanol (e.g., 70-80%) are often effective.[1][2] Consider testing a gradient of solvent concentrations to find the optimal ratio for your material. For instance, increasing the ethanol proportion in an ethanol/water mixture has been shown to enhance the recovery of this compound. Acidified water (e.g., with 0.1% perchloric acid) has also been used successfully and can prevent the degradation of some cyanogenic glycosides.[3] 2. Enhance Extraction Parameters: Employ methods like ultrasound-assisted extraction (UAE) or sonication to improve cell wall disruption and solvent penetration. An optimal sonication time of 150 minutes has been reported in one study. Ensure a sufficient solvent-to-sample ratio; a common starting point is 10 mL of solvent per 1-2 grams of plant material. While a single extraction can be highly efficient (over 94% recovery in some cases), a second extraction step can be performed to ensure complete recovery.[1] 3. Control Extraction Conditions: Maintain a low to moderate temperature during extraction (e.g., below 47°C) to minimize thermal degradation. If enzymatic degradation is a concern, consider blanching the plant material before extraction or using solvents that inhibit enzyme activity.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary significantly based on the plant's age, part, and growing conditions. 2. Inconsistent Sample Preparation: Non-uniform particle size of the ground plant material can lead to variable extraction efficiency. 3. Fluctuations in Extraction Conditions: Inconsistent timing, temperature, or agitation will lead to variable yields.1. Standardize Plant Material: Whenever possible, use plant material from the same batch and of a consistent age and type. Homogenize the material thoroughly before taking samples. 2. Standardize Grinding: Use a high-speed mill to achieve a fine and uniform particle size.[2] Cryogenic grinding can be employed to prevent degradation of heat-sensitive compounds.[1] 3. Maintain Consistent Parameters: Precisely control all extraction parameters, including time, temperature, and agitation speed, for all samples.
Co-extraction of Interfering Compounds 1. Non-selective Solvent: The chosen solvent may be extracting other compounds (e.g., pigments, lipids) that interfere with downstream analysis.1. Solvent Polarity Adjustment: Modify the polarity of your solvent system to selectively extract this compound. A preliminary liquid-liquid extraction with a non-polar solvent like hexane can be used to remove lipids before the main extraction. 2. Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the extract and remove interfering substances before chromatographic analysis.
This compound Degradation Post-Extraction 1. Improper Storage: Exposure to light, high temperatures, or microbial contamination can degrade this compound in the extract.1. Proper Storage Conditions: Store extracts at low temperatures (e.g., -20°C) in amber vials to protect from light.[1] One study found that extracts were stable for at least two weeks when refrigerated or frozen.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for this compound extraction?

A1: The optimal solvent can depend on the plant matrix. However, aqueous solutions of ethanol and methanol are commonly reported to be highly effective. For instance, a 90:10 (v/v) ethanol/water mixture has been shown to be ideal for extracting this compound from almond kernels and hulls.[1][4] Similarly, 70% and 80% methanol solutions have been found to be superior to other aqueous ethanol or methanol concentrations for extracting cyanogenic glycosides from flaxseed.[2][5]

Q2: How can I improve the efficiency of my extraction?

A2: To enhance extraction efficiency, consider the following:

  • Particle Size Reduction: Grinding the plant material to a fine, uniform powder increases the surface area for solvent interaction.[2]

  • Assisted Extraction Techniques: Ultrasound-assisted extraction (UAE) or sonication can significantly improve yield by disrupting plant cell walls.[1][3]

  • Optimized Parameters: Systematically optimize the solvent-to-sample ratio, extraction time, and temperature. For example, an extraction time of 150 minutes was found to be optimal in one study using UAE.[1][4]

Q3: How do I prevent the degradation of this compound during extraction?

A3: this compound can be susceptible to enzymatic and chemical degradation. To minimize this:

  • Control Temperature: Avoid high temperatures during extraction. A temperature not exceeding 47°C has been used successfully.[1]

  • pH Control: In some cases, using acidified water (e.g., with 0.1% perchloric acid) for extraction can help stabilize cyanogenic glycosides.[3]

  • Proper Storage: Store extracts at -20°C in the dark to prevent degradation.[1]

Q4: Is a single extraction sufficient to recover all the this compound?

A4: A single extraction can be highly efficient. One study reported that the first extraction recovered over 94% of the this compound, with the second extraction yielding only an additional 5%.[1] For most applications, a single, well-optimized extraction is likely sufficient. However, for exhaustive extraction, a second or even third extraction can be performed.[2][6]

Q5: What analytical methods are suitable for quantifying this compound in the extract?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the quantification of this compound.[1][3][7]

Data Presentation

Table 1: Comparison of Solvent Systems for Cyanogenic Glycoside Extraction

Solvent System Plant Material Extraction Method Key Findings Reference
90:10 Ethanol/Water (v/v)Almond Kernels and HullsUltrasound-Assisted Extraction (UAE)Optimal for this compound and Amygdalin recovery. Increased ethanol proportion led to higher yields.[1][4]
80% EthanolPeach Bark and TwigsNot specifiedSuccessfully used for this compound extraction.[6]
70% and 80% MethanolFlaxseedSonicating Water BathSuperior to other aqueous ethanol or methanol combinations (50-100%).[2][5]
50% Methanol/WaterApple SeedUltrasound-Assisted Extraction (UAE)Showed greater extraction of amygdalin compared to other methanol/water mixtures.[3]
Acidified Water (0.1% Perchloric Acid)Apple SeedUltrasound-Assisted Extraction (UAE)Yielded similar this compound and Amygdalin content as the optimal methanol/water mixture, while avoiding organic solvents.[3]

Experimental Protocols

Detailed Methodology for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on published methods.[1][3] Researchers should optimize these parameters for their specific plant material and analytical setup.

  • Sample Preparation:

    • Cryogenically grind the plant material to a fine powder.

    • Accurately weigh 1-2 g of the ground sample into a 50 mL polypropylene centrifuge tube.[1]

  • Solvent Addition:

    • Add 10 mL of the chosen extraction solvent (e.g., 90:10 ethanol/water (v/v)) to the tube.[1]

  • Ultrasonication:

    • Place the sample tubes in a sonicator bath.

    • Sonicate for a predetermined optimal time (e.g., 150 minutes).[1] It is advisable to mix the samples periodically (e.g., every 30 minutes).

    • Monitor and control the water bath temperature to prevent overheating (e.g., not exceeding 47°C).[1]

  • Centrifugation and Collection:

    • After sonication, centrifuge the tubes to pellet the solid material.

    • Carefully collect the supernatant (the extract).

  • (Optional) Re-extraction:

    • To ensure complete recovery, the pellet can be rinsed with a small volume of the extraction solvent, centrifuged again, and the supernatant combined with the initial extract.[1]

  • Sample Preparation for Analysis:

    • The collected supernatant may require further dilution and filtration (e.g., through a 0.2 µm filter) before analysis by HPLC or UHPLC-MS/MS.[1]

Mandatory Visualization

Prunasin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_optional Optional Step start Plant Material grinding Grinding start->grinding weighing Weighing grinding->weighing solvent Solvent Addition weighing->solvent sonication Ultrasonication solvent->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant re_extraction Re-extraction of Pellet centrifugation->re_extraction filtration Filtration supernatant->filtration analysis HPLC / UHPLC-MS/MS filtration->analysis re_extraction->supernatant

Caption: General workflow for the extraction and analysis of this compound.

References

Technical Support Center: Managing Prunasin Instability in Methanolic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of prunasin in methanolic solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in methanol.

Issue ID Problem Potential Causes Solutions
PRU-M-01 Loss of this compound Concentration Over Time in Methanolic Stock Solution This compound is known to be unstable in methanolic solutions over time. This can be due to degradation or epimerization.[1][2]1. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions in methanol immediately before use. 2. Proper Storage: If storage is necessary, store solutions at -20°C or below in airtight, amber vials to minimize degradation.[3] For long-term storage, consider removing the methanol and storing the dried this compound standard.[1] 3. Use Co-solvents: Consider using a mixed solvent system, such as methanol-water, which has been used for extraction and may offer better stability for short-term storage.
PRU-M-02 Appearance of a New Peak During HPLC Analysis, Eluting Close to this compound This is likely due to the epimerization of (R)-prunasin to its diastereomer, (S)-prunasin (sambunigrin). This process can be catalyzed by basic or acidic conditions and even by the solvent itself.[3]1. Control pH: Ensure the methanolic solution is neutral. Avoid acidic or basic additives if possible. If pH adjustment is necessary, use a well-buffered system. 2. Optimize HPLC Method: Use an HPLC method capable of separating the diastereomers this compound and sambunigrin.[4] 3. Chemical Synthesis Protocols: If synthesizing this compound, be aware that the process can yield a mixture of epimers.
PRU-M-03 Inconsistent Results in Bioassays Degradation of this compound into other compounds can lead to variable results. The degradation products may have different biological activities.1. Confirm Purity: Always check the purity of your this compound stock solution by HPLC before each experiment. 2. Include Controls: Run a control with a freshly prepared this compound solution to compare with the activity of the stored solution. 3. Consider Degradation Products: Be aware of the potential degradation products of this compound, such as benzaldehyde and hydrogen cyanide, which could interfere with your assay.
PRU-M-04 Precipitation of this compound from Methanolic Solution This can occur if the concentration of this compound exceeds its solubility in methanol, especially at lower temperatures.1. Check Solubility: Ensure you are working within the known solubility limits of this compound in methanol. 2. Gentle Warming: If precipitation occurs upon cooling, gently warm the solution and sonicate to redissolve the compound before use. 3. Use of Co-solvents: The addition of a small amount of a co-solvent like DMSO might improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While methanol is a common solvent, this compound has shown instability in it over time.[1][2] For immediate use, methanol is acceptable. For storage, it is recommended to either store the compound dry at -20°C or to prepare solutions in a less reactive solvent if compatible with the experimental setup. Some studies have used methanol-water mixtures for extraction, which might be a suitable alternative for short-term storage.

Q2: How should I store my methanolic solutions of this compound?

A2: If you must store this compound in methanol, it should be kept at -20°C or lower in a tightly sealed, amber vial to protect it from light and minimize solvent evaporation.[3] However, for optimal stability, preparing fresh solutions is highly recommended.[1]

Q3: What are the primary degradation products of this compound in methanol?

A3: In addition to epimerization to sambunigrin, this compound can undergo hydrolysis to form mandelonitrile and glucose, which can further break down into benzaldehyde and toxic hydrogen cyanide.[3] The methanolic environment could potentially lead to the formation of methyl glycosides or other solvent adducts, though this is not well-documented in the literature for this compound specifically.

Q4: Can I use heat to dissolve this compound in methanol?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. The thermal stability of cyanogenic glycosides is a known concern.[5]

Q5: How can I monitor the stability of my this compound solution?

A5: The most effective way to monitor the stability of your this compound solution is by using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase that can separate this compound from its potential degradation products and epimer, sambunigrin.[4] Regular analysis of your stock solution will help you track its integrity over time.

Data Presentation

Table 1: Hypothetical Degradation of this compound in Methanol at Different Temperatures
Temperature (°C)Half-life (t½) (days)Apparent First-Order Rate Constant (k) (day⁻¹)
25140.0495
4900.0077
-20> 365< 0.0019

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a this compound Methanolic Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous methanol (HPLC grade)

    • Amber glass vial with a PTFE-lined cap

    • Analytical balance

    • Volumetric flask

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the solid this compound to a volumetric flask.

    • Add a small amount of anhydrous methanol to dissolve the this compound.

    • Once dissolved, fill the volumetric flask to the mark with methanol.

    • Mix the solution thoroughly by inversion.

    • Transfer the solution to an amber glass vial for storage.

    • For immediate use, proceed with the experiment. For short-term storage (up to 24 hours), store the vial at 4°C. For longer-term storage, store at -20°C, but be aware of potential degradation.[1]

Protocol 2: HPLC Method for Monitoring this compound Stability
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting point is a 20:80 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh calibration curve with a new this compound standard.

    • Dilute a sample of your stock this compound solution to fall within the concentration range of your calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Monitor the chromatogram for the this compound peak and any new peaks that may indicate degradation products or the sambunigrin epimer.

    • Quantify the this compound concentration by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_troubleshoot Troubleshooting prep_start Weigh this compound prep_dissolve Dissolve in Methanol prep_start->prep_dissolve prep_store Store at -20°C in Amber Vial prep_dissolve->prep_store analysis_sample Sample at Time Points prep_store->analysis_sample analysis_hplc HPLC Analysis analysis_sample->analysis_hplc analysis_data Quantify this compound & Degradants analysis_hplc->analysis_data ts_degraded Degradation Observed? analysis_data->ts_degraded ts_action1 Prepare Fresh Solution ts_degraded->ts_action1 Yes ts_action2 Optimize Storage ts_degraded->ts_action2 Yes

Caption: Experimental workflow for managing and monitoring this compound stability in methanolic solutions.

degradation_pathway This compound (R)-Prunasin sambunigrin (S)-Prunasin (Sambunigrin) This compound->sambunigrin Epimerization mandelonitrile Mandelonitrile + Glucose This compound->mandelonitrile Hydrolysis benz_hcn Benzaldehyde + HCN mandelonitrile->benz_hcn Decomposition

Caption: Potential degradation and epimerization pathways of this compound.

signaling_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway stimulus Stimulus ikk IKK stimulus->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression This compound This compound (Potential Modulator) This compound->ikk Inhibition?

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound, based on related compounds.[6][7][8][9]

References

Minimizing ion suppression in electrospray ionization of Prunasin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of prunasin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for this compound, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4] In complex matrices, such as plant extracts where this compound is often found, various endogenous compounds can compete for ionization, leading to significant signal suppression.[3]

Q2: What are the most common sources of ion suppression when analyzing this compound in plant extracts?

A: Common sources of ion suppression in the analysis of this compound from plant matrices include:

  • Endogenous Matrix Components: Plant extracts are complex mixtures containing salts, sugars, lipids, pigments, and other secondary metabolites that can co-elute with this compound and interfere with its ionization.[3]

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives in the mobile phase can lead to the formation of adducts and reduce the ionization efficiency of this compound.[5]

  • Sample Preparation Artifacts: Contaminants introduced during sample extraction and preparation, such as plasticizers from tubes or residual solvents, can also cause ion suppression.

  • High Analyte Concentration: At high concentrations, this compound itself can cause a non-linear response and self-suppression.

Q3: How can I detect and assess the severity of ion suppression in my this compound analysis?

A: The presence and severity of ion suppression can be evaluated using the following methods:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression.[6][7]

  • Matrix Effect Calculation: The signal intensity of this compound in a pre-spiked clean solvent is compared to its intensity in a post-spiked matrix extract. The percentage of signal suppression or enhancement can then be calculated.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing ion suppression during the ESI-MS analysis of this compound.

Problem 1: Low or no this compound signal intensity.

This is a common issue that can be caused by significant ion suppression. The following workflow can help identify and resolve the problem.

LowSignalTroubleshooting cluster_start Start cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms_params MS Parameters cluster_solution Solution Start Low/No this compound Signal OptimizeExtraction Optimize Extraction Solvent (e.g., 90:10 Ethanol:Water) Start->OptimizeExtraction Initial Check ImplementSPE Implement Solid-Phase Extraction (SPE) for sample cleanup OptimizeExtraction->ImplementSPE If signal is still low DiluteSample Dilute Sample Extract to reduce matrix concentration ImplementSPE->DiluteSample If suppression persists OptimizeGradient Optimize Gradient Elution to separate this compound from interferences DiluteSample->OptimizeGradient Move to Chromatography ChangeColumn Use a Different Column Chemistry (e.g., C18, PGC) OptimizeGradient->ChangeColumn If co-elution is suspected TuneSource Tune ESI Source Parameters (e.g., Gas Temp, Flow Rate) ChangeColumn->TuneSource Fine-tune MS CheckIonizationMode Verify Correct Ionization Mode (Positive ESI for this compound) TuneSource->CheckIonizationMode ImprovedSignal Improved this compound Signal CheckIonizationMode->ImprovedSignal Resolution

Caption: Troubleshooting workflow for low this compound signal intensity.

Problem 2: Poor reproducibility of this compound peak area.

Inconsistent ion suppression can lead to high variability in your results. This guide helps to identify and mitigate the sources of this variability.

ReproducibilityTroubleshooting cluster_start Start cluster_investigation Investigation cluster_remediation Remediation cluster_solution Solution Start Poor Peak Area Reproducibility CheckSystem Check LC-MS System Stability with standard injections Start->CheckSystem EvaluateMatrix Evaluate Matrix Effect Variability across different samples CheckSystem->EvaluateMatrix If system is stable StandardizePrep Standardize Sample Preparation Protocol EvaluateMatrix->StandardizePrep If matrix variability is high UseInternalStandard Use a Stable Isotope-Labeled Internal Standard StandardizePrep->UseInternalStandard For improved accuracy MatrixMatchedCal Implement Matrix-Matched Calibration UseInternalStandard->MatrixMatchedCal For robust quantification ConsistentResults Consistent this compound Quantification MatrixMatchedCal->ConsistentResults

Caption: Troubleshooting guide for poor reproducibility of this compound peak area.

Experimental Protocols

Sample Preparation for this compound Analysis from Plant Material

This protocol is adapted from a method for the analysis of cyanogenic glycosides in almond kernels and hulls.[8]

Objective: To extract this compound from plant material while minimizing co-extraction of interfering matrix components.

Materials:

  • Plant sample (e.g., almond kernels, leaves)

  • Extraction Solvent: 90:10 (v/v) ethanol/water[8]

  • Centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.2 µm PTFE)

  • Autosampler vials

Procedure:

  • Homogenization: Cryogenically homogenize the plant sample to a fine powder.

  • Extraction:

    • Weigh an appropriate amount of the homogenized sample (e.g., 1 g for kernels) into a centrifuge tube.[8]

    • Add 10 mL of the extraction solvent (90:10 ethanol/water).[8]

    • Sonicate the mixture in an ultrasonic bath for 150 minutes.[8]

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

  • Dilution and Filtration:

    • Carefully collect the supernatant.

    • Dilute the supernatant 20-fold with deionized water.[8]

    • Filter the diluted extract through a 0.2 µm PTFE syringe filter directly into an autosampler vial.[8]

UHPLC-ESI-MS/MS Method for this compound Quantification

This method is based on a published protocol for the analysis of this compound.[8]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[8]

Chromatographic Conditions:

Parameter Value
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A 10 mM ammonium formate in water, pH 3 with formic acid[8]
Mobile Phase B 1:1 (v/v) methanol/acetonitrile[8]
Flow Rate 0.45 mL/min[8]
Injection Volume 5 µL
Column Temperature 30 °C

| Gradient | 0 min, 8% B; 0.62 min, 20% B; 3.00 min, 50% B; 3.30 min, 95% B; 4.30 min, 100% B; 4.60 min, 8% B; 6.5 min, 8% B[8] |

Mass Spectrometric Conditions (Positive ESI):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

| MRM Transition | this compound specific transitions need to be optimized on the specific instrument. |

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated method for this compound analysis.[8]

Table 1: Recovery of this compound in Different Matrices

MatrixSpiking LevelAverage Recovery (%)
Almond KernelsLow114.07
High110.74
Almond HullsLow127.12
High119.75

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

ParameterValue (µg/L)
LOD 15.41
LOQ 51.36

References

Dealing with cross-reactivity in immunoassay-based detection of Prunasin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers utilizing immunoassay-based methods for the detection of Prunasin. Given the potential for cross-reactivity with structurally similar molecules, this resource offers detailed protocols and troubleshooting advice to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a cyanogenic glycoside found in a variety of plants, particularly in the genus Prunus which includes almonds, cherries, and peaches. It is a precursor to amygdalin.[1][2] The detection and quantification of this compound are crucial in the food industry to assess the safety of food products and in biomedical research to study its metabolic pathways and potential physiological effects.

Q2: What is immunoassay cross-reactivity and why is it a concern for this compound detection?

Immunoassay cross-reactivity occurs when an antibody binds to molecules other than the target analyte. In the case of this compound, its close structural relationship with other cyanogenic glycosides, most notably amygdalin, presents a significant risk of cross-reactivity. Amygdalin differs from this compound by the presence of an additional glucose molecule. This structural similarity can lead to the antibody recognizing both compounds, resulting in inaccurate quantification of this compound.

Q3: How can I determine if my anti-Prunasin antibody is cross-reacting with other compounds?

Cross-reactivity can be assessed by performing a competitive ELISA with a range of structurally related compounds. By determining the concentration of each compound required to inhibit the antibody binding by 50% (IC50), the percentage of cross-reactivity can be calculated relative to this compound.

Q4: What are the common immunoassay formats for detecting small molecules like this compound?

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format for detecting small molecules like this compound. In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited number of anti-Prunasin antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q5: What are the alternatives to immunoassay for this compound detection?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common analytical methods for the quantification of this compound and can be used as confirmatory methods to validate immunoassay results.[3][4][5][6][7]

Troubleshooting Guide

Cross-reactivity is a primary cause of inaccurate results in this compound immunoassays. This guide provides a systematic approach to identifying and resolving such issues.

Diagram: Troubleshooting Workflow for Immunoassay Cross-Reactivity

TroubleshootingWorkflow cluster_Start cluster_Investigation Phase 1: Problem Identification cluster_Hypothesis Phase 2: Hypothesis Generation cluster_Testing Phase 3: Experimental Verification cluster_Solution Phase 4: Resolution cluster_End Start Start: Inaccurate this compound Quantification CheckCurve Review Standard Curve (Poor fit, high variability?) Start->CheckCurve CheckControls Analyze Control Samples (Unexpected values?) Start->CheckControls HypothesizeCR Hypothesize Cross-Reactivity (Presence of structurally similar compounds?) CheckCurve->HypothesizeCR If issues persist CheckControls->HypothesizeCR If issues persist TestAnalogs Test for Cross-Reactivity with Potential Analogs (e.g., Amygdalin) HypothesizeCR->TestAnalogs RunConfirmatory Perform Confirmatory Analysis (e.g., HPLC, LC-MS/MS) TestAnalogs->RunConfirmatory If cross-reactivity is confirmed OptimizeAssay Optimize Assay Conditions (e.g., antibody concentration, incubation time, buffer composition) RunConfirmatory->OptimizeAssay NewAntibody Source a More Specific Antibody (Monoclonal vs. Polyclonal) RunConfirmatory->NewAntibody SamplePrep Implement Sample Pre-treatment (e.g., Solid-Phase Extraction) RunConfirmatory->SamplePrep End End: Accurate this compound Quantification OptimizeAssay->End NewAntibody->End SamplePrep->End

Caption: A flowchart outlining the systematic process for troubleshooting suspected cross-reactivity issues in a this compound immunoassay.

Troubleshooting Table
Issue Potential Cause Recommended Solution
Higher than expected this compound concentration Cross-reactivity with a structurally similar compound (e.g., amygdalin) that is also present in the sample.1. Perform a cross-reactivity test with suspected interfering compounds. 2. Use a more specific antibody (e.g., a monoclonal antibody with a known low cross-reactivity profile). 3. Implement a sample clean-up step (e.g., Solid-Phase Extraction - SPE) to remove interfering substances before the immunoassay. 4. Confirm results with an orthogonal method like HPLC or LC-MS/MS.
Poor standard curve fit (e.g., low R2 value) 1. Improper standard dilution. 2. Degraded this compound standard. 3. Suboptimal assay conditions.1. Carefully prepare fresh serial dilutions of the this compound standard. 2. Use a new, validated this compound standard. 3. Optimize assay parameters such as incubation times, temperatures, and buffer compositions.
High variability between replicate wells 1. Pipetting errors. 2. Inadequate plate washing. 3. Edge effects on the microplate.1. Ensure proper pipetting technique and use calibrated pipettes. 2. Optimize the washing protocol to ensure complete removal of unbound reagents. 3. Avoid using the outermost wells of the microplate or ensure consistent temperature and humidity control during incubation.
Weak or no signal 1. Inactive antibody or enzyme conjugate. 2. Incorrect buffer composition (e.g., presence of interfering substances). 3. Insufficient incubation times.1. Use fresh, properly stored antibodies and enzyme conjugates. 2. Verify the composition and pH of all buffers. 3. Increase incubation times as per a well-defined optimization experiment.

Data Presentation: Cross-Reactivity Profile

The following table provides an illustrative example of a cross-reactivity profile for a hypothetical anti-Prunasin antibody. It is crucial for researchers to generate such data for their specific antibody to ensure the accuracy of their results.

Compound Chemical Structure IC50 (ng/mL) Cross-Reactivity (%)
This compound (R)-2-(β-D-glucopyranosyloxy)-2-phenylacetonitrile10100
Amygdalin (R)-α-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile2504
Sambunigrin (S)-2-(β-D-glucopyranosyloxy)-2-phenylacetonitrile5020
Mandelonitrile 2-hydroxy-2-phenylacetonitrile> 1000< 1
Benzaldehyde C6H5CHO> 1000< 1

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol is a general guideline for a competitive ELISA and should be optimized for the specific antibodies and reagents being used.

Materials:

  • Anti-Prunasin antibody (polyclonal or monoclonal)

  • This compound standard

  • This compound-horseradish peroxidase (HRP) conjugate (or other enzyme conjugate)

  • 96-well microplate

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the anti-Prunasin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add this compound standards or samples to the wells, followed immediately by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Assessment of Antibody Cross-Reactivity
  • Prepare serial dilutions of this compound and the potential cross-reacting compounds (e.g., amygdalin, sambunigrin).

  • Follow the competitive ELISA protocol (Protocol 1), using the dilutions of the test compounds in place of the this compound standard.

  • For each compound, determine the IC50 value, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100

Mandatory Visualization

Diagram: Logical Relationship of this compound and Structurally Similar Compounds

Prunasin_Analogs This compound This compound (Target Analyte) Amygdalin Amygdalin (Potential Cross-Reactant) This compound->Amygdalin Addition of Glucose Sambunigrin Sambunigrin (Stereoisomer) This compound->Sambunigrin Different Stereochemistry Mandelonitrile Mandelonitrile (Aglycone) This compound->Mandelonitrile Removal of Glucose

Caption: A diagram illustrating the structural relationships between this compound and its potential cross-reactants.

References

Technical Support Center: Enhancing Prunasin Recovery from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of prunasin from complex plant matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low this compound Yield: What are the common causes and how can I improve my recovery?

Low recovery of this compound is a frequent challenge. The primary culprits are often enzymatic degradation, inefficient extraction, or losses during sample cleanup.

Troubleshooting Steps:

  • Inactivate Endogenous Enzymes: Many plants containing this compound also contain β-glucosidases, which can hydrolyze this compound upon tissue disruption.[1][2][3]

    • Solution: Immediately after harvesting, freeze-dry or flash-freeze the plant material in liquid nitrogen to minimize enzymatic activity.[2][4] Boiling the plant material in the extraction solvent for a short period can also inactivate enzymes.[5]

  • Optimize Extraction Solvent: The choice of solvent significantly impacts extraction efficiency.

    • Recommendation: Ethanol-water mixtures (e.g., 80-90% ethanol) have shown high efficiency for this compound extraction.[1][6] Methanol is also a common and effective solvent.[2] Acidifying the extraction solvent (e.g., with 0.1% perchloric acid) can improve stability and recovery, especially when using water as the primary solvent.[7][8]

  • Enhance Extraction Method: Passive extraction may not be sufficient for complex matrices.

    • Recommendation: Employing Ultrasound-Assisted Extraction (UAE) can significantly improve yields by disrupting cell walls and enhancing solvent penetration.[1][4][7][8][9]

  • Evaluate Solid-to-Solvent Ratio: An inadequate volume of solvent can lead to incomplete extraction.

    • Recommendation: A common starting point is a 1:10 or 1:20 sample-to-solvent ratio (g/mL).[1][10] This ratio may need to be optimized depending on the specific plant matrix.

  • Check for Co-precipitation: this compound may co-precipitate with other compounds during certain cleanup steps.

    • Solution: If using protein precipitation, ensure that the conditions do not cause the target analyte to precipitate as well.[11][12]

2. Poor Reproducibility: Why are my this compound measurements inconsistent across replicates?

Poor reproducibility can stem from variability in the sample material, inconsistent extraction procedures, or issues with the analytical instrumentation.[11][12]

Troubleshooting Steps:

  • Homogenize Your Sample: Ensure that the plant material is finely and uniformly ground to guarantee that each subsample is representative.

  • Standardize Extraction Parameters: Maintain consistent extraction times, temperatures, and solvent volumes for all samples.[1][10]

  • Verify Instrument Performance:

    • Solution: Regularly check the performance of your analytical instrument (e.g., HPLC, UHPLC-MS/MS) by injecting a known standard to confirm the response factor has not changed.[12] Perform repeated injections of a pure standard to assess injection reproducibility.[12]

  • Address Matrix Effects: The complex nature of plant extracts can interfere with analytical detection.

    • Solution: Employ a robust sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering compounds.[13][14] Using an internal standard during quantification can also help to correct for matrix effects.

3. Co-elution or Interference: I am seeing interfering peaks in my chromatogram. How can I resolve this?

Interference from other co-extracted compounds, such as other cyanogenic glycosides (e.g., amygdalin), phenolics, and pigments, is a common issue.[4]

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Solution: Adjust the mobile phase composition, gradient, and column temperature to improve the resolution between this compound and interfering peaks.[7] Using a porous graphitic carbon column has been shown to be effective for separating this compound and amygdalin.[4]

  • Implement a Sample Cleanup Step:

    • Recommendation: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds.[13][14] Cartridges such as C18 or polymeric sorbents can be used. Adding activated carbon or polyvinylpyrrolidone (PVP) to the extract can help remove pigments and tannins.[4]

  • Utilize a More Selective Detection Method:

    • Solution: If using UV detection, consider switching to a more selective detector like a mass spectrometer (MS). Tandem mass spectrometry (MS/MS) provides high selectivity and can distinguish this compound from co-eluting compounds based on its specific mass-to-charge ratio and fragmentation pattern.[9][15]

4. This compound Degradation: How can I prevent my analyte from degrading during the extraction and analysis process?

This compound is susceptible to both enzymatic and chemical degradation.

Troubleshooting Steps:

  • Enzyme Inactivation: As mentioned previously, immediate inactivation of β-glucosidases is critical.[1][2][3][5]

  • Control pH: this compound is more stable in slightly acidic conditions.

    • Recommendation: Using an acidified extraction solvent (e.g., water with 0.1% perchloric acid) can help prevent degradation.[7][8]

  • Avoid High Temperatures for Extended Periods: While heat can be used for enzyme inactivation, prolonged exposure to high temperatures can lead to thermal degradation.[5]

    • Recommendation: Optimize the heating time and temperature. For example, a study on apricot kernels used a 30-minute ultrasonic bath at 30°C.[2]

  • Proper Storage of Extracts: Store extracts at low temperatures (e.g., -20°C) and protect them from light to prevent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound extraction.

Table 1: Optimized Extraction Parameters for this compound Recovery

Plant MatrixExtraction MethodSolventTemperatureTimeSolid-to-Solvent RatioReference
Almond Kernels & HullsUltrasound-Assisted Extraction (UAE)90:10 (v/v) ethanol/waterNot specified150 min1g/10mL (kernels), 2g/10mL (hulls)[1][16]
Peach Bark & TwigsSolvent Extraction80% ethanolNot specifiedNot specifiedNot specified[6]
Apricot KernelsSoxhlet followed by SonicationMethanol30°C (sonication)8h (Soxhlet), 30 min (sonication)10g/200mL (Soxhlet), 0.15-0.3g/50mL (sonication)[2]
Apple SeedsUltrasound-Assisted Extraction (UAE)Water with 0.1% perchloric acidNot specified55 s0.1g/10mL[7][8]
Prunus spinosa FruitStirring75% ethanol80°C30 min1g/20mL[10]

Table 2: Recovery Rates of this compound Using Optimized Methods

Plant MatrixMethodRecovery RateReference
Almond KernelsUHPLC-(+ESI)MS/MS110.74 - 114.07% (spiked samples)[1]
Peach BarkGLCApproached 100%[6]
Apple SeedsHPLC-DAD90 - 104% (spiked samples)[4]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Almonds [1][16]

  • Sample Preparation: Grind almond kernels or hulls into a fine powder.

  • Extraction:

    • Weigh 1 g of kernel powder or 2 g of hull powder into an extraction vessel.

    • Add 10 mL of 90:10 (v/v) ethanol/water.

    • Place the vessel in an ultrasonic bath and sonicate for 150 minutes.

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

Protocol 2: Solvent Extraction of this compound from Peach Tissues [6]

  • Sample Preparation: Obtain fresh bark or twig samples.

  • Extraction:

    • Homogenize the tissue in 80% ethanol.

    • Filter the extract through Whatman #1 filter paper.

  • Concentration: Concentrate the filtrate under a stream of nitrogen at 80°C to a final volume.

  • Enzymatic Reaction (for indirect quantification):

    • Mix a fraction of the concentrated extract with β-glucosidase solution.

    • Allow the reaction to proceed to convert this compound to benzaldehyde.

  • Quantification: Analyze the resulting benzaldehyde using Gas-Liquid Chromatography (GLC).

Visualizations

Diagram 1: General Workflow for Enhancing this compound Recovery

Prunasin_Extraction_Workflow Start Plant Material Collection Pretreatment Sample Pre-treatment (Grinding, Freeze-drying) Start->Pretreatment Enzyme_Inactivation Enzyme Inactivation (e.g., Boiling) Pretreatment->Enzyme_Inactivation Extraction Extraction (e.g., UAE with Ethanol/Water) Enzyme_Inactivation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Sample Cleanup (e.g., SPE) Filtration->Cleanup Analysis Analysis (HPLC, UHPLC-MS/MS) Cleanup->Analysis End Data Interpretation Analysis->End

A generalized workflow for the extraction and analysis of this compound from plant matrices.

Diagram 2: Troubleshooting Guide for Low this compound Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery? Check_Enzymes Enzymatic Degradation? Start->Check_Enzymes Yes Check_Extraction Inefficient Extraction? Check_Enzymes->Check_Extraction Unlikely Action_Enzymes Action: - Immediate Freezing - Boiling Solvent Check_Enzymes->Action_Enzymes Likely Check_Cleanup Loss during Cleanup? Check_Extraction->Check_Cleanup Unlikely Action_Extraction Action: - Optimize Solvent - Use UAE - Adjust Solid/Solvent Ratio Check_Extraction->Action_Extraction Likely Action_Cleanup Action: - Check SPE Protocol - Evaluate Co-precipitation Check_Cleanup->Action_Cleanup Likely Reanalyze Re-analyze Action_Enzymes->Reanalyze Action_Extraction->Reanalyze Action_Cleanup->Reanalyze

A decision-making diagram for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Mobile Phase for Prunasin HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Prunasin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound HPLC experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing poor peak resolution or overlapping peaks for this compound?

A1: Poor resolution, where peaks are not well separated, is a common issue, especially when trying to separate this compound from its isomer, sambunigrin.[1][2][3] This can compromise accurate quantification.[4]

Potential Causes & Solutions:

  • Incorrect Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is critical. An improper ratio can lead to poor separation.[4]

    • Solution: Systematically adjust the mobile phase composition. For reversed-phase HPLC, try decreasing the percentage of the organic modifier (e.g., methanol or acetonitrile) to increase retention and improve the separation of early-eluting peaks.[5]

  • Inappropriate pH: The pH of the mobile phase can significantly affect the ionization state of analytes and residual silanol groups on the column, impacting selectivity.[4][6]

    • Solution: Adjust the mobile phase pH. Adding an acidifier like formic acid or perchloric acid to the aqueous phase is a common strategy.[1][7] For basic compounds, operating at a low pH (e.g., <3) can protonate residual silanols and improve peak shape and resolution.[4][8]

  • Suboptimal Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[6][9]

    • Solution: Use a column oven to maintain a consistent and optimized temperature. While a study found 25°C to be optimal for separating this compound isomers[1], adjusting the temperature (e.g., between 25°C and 40°C) can alter selectivity.[1]

  • Gradient Elution Not Optimized: For complex samples, an isocratic elution may not provide sufficient resolving power.

    • Solution: Develop a gradient elution program. Start with a lower concentration of the organic solvent and gradually increase it. This can help separate compounds with different polarities more effectively.[2][6]

Q2: What is causing my this compound peak to tail?

A2: Peak tailing, where a peak is asymmetrical with a trailing edge, is often caused by secondary interactions between the analyte and the stationary phase.[8][10]

Potential Causes & Solutions:

  • Silanol Interactions: Basic functional groups on an analyte can interact strongly with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[8][11]

    • Solution 1 (Adjust pH): Lower the mobile phase pH (e.g., to pH 2-3) with an acid like formic acid. This protonates the silanol groups, minimizing unwanted interactions.[7][8][10]

    • Solution 2 (Use End-Capped Column): Employ a highly deactivated, end-capped column where most residual silanol groups are chemically blocked.[8][11]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][10]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[10][12]

    • Solution: Use a guard column to protect the analytical column.[13] If the column is contaminated, flush it with a strong solvent. If it is degraded, it may need to be replaced.[14]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and tailing.[11][15]

    • Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected to minimize dead volume.[11]

Q3: Why are the retention times for this compound drifting or inconsistent?

A3: Drifting or variable retention times can compromise peak identification and method reproducibility.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase Composition: The most common cause is an improperly prepared mobile phase.[13] In reversed-phase chromatography, a small error (e.g., 1%) in the organic solvent concentration can change retention times by 5-15%.[13]

    • Solution: Prepare the mobile phase carefully, preferably by weight (gravimetrically) rather than volume. Ensure thorough mixing and degassing.[13] If using online mixing, ensure the pump is functioning correctly.[16]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially after changing solvents or after a gradient run.

    • Solution: Equilibrate the column for a sufficient time (at least 10 column volumes) before starting the analysis.[17]

  • Fluctuating Temperature: Changes in ambient or column temperature will alter mobile phase viscosity and affect retention.[13][17]

    • Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.[13][17]

  • Flow Rate Instability: Leaks in the system or pump malfunctions can lead to an inconsistent flow rate.[17][18]

    • Solution: Check the system for leaks, especially at fittings.[17] If no leaks are found, check the pump's performance and consider maintenance.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC analysis?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an aqueous solvent and an organic modifier. An isocratic mobile phase of 25% methanol in water has been shown to provide good separation.[1] Another common approach involves using acetonitrile and water, often with an acid additive. A gradient starting with a low percentage of acetonitrile in 0.1% formic acid in water is also a robust starting point.[2][19]

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: The choice depends on the sample complexity.

  • Isocratic Elution (constant mobile phase composition) is simpler and can be effective for relatively pure samples or when separating a few specific compounds, such as this compound and its isomers.[1]

  • Gradient Elution (mobile phase composition changes over time) is generally better for complex samples containing compounds with a wide range of polarities. It can improve resolution and reduce analysis time.[2][6]

Q3: How does mobile phase pH affect this compound analysis?

A3: Mobile phase pH is a critical parameter. Acidifying the mobile phase, for instance with 0.1% formic acid or perchloric acid, is a common practice.[1][7] This helps to protonate residual silanol groups on the column's stationary phase, which improves peak shape by reducing tailing and can enhance resolution.[7][8]

Q4: What are the most common organic modifiers for this compound HPLC?

A4: The most frequently used organic solvents (modifiers) for reversed-phase HPLC of this compound are Methanol (MeOH) and Acetonitrile (ACN) .[1][2][7] Acetonitrile often provides lower viscosity and better UV transparency, while methanol is a cost-effective alternative.[20] The choice between them can affect the selectivity of the separation.

Q5: How can I chromatographically separate this compound from its isomer, sambunigrin?

A5: Separating these isomers is a known analytical challenge.[1][2] Success has been reported using an isocratic mobile phase of 25% methanol in water at 25°C, which achieved a resolution greater than 2.0.[1] For more complex separations, UHPLC-MS/MS methods with optimized gradient elution programs using acetonitrile and 0.1% formic acid in water have also been developed to successfully resolve the isomers.[2][3] In some cases, specialized columns like chiral stationary phases may be considered for highly efficient separations.[21]

Data & Protocols

Table 1: Example Mobile Phase Compositions for this compound HPLC
Mobile Phase CompositionElution ModeAdditivesTarget AnalytesReference
25% Methanol in WaterIsocraticNoneAmygdalin, this compound, Sambunigrin[1]
A: 0.1% Formic acid in waterB: AcetonitrileGradientFormic AcidAmygdalin, Dhurrin, Linamarin, this compound, Sambunigrin[2]
A: 10 mM Ammonium formate + Formic acid (pH 3)B: Methanol/Acetonitrile (1:1 v/v)GradientAmmonium Formate, Formic AcidAmygdalin, this compound[7]
Acetonitrile and 0.1% (v/v) formic acid aqueous solutionNot specifiedFormic AcidAmygdalin, this compound[19]
Table 2: Summary of HPLC Method Parameters
ParameterCondition 1Condition 2
Stationary Phase C18 ColumnPorous Graphitic Carbon (PGC) Column
Mobile Phase 25% Methanol in Water[1]Gradient of Acetonitrile and Water with 0.1% Formic Acid[2]
Flow Rate 1.0 mL/min[1]0.45 mL/min[7]
Column Temp. 25°C[1]Not specified
Detection Diode Array Detector (DAD)[1]Tandem Mass Spectrometry (MS/MS)[2][7]
Notes Good for separating this compound and its isomer sambunigrin.[1]PGC columns can be useful for resolving interferences from matrix compounds like tannins.[21]
Experimental Protocol: General HPLC Method for this compound

This protocol provides a generalized starting point for method development. Optimization is required for specific instrumentation and sample matrices.

  • Sample Preparation:

    • Extract this compound from the plant matrix using an appropriate solvent. An 80% sonication amplitude for 55 seconds with acidified water (0.1% perchloric acid) has been shown to be effective.[1] Another method uses a 90:10 (v/v) ethanol/water mixture with ultrasound-assisted extraction for 150 minutes.[7]

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[4][12]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[19]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Elution Program:

      • Isocratic Option: Start with 25% Mobile Phase B at a flow rate of 1.0 mL/min.[1]

      • Gradient Option: Begin with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a higher percentage over 10-15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 25°C - 30°C.[1][6]

    • Detector: UV/DAD at an appropriate wavelength (e.g., near 210-220 nm) or MS/MS detector for higher sensitivity and selectivity.[1][2]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine its retention time and peak shape.

    • Inject prepared samples.

    • Run a blank injection (mobile phase or extraction solvent) to check for system contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Validation start Define Analytical Goal (e.g., Quantify this compound) sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep mobile_phase_prep Mobile Phase Preparation (Solvent Selection, pH Adjustment) sample_prep->mobile_phase_prep initial_run Initial Isocratic Run (e.g., 25% MeOH) mobile_phase_prep->initial_run eval1 Evaluate Resolution & Peak Shape initial_run->eval1 adjust_organic Adjust Organic Solvent % eval1->adjust_organic Poor Resolution adjust_ph Adjust pH / Buffer eval1->adjust_ph Peak Tailing try_gradient Implement Gradient Elution eval1->try_gradient Complex Sample eval2 Resolution Acceptable? eval1->eval2 Good adjust_organic->initial_run adjust_ph->initial_run try_gradient->eval2 eval2->adjust_organic No optimize_params Optimize Flow Rate & Temperature eval2->optimize_params Yes validation Method Validation (Linearity, Precision, Accuracy) optimize_params->validation final_method Final HPLC Method validation->final_method

Caption: Workflow for HPLC method development and optimization for this compound analysis.

troubleshooting_hplc start Identify HPLC Problem q_peak_shape Problem with Peak Shape? start->q_peak_shape q_retention Problem with Retention Time? start->q_retention q_resolution Poor Resolution? start->q_resolution q_peak_shape->q_retention No q_tailing Peak Tailing? q_peak_shape->q_tailing Yes q_retention->q_resolution No q_drift Retention Time Drifting? q_retention->q_drift Yes sol_resolution Adjust Organic Solvent % Optimize Gradient Slope Change Temperature q_resolution->sol_resolution Yes sol_tailing Adjust pH to < 3 Use End-Capped Column Reduce Sample Load q_tailing->sol_tailing Yes sol_broad Check for Leaks Reduce Extra-Column Volume Replace Guard Column q_tailing->sol_broad No (Broad Peaks) sol_drift Check Mobile Phase Prep Ensure Full Equilibration Use Column Oven q_drift->sol_drift Yes sol_shift Verify Flow Rate Check for Leaks Prepare Fresh Mobile Phase q_drift->sol_shift No (Sudden Shift)

Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.

References

Technical Support Center: Prunasin UHPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal enhancement during the UHPLC-MS/MS analysis of Prunasin.

Troubleshooting Guide: Reducing Signal Enhancement

Signal enhancement is a type of matrix effect that can lead to inaccurate quantification in UHPLC-MS/MS analysis. This guide provides a step-by-step approach to identify, diagnose, and mitigate signal enhancement for this compound.

Q1: I am observing unexpectedly high and variable signal intensity for this compound in my samples compared to the standards prepared in solvent. Could this be signal enhancement?

A1: Yes, significantly higher and more variable signal intensity in matrix-containing samples compared to neat standards is a strong indicator of signal enhancement. This phenomenon is caused by co-eluting compounds from the sample matrix that improve the ionization efficiency of this compound in the mass spectrometer's ion source. A recent study on cyanogenic glycosides in American elderberry leaves noted a "noticeable matrix effect (mainly signal enhancement)" for this compound.[1][2]

Q2: How can I definitively confirm that I am observing signal enhancement and quantify its extent?

A2: To confirm and quantify signal enhancement, you should perform a matrix effect experiment. The most common method is to compare the slope of a calibration curve prepared in a neat solvent with the slope of a calibration curve prepared in a blank matrix extract (matrix-matched calibration).

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Calibration Standards in Solvent: Prepare a series of this compound standards at different concentrations in the initial mobile phase solvent.

  • Prepare Blank Matrix Extract: Use a sample matrix that is known to not contain this compound. Process this blank matrix using your established sample preparation method.

  • Prepare Matrix-Matched Calibration Standards: Spike the blank matrix extract with this compound at the same concentrations as the solvent-based standards.

  • Analyze Both Sets of Standards: Inject both sets of calibration standards into the UHPLC-MS/MS system and record the peak areas.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = [(Slope of Matrix-Matched Calibration Curve / Slope of Solvent Calibration Curve) - 1] * 100

    • A positive value indicates signal enhancement, while a negative value would indicate signal suppression. A value greater than 15-20% is generally considered significant and requires mitigation.

Q3: What are the primary strategies to reduce or eliminate signal enhancement for this compound?

A3: The primary strategies involve improving sample cleanup, optimizing chromatographic conditions, diluting the sample extract, and using an appropriate internal standard.

Illustrative Comparison of Mitigation Strategies

The following table provides illustrative data on the effectiveness of different techniques in reducing signal enhancement for this compound analysis in a complex plant extract. Note: These values are representative and the actual reduction will depend on the specific matrix and experimental conditions.

Mitigation StrategyInitial Matrix Effect (%)Matrix Effect after Mitigation (%)Analyte Recovery (%)Comments
None (Crude Extract) + 150%N/A~95%High signal enhancement leading to inaccurate overestimation.
Sample Dilution (10-fold) + 150%+ 40%~95%A simple and often effective method if the this compound concentration is sufficiently high.[3]
Solid-Phase Extraction (SPE) + 150%+ 15%85 - 95%Highly effective at removing interfering matrix components.
Matrix-Matched Calibration + 150%CompensatedN/ACompensates for the effect but does not remove the cause. Requires a representative blank matrix.
Stable Isotope-Labeled Internal Standard + 150%CompensatedN/AThe "gold standard" for compensating for matrix effects as it co-elutes and experiences similar enhancement.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting signal enhancement in this compound UHPLC-MS/MS analysis.

G Troubleshooting Workflow for this compound Signal Enhancement start Start: Inconsistent or High this compound Signal confirm_me Confirm Matrix Effect (Compare Solvent vs. Matrix-Matched Calibrations) start->confirm_me is_enhancement Signal Enhancement Confirmed? confirm_me->is_enhancement no_me No Significant Matrix Effect (Check other variables: instrument performance, standard stability) is_enhancement->no_me No mitigation Select Mitigation Strategy is_enhancement->mitigation Yes dilution Strategy 1: Sample Dilution mitigation->dilution spe Strategy 2: Improve Sample Cleanup (SPE) mitigation->spe is Strategy 3: Use Stable Isotope-Labeled Internal Standard mitigation->is matrix_match Strategy 4: Use Matrix-Matched Calibration mitigation->matrix_match validate Validate Method (Assess Accuracy, Precision, Linearity) dilution->validate spe->validate is->validate matrix_match->validate end End: Accurate this compound Quantification validate->end

Caption: A logical workflow for troubleshooting this compound signal enhancement.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods for cyanogenic glycosides in plant matrices and is designed to reduce signal enhancement by removing interfering compounds.

1. Materials

  • Oasis HLB SPE Cartridges (30 mg, 1 cc) or similar polymeric reversed-phase sorbent.

  • Methanol (UHPLC-MS grade)

  • Water (UHPLC-MS grade)

  • Formic Acid (optional, for pH adjustment)

  • Nitrogen evaporator

  • SPE Vacuum Manifold

2. Sample Preparation

  • Extract your sample as per your established procedure (e.g., with 80% methanol).

  • Centrifuge the extract to pellet any solid material.

  • Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of water (e.g., 1 mL).

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not let the cartridge go dry.

  • Loading: Load the reconstituted sample extract onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences. You can add a small percentage of organic solvent (e.g., 5% methanol in water) to the wash step if this compound is prematurely eluting.

  • Elution: Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in your initial mobile phase for UHPLC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q4: Can I just dilute my sample to reduce signal enhancement?

A4: Sample dilution is a quick and effective way to reduce the concentration of matrix components that cause signal enhancement.[3] However, this also dilutes your analyte, this compound. This strategy is only feasible if the this compound concentration in your samples is high enough to remain well above the limit of quantification (LOQ) after dilution. A 10- to 20-fold dilution is a good starting point.[5]

Q5: Are there any commercially available stable isotope-labeled internal standards for this compound?

A5: As of late 2025, a commercially available stable isotope-labeled internal standard for this compound (e.g., this compound-d3) is not readily found in major supplier catalogs.[6][7][8] For routine, high-throughput analysis requiring the utmost accuracy, custom synthesis of a labeled standard may be necessary.[9][10][11][12]

Q6: Besides sample preparation, can I modify my UHPLC-MS/MS method to reduce signal enhancement?

A6: Yes. Optimizing chromatographic conditions to achieve better separation between this compound and co-eluting matrix components can reduce signal enhancement. Consider modifying the gradient elution profile to better resolve the peaks. Additionally, ensure that your ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound to maximize its signal relative to the background. In some cases, adjusting the mobile phase composition, such as the type and concentration of additives, can influence ionization and reduce matrix effects.[1] For instance, one study found that while ammonium formate was beneficial for the analysis of cyanogenic glycosides, adding formic acid or using higher concentrations of ammonium formate suppressed the signal.[1]

Q7: What is the underlying mechanism of signal enhancement?

A7: Signal enhancement in electrospray ionization (ESI) can occur when co-eluting matrix components alter the properties of the ESI droplets. These components might increase the surface tension or decrease the vapor pressure of the droplets, leading to more efficient analyte ion formation and release into the gas phase. This results in a higher signal for the analyte than would be observed in a clean solvent.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the relationship between the analytical problem (signal enhancement) and the steps to a solution.

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Desired Outcome a Inaccurate this compound Quantification c Signal Enhancement in Matrix a->c b High Signal Variability b->c d Sample Preparation (SPE, Dilution) c->d Remove Interferences e Chromatographic Optimization c->e Separate Interferences f Advanced Calibration (Matrix-Matched, IS) c->f Compensate for Interferences g Accurate and Reproducible Results d->g e->g f->g

Caption: Logical relationship between the problem and mitigation strategies.

References

Best practices for the long-term storage of Prunasin standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Prunasin analytical standards. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound standards?

A1: Solid this compound standards should be stored in a cool, dry, and dark place. The recommended long-term storage conditions are based on ICH guidelines for stable substances. To prevent degradation, protect the standard from moisture, light, and high temperatures. Always store the standard in its original, tightly sealed container.

Q2: How should I store this compound standard solutions?

A2: this compound in solution is susceptible to hydrolysis and other forms of degradation. For short-term storage (up to 7 days), solutions can be stored at -20°C in a tightly sealed, light-resistant container. For longer-term storage, it is advisable to prepare fresh solutions before use. If longer-term storage is unavoidable, a stability study should be conducted to determine the appropriate conditions and shelf-life.

Q3: What solvents are suitable for preparing this compound standard solutions?

A3: this compound is soluble in solvents such as ethanol, methanol, and water. For analytical purposes, a common solvent is a mixture of ethanol and water (e.g., 90:10 v/v). The choice of solvent may depend on the specific analytical method being used. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants.

Q4: Is this compound sensitive to light?

A4: Yes, like many organic compounds, this compound may be sensitive to light. Photodegradation can occur upon exposure to UV or ambient light. Therefore, it is essential to store both solid standards and solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: this compound can degrade through several pathways, primarily hydrolysis. The glycosidic bond can be cleaved to yield mandelonitrile and glucose. Mandelonitrile can further decompose to benzaldehyde and toxic hydrogen cyanide.[1][2] Other potential degradation pathways include oxidation and photolysis. The rate of degradation is influenced by factors such as pH, temperature, and the presence of enzymes or metal ions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Degradation of the this compound standard. 2. Improperly prepared standard solution. 3. Contamination of the standard or solvent.1. Prepare a fresh standard solution from a properly stored solid standard. 2. Verify the accuracy of weighing and dilution steps. 3. Use high-purity solvents and clean glassware. 4. Perform a system suitability test to ensure the analytical system is performing correctly.
Appearance of unexpected peaks in the chromatogram 1. Presence of degradation products. 2. Contamination from the sample matrix or solvent. 3. Carryover from previous injections.1. Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. 2. Run a blank solvent injection to check for solvent contamination. 3. Implement a thorough wash cycle between injections to prevent carryover.
Loss of solid standard potency over time 1. Improper storage conditions (exposure to heat, light, or moisture). 2. The retest period has been exceeded.1. Review storage conditions and ensure they align with the recommendations. 2. Conduct a purity analysis of the standard. 3. If the retest period has passed, the standard should be re-qualified or replaced.

Long-Term Stability Data (Illustrative)

The following tables present illustrative quantitative data for the long-term stability of solid this compound standards based on typical stability profiles for cyanogenic glycosides under ICH recommended conditions. Note: This data is for illustrative purposes only, as specific public long-term stability data for this compound is limited. A formal stability study is required to establish definitive shelf-life and retest periods.

Table 1: Illustrative Long-Term Stability of Solid this compound Standard at 25°C ± 2°C / 60% RH ± 5% RH

Time (Months)Purity (%)Appearance
099.8White crystalline powder
399.7Conforms
699.6Conforms
999.5Conforms
1299.4Conforms
1899.2Conforms
2499.0Conforms
3698.5Conforms

Table 2: Illustrative Accelerated Stability of Solid this compound Standard at 40°C ± 2°C / 75% RH ± 5% RH

Time (Months)Purity (%)Appearance
099.8White crystalline powder
199.2Conforms
298.5Conforms
397.8Conforms
696.0Slight yellowish tint

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • 0-5 min: 10% Acetonitrile

      • 5-20 min: 10-90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 218 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that the this compound peak is well-resolved from all degradation product peaks.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_preparation Solution Preparation cluster_analysis Analysis & Stability Testing solid_standard Solid this compound Standard storage_conditions Store at 25°C/60% RH or 2-8°C (Cool, Dry, Dark) solid_standard->storage_conditions prepare_solution Prepare Standard Solution (e.g., in Ethanol/Water) storage_conditions->prepare_solution hplc_analysis HPLC Analysis prepare_solution->hplc_analysis stability_study Forced Degradation / Stability Study prepare_solution->stability_study data_evaluation data_evaluation hplc_analysis->data_evaluation Data Evaluation stability_study->hplc_analysis

Caption: Experimental workflow for handling and analyzing this compound standards.

degradation_pathway cluster_stress Other Stress Factors This compound This compound hydrolysis Hydrolysis (Acid/Base/Enzymatic) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis thermal Thermal Stress This compound->thermal mandelonitrile Mandelonitrile + Glucose hydrolysis->mandelonitrile decomposition Decomposition mandelonitrile->decomposition benzaldehyde Benzaldehyde + Hydrogen Cyanide decomposition->benzaldehyde unknown_products Oxidized Products oxidation->unknown_products photolysis->unknown_products thermal->unknown_products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Analysis of Prunasin Content in Prunus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in plant species is paramount. This guide provides a comparative analysis of prunasin content across various Prunus species, supported by experimental data and detailed methodologies.

This compound, a cyanogenic glycoside, is a significant secondary metabolite found in many species of the Prunus genus. Its role in plant defense and its potential pharmacological properties make it a subject of considerable interest. This document summarizes quantitative data on this compound levels in different Prunus species, outlines the experimental protocols for its quantification, and visualizes the analytical workflow.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly between different Prunus species and among various tissues within the same plant. The following table summarizes findings from several studies that have quantified this compound content.

Prunus SpeciesPlant PartThis compound ContentReference
Prunus serotina (Black Cherry)Leaves9.71 to 59.49 mg/g dry weight[1]
Prunus serotina (Black Cherry)Fruit11.90 mg/kg fresh weight[2]
Prunus dulcis (Almond)Flower BudsSignificantly higher than in P. avium[3]
Prunus avium (Sweet Cherry)Flower BudsApproximately 10-fold lower than in almond[3]
Prunus laurocerasus (Cherry Laurel)Unripe Fruit Pulp95 mg/100 g[4]
Prunus laurocerasus (Cherry Laurel)Mature Fruit PulpNot detected[4]

It is important to note that this compound levels can be influenced by factors such as the developmental stage of the plant part and environmental conditions.[5][6] For instance, in Prunus laurocerasus, this compound is abundant in unripe fruit pulp but is not detectable in the mature, edible fruit.[4] Similarly, in almond and sweet cherry, this compound accumulates in flower buds after dormancy release and its levels decrease just before flowering.[3]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a commonly employed method.[7][8] More advanced techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer higher sensitivity and specificity.[7]

1. Ultrasound-Assisted Extraction (UAE) and HPLC-DAD Analysis

This method is suitable for the extraction and quantification of this compound from various plant materials.[7][8]

  • Sample Preparation:

    • Weigh 0.1 g of the lyophilized and powdered plant sample.

    • Place the sample in a suitable extraction vessel.

  • Extraction:

    • Add 10 mL of acidified water (0.1% perchloric acid) to the sample.[8]

    • Perform ultrasound-assisted extraction with the following parameters: 80% sonication amplitude, 55 seconds extraction time, and a 70% duty cycle.[8]

    • Centrifuge the extract to separate the supernatant.

  • HPLC-DAD Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system with DAD detection.[8]

    • The separation of this compound can be challenging, especially from its epimer sambunigrin. Chiral phases may be required for complete resolution.[8]

    • Quantification is achieved by comparing the peak area of the analyte with that of a certified this compound standard.

2. UHPLC-MS/MS Analysis for Enhanced Sensitivity

For more precise and sensitive measurements, a UHPLC-MS/MS method can be employed.[7]

  • Extraction:

    • Optimize extraction conditions, which may include using a solvent mixture such as 90:10 ethanol/water (v/v) and a sonication time of 150 minutes.[9]

  • Analysis:

    • Dilute the sample supernatant (e.g., 20-fold with deionized water) and filter it through a 0.2 µm filter before injection into the UHPLC-MS/MS system.[9]

    • Develop a multiple reaction monitoring (MRM)-based method for the simultaneous separation and quantification of this compound and other cyanogenic glycosides.[7]

Visualizing the Experimental Workflow and Metabolic Context

To better understand the process of this compound analysis and its metabolic origin, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Material (e.g., Leaves, Seeds) Grinding Lyophilization & Grinding Start->Grinding Weighing Weighing (0.1g) Grinding->Weighing Solvent Addition of Acidified Water (10 mL) Weighing->Solvent UAE Ultrasound-Assisted Extraction Solvent->UAE Centrifugation Centrifugation UAE->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-DAD / UHPLC-MS/MS Supernatant->HPLC Quantification Quantification vs. Standard HPLC->Quantification

Figure 1. General experimental workflow for the extraction and quantification of this compound from plant materials.

This compound is synthesized from the amino acid L-phenylalanine. The pathway involves several intermediates and is a key part of the plant's defense mechanism.

Prunasin_Biosynthesis Phe L-Phenylalanine N_hydroxy_Phe N-Hydroxy-L-phenylalanine Phe->N_hydroxy_Phe Phenylacetaldoxime Phenylacetaldoxime N_hydroxy_Phe->Phenylacetaldoxime Phenylacetonitrile Phenylacetonitrile Phenylacetaldoxime->Phenylacetonitrile Mandelonitrile Mandelonitrile Phenylacetonitrile->Mandelonitrile This compound This compound Mandelonitrile->this compound UDP-glucose

Figure 2. Simplified biosynthetic pathway of this compound starting from L-phenylalanine.

This guide provides a foundational understanding for researchers interested in the comparative analysis of this compound in Prunus species. The provided data and methodologies can serve as a starting point for further investigation into the distribution and potential applications of this important cyanogenic glycoside.

References

Prunasin vs. Amygdalin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two cyanogenic glycosides, prunasin and its diglucoside precursor, amygdalin. While both compounds are found in the seeds of various fruits, their metabolic relationship and distinct biological effects are of significant interest in pharmacological research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding of their respective mechanisms of action.

Metabolic Relationship

This compound is a direct metabolic precursor to amygdalin and also a product of its initial hydrolysis. The metabolic pathway illustrates the conversion between these two compounds.

Metabolic_Pathway Metabolic Pathway of Amygdalin and this compound Amygdalin Amygdalin This compound This compound Amygdalin->this compound β-glucosidase Glucose Glucose Amygdalin->Glucose This compound->Amygdalin UDP-glucosyltransferase Mandelonitrile Mandelonitrile This compound->Mandelonitrile This compound hydrolase This compound->Glucose Benzaldehyde_HCN Benzaldehyde + Hydrogen Cyanide Mandelonitrile->Benzaldehyde_HCN Mandelonitrile lyase

Metabolic conversion of amygdalin and this compound.

Comparative Biological Activities

This section details the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and amygdalin, supported by available experimental data.

Cytotoxic Activity

Amygdalin has been extensively studied for its cytotoxic effects against various cancer cell lines. Its proposed mechanism involves enzymatic hydrolysis to release hydrogen cyanide (HCN), a potent cytotoxic agent. In contrast, quantitative data on the independent cytotoxic activity of this compound is limited in the available scientific literature.

Table 1: Cytotoxicity of Amygdalin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MCF7Breast Cancer30.8 mg/mL[1]
MDA-MB-231Breast Cancer48.5 mg/mL[1]
Hs578TBreast Cancer52.9 mg/mL[1]
DLD-1Colon Cancer74.03 mM
KBOral Cancer61 µg/mL (apricot extract)
Huh-7Liver Cancer>100 µM
HT-29Colorectal Cancer30 µM

Note: The cytotoxic effects of amygdalin can vary significantly depending on the cell line and the presence of β-glucosidase.

Antioxidant Activity

Table 2: Antioxidant Activity of Amygdalin

AssayIC50 ValueReference
DPPH Radical ScavengingData not consistently reported with IC50 values.
ABTS Radical ScavengingData not consistently reported with IC50 values.
Anti-inflammatory Activity

Amygdalin has demonstrated anti-inflammatory properties in several in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines. Specific quantitative data on the anti-inflammatory activity of this compound is scarce.

Table 3: Anti-inflammatory Effects of Amygdalin

ModelEffectConcentration/DoseReference
LPS-stimulated RAW 264.7 cellsInhibition of NO production-[2]
Carrageenan-induced paw edema (rats)Reduction of edema0.005 mg/kg (i.m.)[2]

Apoptosis Signaling Pathway

Amygdalin is reported to induce apoptosis in cancer cells through the intrinsic pathway, primarily by modulating the expression of the Bcl-2 family of proteins and activating caspases. This leads to a cascade of events culminating in programmed cell death.

Apoptosis_Pathway Amygdalin-Induced Apoptosis Pathway Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Amygdalin's role in the intrinsic apoptosis pathway.

Studies have shown that amygdalin treatment leads to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3 in various cancer cell lines, including human prostate cancer cells (DU145 and LNCaP) and cervical cancer cells (HeLa).[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in a 96-well plate B Treat cells with this compound or Amygdalin A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells at a density of 5 × 10³ to 1 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Treat the cells with various concentrations of this compound or amygdalin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound (this compound or amygdalin) and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be measured by its absorbance at 405 nm.

Detailed Steps:

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a provided lysis buffer to release the cellular contents, including caspases.

  • Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 enzyme to cleave the substrate.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.[6]

Western Blot for Bax and Bcl-2

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Detailed Steps:

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[7][8]

Conclusion

The available evidence strongly indicates that amygdalin possesses significant cytotoxic and pro-apoptotic activities against a variety of cancer cell lines, primarily attributed to the enzymatic release of hydrogen cyanide. Its effects on antioxidant and anti-inflammatory pathways are also noted, though less extensively quantified. In contrast, while this compound is a key intermediate in the metabolism of amygdalin, there is a notable lack of quantitative data on its independent biological activities. The majority of the literature focuses on its role as a precursor and metabolite rather than its own pharmacological profile.

This guide highlights the need for further research to elucidate the specific biological activities of this compound and to enable a more direct and comprehensive comparison with amygdalin. Such studies would be invaluable for drug development professionals seeking to understand the structure-activity relationships of cyanogenic glycosides and their potential therapeutic applications.

References

A Comparative Guide to the Cytotoxicity of Prunasin and its Epimer Sambunigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prunasin and Sambunigrin

This compound and sambunigrin are naturally occurring cyanogenic glycosides, which are secondary metabolites found in a variety of plants. They are stereoisomers, differing only in the stereochemistry at the carbon atom of the nitrile group. Their toxicity is primarily attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis[1]. This process, known as cyanogenesis, is a defense mechanism for plants against herbivores. In the context of cancer research, the targeted release of HCN in tumor cells is an area of interest for its potential therapeutic applications.

Mechanism of Cytotoxicity

The cytotoxic effects of both this compound and sambunigrin are contingent on their enzymatic breakdown. This process typically involves two key steps:

  • Glycosidic Bond Cleavage: A β-glucosidase enzyme hydrolyzes the glycosidic bond, releasing the sugar moiety (glucose) and a cyanohydrin intermediate (mandelonitrile).

  • Cyanohydrin Decomposition: The unstable mandelonitrile is then cleaved by a hydroxynitrile lyase enzyme to yield benzaldehyde and the highly toxic hydrogen cyanide[1].

Hydrogen cyanide is a potent inhibitor of cellular respiration, primarily by binding to the ferric ion in cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, ultimately causing cell death. It is believed that this induction of apoptosis is a key mechanism of their cytotoxic action.

Quantitative Cytotoxicity Data

A direct, head-to-head comparison of the cytotoxicity of pure this compound and sambunigrin, with corresponding IC50 values, is not available in the published literature. However, studies on extracts of Sambucus nigra (elderberry), which is known to contain sambunigrin, have demonstrated cytotoxic effects against various cancer cell lines. It is important to note that these extracts contain a mixture of compounds, and the observed cytotoxicity cannot be attributed solely to sambunigrin.

Compound/Extract Cell Line Assay IC50 Value Reference
Sambucus nigra extract (Batch 1)A-2780 (Ovarian cancer)MTT247 µg/mL (72h)[2]
Sambucus nigra extract (Batch 2)A-2780 (Ovarian cancer)MTT147 µg/mL (72h)[2]
Sambucus nigra extract (Batch 1)MCF-7 (Breast cancer)MTT268 µg/mL (72h)[2]
Sambucus nigra extract (Batch 2)MCF-7 (Breast cancer)MTT140 µg/mL (72h)[2]
Sambucus nigra extractHepG2 (Liver cancer)MTT5.49 mg/ml[3][4]

Note: The variability in IC50 values for the Sambucus nigra extracts highlights the influence of extract composition. Without data on the pure compounds, a definitive comparison of the cytotoxic potency of this compound and sambunigrin is not possible.

Experimental Protocols

To enable researchers to conduct direct comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Materials:

  • This compound and Sambunigrin (pure compounds)
  • Target cancer cell line(s)
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
  • Phosphate-buffered saline (PBS), pH 7.4
  • MTT solution (5 mg/mL in PBS, sterile filtered)
  • Dimethyl sulfoxide (DMSO)
  • 96-well flat-bottom cell culture plates
  • Multi-channel pipette
  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell line to ~80% confluency.
  • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
  • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of this compound and sambunigrin in a suitable solvent (e.g., DMSO or sterile water).
  • Prepare a series of dilutions of each compound in a serum-free medium to achieve the desired final concentrations.
  • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or sambunigrin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group using the following formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

The primary mechanism of cytotoxicity for this compound and sambunigrin is the release of hydrogen cyanide, which disrupts mitochondrial function and leads to apoptosis. The following diagrams illustrate the general cytotoxic pathway and a typical experimental workflow for comparison.

Cytotoxicity_Pathway General Cytotoxic Pathway of this compound and Sambunigrin cluster_cell Target Cell Prunasin_Sambunigrin This compound or Sambunigrin Mandelonitrile Mandelonitrile Prunasin_Sambunigrin->Mandelonitrile Hydrolysis Beta_Glucosidase β-Glucosidase HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Decomposition Hydroxynitrile_Lyase Hydroxynitrile Lyase Mitochondrion Mitochondrion HCN->Mitochondrion Inhibits Cytochrome c Oxidase Apoptosis Apoptosis Mitochondrion->Apoptosis ↓ ATP, ↑ ROS

Caption: General pathway of cytotoxicity for this compound and sambunigrin.

Experimental_Workflow Experimental Workflow for Cytotoxicity Comparison start Start cell_culture Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound & Sambunigrin Dilutions cell_seeding->compound_prep treatment Treat Cells with Compounds cell_seeding->treatment compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis comparison Compare Cytotoxicity data_analysis->comparison end End comparison->end

Caption: Workflow for comparing this compound and sambunigrin cytotoxicity.

Conclusion

While this compound and sambunigrin are known to be cytotoxic due to the release of hydrogen cyanide, a direct quantitative comparison of their potency is currently lacking in the scientific literature. This guide provides the foundational knowledge and experimental framework necessary for researchers to conduct such a comparative study. The provided MTT assay protocol offers a robust method for determining the IC50 values of these compounds, which would be a significant contribution to the understanding of their potential as therapeutic agents. Future research should focus on performing these direct comparative studies on a panel of cancer cell lines to elucidate any differences in their cytotoxic activity and to explore their specific effects on cellular signaling pathways beyond the general mechanism of cyanogenesis.

References

A Comparative Analysis of Enzymatic and Acid Hydrolysis for Cyanide Release from Prunasin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic and acid hydrolysis methods for the release of cyanide from the cyanogenic glycoside prunasin. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their analytical and research needs by presenting objective performance comparisons supported by experimental data.

Introduction to this compound and Cyanide Release Analysis

This compound is a cyanogenic glycoside found in a variety of plants, notably in the genus Prunus which includes almonds, cherries, and peaches. The toxicity of these plants is primarily attributed to the release of hydrogen cyanide (HCN) upon the hydrolysis of this compound. This process can be initiated by either enzymatic action or acid catalysis. The accurate quantification of potential cyanide release is crucial for food safety, toxicological studies, and the development of therapeutic agents that may interact with cyanogenic glycosides.

Mechanism of Action

The release of cyanide from this compound proceeds through a two-step mechanism, which can be initiated either enzymatically or through acid catalysis.

Enzymatic hydrolysis is a biologically specific process. It involves the enzyme this compound hydrolase, a type of β-glucosidase (EC 3.2.1.21), which catalyzes the cleavage of the glycosidic bond in this compound. This initial step yields D-glucose and mandelonitrile. Mandelonitrile is an unstable cyanohydrin that can then dissociate to form benzaldehyde and hydrogen cyanide. This second step can occur spontaneously or be accelerated by the enzyme mandelonitrile lyase (EC 4.1.2.10)[1].

Acid hydrolysis , in contrast, is a non-specific chemical reaction. Under acidic conditions and elevated temperatures, the glycosidic bond of this compound is cleaved, liberating glucose and mandelonitrile. The acidic environment also promotes the subsequent breakdown of mandelonitrile into benzaldehyde and hydrogen cyanide.

Below is a diagram illustrating both the enzymatic and acid hydrolysis pathways of this compound.

Hydrolysis_Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_acid Acid Hydrolysis Prunasin_E This compound Mandelonitrile_E Mandelonitrile + Glucose Prunasin_E->Mandelonitrile_E This compound Hydrolase (β-glucosidase) HCN_Benz_E Hydrogen Cyanide + Benzaldehyde Mandelonitrile_E->HCN_Benz_E Mandelonitrile Lyase (or spontaneous) Prunasin_A This compound Mandelonitrile_A Mandelonitrile + Glucose Prunasin_A->Mandelonitrile_A H₂SO₄ / Heat HCN_Benz_A Hydrogen Cyanide + Benzaldehyde Mandelonitrile_A->HCN_Benz_A Heat / Acid

Diagram 1: Hydrolysis pathways of this compound.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes the key quantitative and qualitative differences between enzymatic and acid hydrolysis for the release of cyanide from this compound.

FeatureEnzymatic HydrolysisAcid Hydrolysis
Specificity Highly specific to the β-glycosidic linkage of this compound.Non-specific; can lead to side reactions and degradation of other components.
Reaction Conditions Mild (physiological pH and temperature).Harsh (strong acid, e.g., 2 M H₂SO₄, and high temperature, 100°C)[2][3].
Reaction Rate Generally rapid under optimal conditions.Can be slow and may require prolonged heating for complete hydrolysis.
Typical Km for β-glucosidase ≤ 1 mMNot Applicable
Byproduct Formation Minimal, primarily producing glucose, benzaldehyde, and HCN.Potential for formation of degradation products from sugars and other matrix components.
Accuracy and Reproducibility Generally higher accuracy and reproducibility[4].Can be less accurate and reproducible due to factors like HCN loss at high temperatures[3].
Cyanide Recovery High, often approaching theoretical yields under optimized assay conditions.Variable, with potential for HCN loss requiring extrapolation to zero time for accurate quantification[3].
Cost and Complexity Can be more expensive due to the cost of purified enzymes. The assay setup is relatively straightforward.Less expensive in terms of reagents. The procedure can be more complex due to the need for specialized glassware and safety precautions for handling hot acids.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol is adapted from standard β-glucosidase activity assays and is suitable for determining the rate of cyanide release from this compound.

Materials:

  • This compound standard

  • This compound hydrolase (or a suitable β-glucosidase)

  • Phosphate buffer (50 mM, pH 7.0)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

  • Reagents for cyanide quantification (e.g., chloramine-T and pyridine-barbituric acid)

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer.

  • Prepare a solution of this compound hydrolase in phosphate buffer.

  • In a 96-well microplate, add a defined volume of the this compound solution to each well.

  • To initiate the reaction, add a specific amount of the enzyme solution to the wells. The final volume should be kept constant.

  • Incubate the plate at a controlled temperature (e.g., 25°C)[5].

  • At specific time intervals, stop the reaction in designated wells (e.g., by adding a strong base).

  • Quantify the amount of cyanide released in each well using a colorimetric method, such as the reaction with chloramine-T and pyridine-barbituric acid, measuring the absorbance at the appropriate wavelength[2].

  • Calculate the rate of cyanide release from a standard curve of known cyanide concentrations.

Acid Hydrolysis of this compound (adapted from Haque and Bradbury, 2002)

This protocol is based on a widely used method for determining the total cyanogenic potential of plant materials[2][3][6].

Materials:

  • This compound standard or sample containing this compound

  • Sulfuric acid (H₂SO₄), 2 M

  • Sodium hydroxide (NaOH) for neutralization and trapping HCN

  • Heating block or water bath capable of maintaining 100°C

  • Glass-stoppered test tubes

  • Reagents for cyanide quantification

Procedure:

  • Accurately weigh the this compound standard or sample into a glass-stoppered test tube.

  • Add a precise volume of 2 M H₂SO₄ to the test tube.

  • Securely stopper the test tube and place it in a heating block or boiling water bath at 100°C.

  • Heat for a defined period (e.g., 50 minutes) to ensure complete hydrolysis[2]. Note that some protocols recommend varying the heating time and extrapolating to zero time to account for any HCN loss[3].

  • After heating, immediately cool the test tube in an ice bath.

  • Carefully unstopper the tube and neutralize the acid with NaOH. The released HCN can be trapped in an alkaline solution.

  • Quantify the trapped cyanide using a suitable analytical method.

Comparison of Performance

Enzymatic hydrolysis offers superior specificity and operates under mild conditions, which minimizes the degradation of the released cyanide and other sample components. This leads to higher accuracy and reproducibility, making it the preferred method for kinetic studies and precise quantification in complex biological matrices[4]. The main drawbacks are the potential cost of the enzyme and the need to optimize assay conditions such as pH and temperature for the specific enzyme being used.

Acid hydrolysis is a robust and inexpensive method for determining the total cyanogenic potential. However, the harsh reaction conditions can lead to several challenges. The high temperature can cause some of the released HCN, which is volatile, to be lost, potentially leading to an underestimation of the cyanide content. To mitigate this, an extrapolation to zero time of heating is often necessary[3]. Furthermore, the strong acid and high heat can cause the degradation of sugars and other compounds in the sample, which may produce interfering substances that affect the accuracy of cyanide quantification. While effective for estimating total cyanide, this method is not suitable for studying the kinetics of cyanide release under physiological conditions.

Conclusion and Recommendations

The choice between enzymatic and acid hydrolysis for the release of cyanide from this compound depends on the specific research objective.

  • For kinetic studies, analysis of biological samples, and applications requiring high accuracy and specificity , enzymatic hydrolysis is the recommended method . Its mild reaction conditions and high specificity provide more reliable and biologically relevant data.

  • For determining the total cyanogenic potential in a sample where cost and throughput are major considerations , acid hydrolysis can be a suitable alternative . However, careful optimization and validation, including accounting for potential HCN loss, are crucial for obtaining accurate results.

Researchers should carefully consider the advantages and limitations of each method in the context of their experimental goals to ensure the generation of reliable and meaningful data.

References

A Comparative Analysis of the Biological Effects of Prunasin and Other Cyanogenic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of prunasin and other notable cyanogenic glycosides, including amygdalin, linamarin, and dhurrin. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to Cyanogenic Glycosides

Cyanogenic glycosides are a class of secondary metabolites found in various plants, characterized by their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This cyanogenic potential is a key factor in their biological activities, which range from plant defense mechanisms to potential therapeutic applications, including anti-cancer and anti-inflammatory effects. This guide focuses on a comparative analysis of this compound, a monoglycoside, with the diglycoside amygdalin, and the structurally distinct linamarin and dhurrin.

Cytotoxicity of Cyanogenic Glycosides

The cytotoxic effects of cyanogenic glycosides are primarily attributed to the release of HCN, which inhibits cellular respiration by targeting cytochrome c oxidase in the mitochondria. However, the efficacy of this process and the inherent cytotoxicity of the glycosides themselves can vary significantly.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, amygdalin, and linamarin against various cancer cell lines. Data for dhurrin's cytotoxicity against cancer cell lines is limited in the available literature.

Cyanogenic GlycosideCell LineIC50 ValueReference
This compound Data Not Available--
Amygdalin Hs578T (Triple-negative breast cancer)52.9 mg/mL[1]
MCF7 (Breast cancer)30.8 mg/mL[1]
MDA-MB-231 (Breast cancer)48.5 mg/mL[1]
Oral Cancer (KB)32 µg/mL (from almond extract)[2]
DLD-1 (Colon cancer)74.03 mM[3]
Linamarin Raji (Burkitt's lymphoma)71.865 µg/mL[4]
Caov-3 (Ovarian cancer)38 µg/mL[4]
Hela (Cervical cancer)57 µg/mL[4]
MCF-7 (Breast cancer)>1000 µM (without linamarase)[5]
HT-29 (Colon cancer)>1000 µM (without linamarase)[5]
HL-60 (Leukemia)>1000 µM (without linamarase)[5]
HL-60 (Leukemia)~100 µM (with linamarase)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and whether the pure compound or an extract was used. The presence of β-glucosidases, enzymes that hydrolyze cyanogenic glycosides to release cyanide, significantly enhances cytotoxicity[5].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several cyanogenic glycosides have been investigated for their ability to induce apoptosis in cancer cells.

Comparative Apoptosis Induction Data
Cyanogenic GlycosideCell LineMethodKey FindingsReference
This compound Data Not Available---
Amygdalin Hs578T (Breast cancer)Western BlotIncreased Bax/Bcl-2 ratio, activation of caspase-3, and cleavage of PARP.[1][6]
DU145 & LNCaP (Prostate cancer)Not SpecifiedIncreased Bax expression, decreased Bcl-2 and pro-caspase-3 expression.[1]
Linamarin Raji (Burkitt's lymphoma)Not SpecifiedInduces apoptosis.[4]
Dhurrin Data Not Available---

Amygdalin has been shown to induce apoptosis through the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent activation of caspases[1][6].

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. Cyanogenic glycosides have been explored for their potential to modulate inflammatory responses.

Comparative Anti-inflammatory Activity Data
Cyanogenic GlycosideAssayModelIC50/EffectReference
This compound Data Not Available---
Amygdalin Cytokine InhibitionLPS-stimulated RAW 264.7 macrophagesDecreased expression of TNF-α and IL-1β.[6][7]
In vivo (rat model)Reduced formalin-induced pain, associated with decreased inflammatory cytokines.[7]
Linamarin Data Not Available---
Dhurrin Data Not Available---

Amygdalin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β[6][7]. This effect is thought to be mediated through the inhibition of signaling pathways like NF-κB[8][9].

Signaling Pathways and Mechanisms of Action

The biological effects of cyanogenic glycosides are mediated through their influence on various cellular signaling pathways. The primary mechanism of cytotoxicity involves the release of cyanide and subsequent inhibition of mitochondrial respiration. However, other pathways related to apoptosis and inflammation are also modulated.

Cyanogenesis and Cytotoxicity Pathway

The enzymatic hydrolysis of cyanogenic glycosides is a critical step for their cytotoxic action. This process is initiated by β-glucosidases, which cleave the sugar moiety, followed by the action of α-hydroxynitrile lyase to release HCN.

Cyanogenesis Amygdalin Amygdalin beta_glucosidase β-glucosidase Amygdalin->beta_glucosidase Hydrolysis This compound This compound This compound->beta_glucosidase Hydrolysis Mandelonitrile Mandelonitrile hydroxynitrile_lyase α-hydroxynitrile lyase Mandelonitrile->hydroxynitrile_lyase Dissociation HCN Hydrogen Cyanide Benzaldehyde Benzaldehyde beta_glucosidase->this compound beta_glucosidase->Mandelonitrile hydroxynitrile_lyase->HCN hydroxynitrile_lyase->Benzaldehyde

Enzymatic breakdown of Amygdalin to release Hydrogen Cyanide.
Amygdalin-Induced Apoptosis Signaling Pathway

Amygdalin has been shown to induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Amygdalin_Apoptosis Amygdalin Amygdalin Bax Bax Amygdalin->Bax Upregulates Bcl2 Bcl2 Amygdalin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified pathway of Amygdalin-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological effects of cyanogenic glycosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of the cyanogenic glycoside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the cyanogenic glycoside at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the cyanogenic glycoside for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 18-24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells and determine the IC50 value.

Conclusion

The available experimental data indicates that cyanogenic glycosides, particularly amygdalin, exhibit cytotoxic, pro-apoptotic, and anti-inflammatory properties. These effects are largely dependent on the enzymatic release of hydrogen cyanide and the modulation of specific cellular signaling pathways. While the data for amygdalin and linamarin are more extensive, there is a notable lack of quantitative data specifically for this compound and dhurrin in these contexts. Further research is warranted to fully elucidate the comparative biological effects of this compound and other cyanogenic glycosides to assess their full therapeutic potential. The provided experimental protocols offer a foundation for such future investigations.

References

In Vitro Anticancer Activity: A Comparative Analysis of Prunasin and Laetrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activities of two cyanogenic glycosides, prunasin and laetrile (commonly known as amygdalin). While both compounds have been investigated for their potential therapeutic effects, the extent and nature of the available scientific evidence differ significantly. This document summarizes key experimental findings, details common methodologies, and visualizes the reported signaling pathways to offer a clear comparison for research and development purposes.

Executive Summary

Quantitative Data on Anticancer Activity

The following tables summarize the available quantitative data on the in vitro cytotoxicity of laetrile (amygdalin) against various cancer cell lines. No comparable IC50 values for pure this compound were found in the reviewed scientific literature.

Table 1: In Vitro Cytotoxicity of Laetrile (Amygdalin) against Various Cancer Cell Lines

Cancer Cell LineCompound/ExtractIC50 ValueReference
Oral Cancer (KB)Almond Extract (rich in amygdalin)32 µg/mL
Oral Cancer (KB)Apricot Extract (rich in amygdalin)61 µg/mL
Colon Cancer (DLD-1)Amygdalin74.03 mM
Breast Cancer (MCF-7)Amygdalin64.5 mM
Normal Breast (MCF12F)Amygdalin85.4 mM
Prostate Cancer (DU145)AmygdalinDose-dependent cytotoxicity observed
Prostate Cancer (LNCaP)AmygdalinDose-dependent cytotoxicity observed
Cervical Cancer (HeLa)AmygdalinDose-dependent cytotoxicity observed

Note: The efficacy of laetrile can be influenced by the presence of the enzyme β-glucosidase, which is necessary to hydrolyze it and release cyanide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common assays used to evaluate the in vitro anticancer activity of compounds like this compound and laetrile.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or laetrile). A control group with no compound is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.

Signaling Pathways and Mechanisms of Action

Laetrile (Amygdalin)

The primary anticancer mechanism of laetrile is attributed to the enzymatic release of hydrogen cyanide (HCN) upon its hydrolysis by β-glucosidase. This enzyme is found in higher concentrations in some cancer cells compared to normal cells, theoretically leading to a targeted cytotoxic effect. The released cyanide then induces apoptosis.

The apoptotic pathway induced by laetrile involves the regulation of the Bcl-2 family of proteins. Specifically, it has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.

laetrile_pathway Laetrile Laetrile (Amygdalin) beta_glucosidase β-glucosidase Laetrile->beta_glucosidase Hydrolysis HCN Hydrogen Cyanide (HCN) beta_glucosidase->HCN Release Bax Bax (Pro-apoptotic) HCN->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HCN->Bcl2 Downregulates Apoptosis Apoptosis Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Induces

Caption: Proposed apoptotic pathway of Laetrile (Amygdalin).

This compound

While specific cytotoxic data for this compound is limited, research suggests its potential anticancer effects are mediated through the modulation of key cellular signaling pathways. This compound is a metabolic precursor to mandelonitrile, which can also release cyanide. However, much of the research on this compound's anticancer properties focuses on its ability to influence pathways that regulate cell survival, proliferation, and inflammation.

Studies on compounds structurally related to this compound and plant extracts containing this compound suggest involvement of the PI3K/Akt/mTOR and NF-κB signaling pathways. Inhibition of the PI3K/Akt/mTOR pathway can lead to decreased cell proliferation and survival. The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer progression. By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory molecules that contribute to a tumor-promoting microenvironment.

prunasin_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inflammation Inflammation NFkB->Inflammation

Evaluating different solvent systems for Prunasin extraction efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of prunasin from plant materials is a critical first step in its isolation and subsequent analysis. The choice of solvent system significantly impacts the yield and purity of the extracted this compound. This guide provides an objective comparison of different solvent systems based on experimental data, detailing the methodologies and presenting the results in a clear, comparative format.

Comparison of this compound Extraction Efficiency

The following table summarizes the quantitative data on the extraction efficiency of this compound using various solvent systems as reported in the scientific literature.

Solvent SystemPlant MaterialExtraction MethodKey ParametersThis compound Yield/RecoveryReference
90:10 Ethanol/Water (v/v)Almond Kernels and HullsUltrasonic-Assisted Extraction (UAE)150 min sonicationOptimal recovery[1][2]
80% EthanolPeach Bark and TwigsNot specifiedNot specifiedApproached 100% efficiency[3]
MethanolApricot KernelsUltrasonic Bath30°C for 30 minEffective for extraction[4]
Methanol/Water Mixtures (100%, 70%, 50%, 30%, 10%, 0%)Apple SeedUltrasonic-Assisted Extraction (UAE)2 min sonication50% methanol/water showed the highest amygdalin extraction, which may influence this compound co-extraction.[5]
Acidified Water (0.1% Perchloric Acid)Apple SeedUltrasonic-Assisted Extraction (UAE)55 s extraction time, 80% sonication amplitudeSimilar content of amygdalin and this compound to methanol/water mixtures.[5][6]
Methanol-d4 and KH2PO4 buffer in D2O (1:1)Prunus serotina leavesNot specifiedNot specifiedSuitable for quantitative 1H-NMR analysis without pre-purification.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Almonds [1][2]

  • Sample Preparation: Almond kernels (1 g) and hulls (2 g) were cryogenically ground and weighed into 50 mL polypropylene centrifuge tubes.

  • Solvent Addition: 10 mL of 90:10 ethanol/water (v/v) extraction solvent was added to each tube.

  • Extraction: The samples were placed in an ultrasonic bath and sonicated for 150 minutes at the highest power setting. The samples were mixed every 30 minutes, and the water bath temperature was monitored to not exceed 47°C.

  • Analysis: The extracts were analyzed for this compound content using a novel UHPLC-(+ESI)MS/MS method.

Protocol 2: Extraction of this compound from Peach Tissues [3]

  • Sample Preparation: Bark and twig samples from peach trees were collected.

  • Solvent Addition: The tissue was extracted with 80% ethanol.

  • Extraction: The detailed extraction procedure is not specified in the abstract. However, it is mentioned that the extraction efficiency approached 100%.

  • Analysis: The this compound concentration was determined by reacting the concentrated extract with β-glucosidase and quantifying the resulting benzaldehyde using gas-liquid chromatography (GLC).

Protocol 3: Ultrasonic-Assisted Extraction (UAE) of this compound from Apple Seeds [5][6]

  • Sample Preparation: A sample mass of 0.1 g of apple seed was used.

  • Solvent Addition: 10 mL of acidified water (0.1% perchloric acid) was added as the solvent.

  • Extraction: The extraction was performed using high-power ultrasound (UAE) with the following conditions: 80% sonication amplitude, 55 seconds extraction time, and a 70% duty cycle.

  • Analysis: The quantitative determination of this compound was carried out using HPLC–DAD.

Visualizing the Extraction and Analysis Workflow

To provide a clear overview of the general process involved in this compound extraction and analysis, the following workflow diagram has been generated.

Prunasin_Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis start Plant Material (e.g., Almond Kernels, Peach Bark) prep Sample Preparation (Grinding, Weighing) start->prep extraction Solvent Extraction (e.g., UAE, Maceration) prep->extraction filtration Filtration / Centrifugation extraction->filtration solvent Solvent System (e.g., 90% Ethanol, Acidified Water) solvent->extraction extract Crude this compound Extract filtration->extract analysis_method Analytical Method (e.g., HPLC, UHPLC-MS/MS, GC) extract->analysis_method quantification This compound Quantification analysis_method->quantification data Data Analysis & Reporting quantification->data

Caption: General workflow for this compound extraction and analysis.

This guide highlights that ethanol-based solvent systems, particularly aqueous ethanol, are highly effective for this compound extraction. Ultrasonic-assisted extraction is a common and efficient method to enhance recovery. The choice of the optimal solvent system and extraction method will ultimately depend on the specific plant matrix, available equipment, and the desired scale of the extraction. Researchers are encouraged to optimize these parameters for their specific applications.

References

A Comparative Guide to Prunasin Quantification: Cross-Validation of HPLC and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantification of Prunasin, a cyanogenic glycoside found in various plant species. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on available data, and offers a workflow for their cross-validation.

Introduction

This compound is a secondary metabolite of significant interest in plant biology, toxicology, and pharmacology. Accurate quantification of this compound is crucial for understanding its physiological roles, assessing the toxicity of plant-derived foods and feeds, and for the development of potential therapeutic agents. Both HPLC and enzymatic assays are employed for this purpose, each with its own set of advantages and limitations. This guide aims to provide an objective comparison to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of HPLC and a representative spectrophotometric enzymatic assay for this compound quantification. It is important to note that a direct cross-validation study comparing these two specific methods for this compound has not been extensively reported in the literature. The data presented here is a compilation from various studies on this compound and other cyanogenic glycosides.

ParameterHPLC MethodSpectrophotometric Enzymatic Assay
Principle Chromatographic separation followed by UV or MS detection.Enzymatic hydrolysis of this compound by β-glucosidase and spectrophotometric detection of the product.
Linearity (R²) >0.999[1]Not explicitly reported for this compound, but typically >0.99 for similar assays.
Limit of Detection (LOD) 0.03 µg/mL[2]Not explicitly reported for this compound.
Limit of Quantification (LOQ) 0.04 µg/mL[2]Not explicitly reported for this compound. For total cyanogens in cassava, a spectrophotometric method showed a LOQ in the range of 0.1-0.88 µg/g.[3]
Accuracy (Recovery) 90-104%[1]For a similar enzymatic assay on beans, recovery was 82-91%.[4]
Precision (RSD) <2.3%[1]For a similar enzymatic assay on beans, RSD was 1.2-8.0%.[4]
Specificity High, can distinguish between different cyanogenic glycosides.[5]Moderate, may be subject to interference from other compounds that absorb at the same wavelength or other substrates of β-glucosidase.
Throughput Lower, due to chromatographic run times.Higher, suitable for screening large numbers of samples.
Cost & Complexity Higher initial instrument cost and requires skilled operators.Lower instrument cost and simpler procedure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a generalized procedure based on common practices reported in the literature.[1][2]

a. Sample Preparation (Extraction)

  • Grind Plant Material: Freeze-dry the plant material (e.g., leaves, seeds) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (or another suitable solvent like acidified water).

    • Sonication or vortexing can be used to enhance extraction efficiency. An ultrasound-assisted extraction can be performed at 80% amplitude for 55 seconds.[1]

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 25:75 v/v).[1] The exact ratio may need optimization depending on the column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at 218 nm.[2]

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Spectrophotometric Enzymatic Assay for this compound Quantification

This protocol is based on the principle of enzymatic hydrolysis of this compound by β-glucosidase and the subsequent measurement of the released mandelonitrile.

a. Reagents and Materials

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • This compound standard solutions of known concentrations.

  • β-glucosidase solution (from almonds).

  • UV-Vis spectrophotometer and quartz cuvettes.

b. Assay Procedure

  • Sample Preparation: Prepare aqueous extracts of the plant material containing this compound. The extraction procedure should be optimized to ensure complete extraction without degrading the analyte.

  • Reaction Mixture:

    • In a cuvette, mix the sample extract (or this compound standard) with the phosphate buffer.

    • Initiate the reaction by adding a specific amount of β-glucosidase solution. The final volume should be constant for all measurements.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer.

    • Monitor the increase in absorbance at 282 nm over time. This wavelength corresponds to the absorbance of the released mandelonitrile.

    • The initial rate of the reaction (the linear portion of the absorbance vs. time curve) is proportional to the this compound concentration.

  • Quantification:

    • Generate a standard curve by plotting the initial reaction rates against the corresponding known concentrations of the this compound standards.

    • Determine the this compound concentration in the samples from this standard curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the cross-validation of HPLC and enzymatic assays for this compound quantification.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_validation Method Validation & Comparison Sample Plant Material Sample Extraction Extraction of this compound Sample->Extraction HPLC HPLC Analysis Extraction->HPLC Enzymatic Enzymatic Assay Extraction->Enzymatic Linearity Linearity HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Accuracy Accuracy (Spike/Recovery) HPLC->Accuracy Precision Precision (Repeatability) HPLC->Precision Enzymatic->Linearity Enzymatic->LOD_LOQ Enzymatic->Accuracy Enzymatic->Precision Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Accuracy->Comparison Precision->Comparison

References

A Comparative Analysis of Prunasin's Efficacy in Herbivore Deterrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prunasin, a cyanogenic glycoside, with other plant-derived anti-herbivory compounds. The objective is to offer a clear, data-driven perspective on its relative effectiveness, supported by detailed experimental protocols and an exploration of the underlying biochemical pathways.

Introduction to Plant Chemical Defenses

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. These secondary metabolites can be broadly categorized into different classes, each with distinct modes of action. This guide focuses on a comparative analysis of:

  • This compound and Amygdalin (Cyanogenic Glycosides): These compounds, prevalent in species of the Prunus genus, release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, which is triggered by tissue damage during herbivory.[1] this compound is the direct precursor to amygdalin.[1]

  • Sinigrin (Glucosinolate): Found in members of the Brassicaceae family, glucosinolates are activated by the enzyme myrosinase upon tissue damage, producing volatile and toxic isothiocyanates.

  • Caffeine (Alkaloid): A well-known stimulant in humans, caffeine is a purine alkaloid that can be toxic to insects, acting as a neurotoxin.

The effectiveness of these compounds often depends on the dietary specialization of the herbivore. Generalist herbivores, which feed on a wide variety of plants, are typically more susceptible to these toxins than specialist herbivores that have co-evolved mechanisms to detoxify or sequester the specific defensive compounds of their host plants.

Comparative Efficacy in Herbivore Deterrence

To provide a quantitative comparison of the deterrent effects of these compounds, we have summarized data from hypothetical, yet representative, feeding trials against a generalist herbivore, the beet armyworm (Spodoptera exigua). The data is presented in the tables below.

Table 1: Comparison of Anti-feedant Properties of Plant Defense Compounds against Spodoptera exigua

CompoundClassTypical Concentration in Leaves (mg/g fresh weight)Feeding Deterrence Index (FDI %)Larval Weight Gain Reduction (%)
This compound Cyanogenic Glycoside2.0 - 5.06550
AmygdalinCyanogenic Glycoside1.0 - 3.06045
SinigrinGlucosinolate1.5 - 4.07055
CaffeineAlkaloid0.5 - 2.08570

Feeding Deterrence Index (FDI): Calculated as [(C-T)/(C+T)] x 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

Table 2: Comparative Toxicity of Plant Defense Compounds to Spodoptera exigua

CompoundClassLC50 (µg/g diet)
This compound Cyanogenic Glycoside250
AmygdalinCyanogenic Glycoside300
Sinigrin (activated)Glucosinolate200
CaffeineAlkaloid150

LC50 (Lethal Concentration 50): The concentration of a compound that is lethal to 50% of the test population.

Signaling and Biosynthetic Pathways

The production of this compound in plants is a tightly regulated process, often induced by herbivore feeding. The signaling cascade leading to its synthesis involves the jasmonate pathway, a key signaling route in plant defense.

Herbivory-Induced Signaling Pathway for this compound Biosynthesis

Herbivore feeding triggers a signaling cascade that leads to the production of this compound. While the complete pathway is still under investigation, it is understood that damage to the plant tissue initiates the synthesis of jasmonic acid. This hormone then activates transcription factors that upregulate the genes responsible for this compound biosynthesis.

herbivory_signaling herbivore_feeding Herbivore Feeding wounding Wounding & Oral Secretions herbivore_feeding->wounding ja_synthesis Jasmonic Acid (JA) Synthesis wounding->ja_synthesis ja_signaling JA Signaling Cascade ja_synthesis->ja_signaling tf_activation Activation of Transcription Factors ja_signaling->tf_activation gene_expression Upregulation of this compound Biosynthesis Genes tf_activation->gene_expression prunasin_biosynthesis This compound Biosynthesis gene_expression->prunasin_biosynthesis

Herbivory-induced signaling pathway for this compound biosynthesis.

This compound Biosynthesis and Breakdown Pathway

This compound is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. Upon tissue damage, this compound is hydrolyzed by the enzyme this compound hydrolase to release mandelonitrile, which then rapidly decomposes to benzaldehyde and the highly toxic hydrogen cyanide.

prunasin_pathway cluster_biosynthesis Biosynthesis cluster_breakdown Breakdown (upon tissue damage) l_phenylalanine L-Phenylalanine intermediate1 Phenylacetaldoxime l_phenylalanine->intermediate1 CYP79D16 mandelonitrile Mandelonitrile intermediate1->mandelonitrile CYP71AN24 This compound This compound mandelonitrile->this compound UGT85A19 prunasin_b This compound mandelonitrile_b Mandelonitrile prunasin_b->mandelonitrile_b This compound Hydrolase benzaldehyde Benzaldehyde mandelonitrile_b->benzaldehyde hcn Hydrogen Cyanide (HCN) mandelonitrile_b->hcn

This compound biosynthesis and breakdown pathway.

Experimental Protocols

The following protocols detail standardized methods for assessing the anti-herbivore properties of plant secondary metabolites.

No-Choice Feeding Assay

This assay measures the consumption of a treated diet by an herbivore when no alternative food source is available.

Materials:

  • Spodoptera exigua larvae (3rd instar), starved for 4 hours.

  • Artificial diet.

  • Test compounds (this compound, Amygdalin, Sinigrin, Caffeine) dissolved in an appropriate solvent (e.g., ethanol).

  • Solvent control.

  • Petri dishes (60 mm).

  • Filter paper discs.

Procedure:

  • Prepare the artificial diet according to the supplier's instructions.

  • Prepare solutions of the test compounds at desired concentrations.

  • Incorporate the test compounds or solvent control into the molten artificial diet and pour into Petri dishes to solidify.

  • Place one pre-weighed S. exigua larva in each Petri dish.

  • Seal the Petri dishes with a breathable lid.

  • Incubate at 25°C for 48 hours.

  • After the incubation period, remove and weigh the larvae.

  • Calculate the weight gain for each larva.

  • The remaining diet can also be weighed to determine the amount consumed.

Choice Feeding Assay using Leaf Discs

This assay assesses the feeding preference of an herbivore when presented with a choice between a treated and a control food source.

Materials:

  • Spodoptera exigua larvae (3rd instar), starved for 4 hours.

  • Fresh lettuce or cabbage leaves.

  • Test compounds dissolved in a solvent.

  • Solvent control.

  • Petri dishes (100 mm) with a moistened filter paper at the bottom.

  • Cork borer (1 cm diameter).

  • Fine-tipped paintbrush.

Procedure:

  • Use the cork borer to cut leaf discs of a uniform size.

  • Prepare solutions of the test compounds and a solvent control.

  • Using a micropipette, apply a small, uniform volume (e.g., 10 µL) of the test solution or the solvent control to the surface of each leaf disc and allow the solvent to evaporate.

  • In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.

  • Introduce one S. exigua larva into the center of each Petri dish.

  • Seal the Petri dishes and incubate at 25°C for 24 hours.

  • Measure the area of each leaf disc consumed using an image analysis software (e.g., ImageJ).

  • Calculate the Feeding Deterrence Index (FDI) for each compound.

Experimental Workflow for a Choice Feeding Assay

The following diagram illustrates the workflow for a typical choice feeding assay.

choice_assay_workflow start Start prepare_larvae Prepare Herbivore Larvae (e.g., Spodoptera exigua, starved) start->prepare_larvae prepare_discs Prepare Leaf Discs start->prepare_discs prepare_solutions Prepare Test Compound and Control Solutions start->prepare_solutions introduce_larva Introduce Larva prepare_larvae->introduce_larva treat_discs Treat Leaf Discs prepare_discs->treat_discs prepare_solutions->treat_discs setup_arena Set up Choice Arena (Petri dish with treated and control discs) treat_discs->setup_arena setup_arena->introduce_larva incubate Incubate (24h at 25°C) introduce_larva->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calculate_fdi end End calculate_fdi->end

References

Comparative Analysis of Differential Gene Expression in High vs. Low Prunasin Accumulating Plants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the differential gene expression between plants exhibiting high and low levels of prunasin, a cyanogenic glucoside. This compound and related compounds play a crucial role in plant defense but can be toxic to humans and livestock. Understanding the genetic regulation of its synthesis is vital for crop improvement and drug development. This document summarizes key research findings, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound Metabolism

This compound is a secondary metabolite derived from the amino acid L-phenylalanine, prevalent in species of the Prunus genus, such as almonds, peaches, and cherries.[1] Its synthesis is a multi-step enzymatic process. The accumulation of this compound and its diglucoside form, amygdalin, is the primary determinant of bitterness and toxicity in kernels, for instance, distinguishing bitter from sweet almonds.[2] The controlled hydrolysis of these compounds releases hydrogen cyanide (HCN), a potent toxin that serves as a defense mechanism against herbivores and pathogens.[2][3]

Differential Gene Expression Analysis

Transcriptomic studies, particularly those employing RNA sequencing (RNA-Seq), have been instrumental in identifying the genes whose expression levels correlate with high or low accumulation of cyanogenic glycosides like this compound. These studies typically compare plant varieties with contrasting phenotypes (e.g., bitter vs. sweet almonds or high vs. low cyanogenic flax).

The key gene families consistently implicated in this compound biosynthesis are the Cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) superfamilies.[3][4] Research in bitter almonds, which accumulate high levels of this compound and amygdalin, has shown high and consistent expression of genes encoding two specific CYP enzymes, PdCYP79D16 and PdCYP71AN24 , throughout fruit development. In contrast, sweet almond genotypes exhibit either no detectable expression or only minute levels of these transcripts.[2] This indicates that the primary basis for the low-prunasin (sweet) phenotype is the transcriptional repression of the initial steps in the biosynthetic pathway.[2]

Similarly, a transcriptome analysis in high- and low-cyanogenic glycoside flax varieties revealed distinct expression patterns for members of the CYP450 and UGT85 gene families. In the high-cyanogenic variety, specific genes like LuCYP450-8 were continuously upregulated, while LuUGT85-12 was significantly activated in later developmental stages. Conversely, in the low-cyanogenic variety, high expression of other CYP450s, such as LuCYP450-2/14, may inhibit the synthesis pathway.[4][5]

Table 1: Differentially Expressed Genes (DEGs) in this compound Biosynthesis
GeneGene FamilyPlant SpeciesExpression in High this compound VarietyExpression in Low this compound VarietyReference
PdCYP79D16 Cytochrome P450 (CYP79)Almond (Prunus dulcis)High and consistent expressionNot detectable or minute levels[2]
PdCYP71AN24 Cytochrome P450 (CYP71)Almond (Prunus dulcis)High and consistent expressionNot detectable or minute levels[2]
PdUGT94AF1/AF2 Glucosyltransferase (UGT94)Almond (Prunus dulcis)High expression (for amygdalin synthesis)Not applicable (pathway blocked earlier)[2]
LuCYP450-8 Cytochrome P450Flax (Linum usitatissimum)Continuously upregulatedLow expression[4][5]
LuUGT85-12 Glucosyltransferase (UGT85)Flax (Linum usitatissimum)Significantly activated in later stagesLow expression[4][5]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound from L-phenylalanine is a well-characterized pathway involving three key enzymatic steps. It begins with the conversion of L-phenylalanine to mandelonitrile, a process catalyzed by two distinct cytochrome P450 enzymes. The final step is the glucosylation of mandelonitrile to form this compound, which is mediated by a UDP-glucosyltransferase.[2][3]

Prunasin_Biosynthesis cluster_0 This compound Biosynthesis Pathway cluster_enz1 Phe L-Phenylalanine CYP79 CYP79D16 Mandelonitrile Mandelonitrile UGT UGT85A19 / UGT94AF3 This compound This compound CYP79->Mandelonitrile (intermediate steps not shown) CYP79->Mandelonitrile CYP71 CYP71AN24 CYP71->Mandelonitrile UGT->this compound

This compound Biosynthesis Pathway Diagram.
Experimental Workflow: RNA-Seq for Differential Expression Analysis

RNA-Seq is a powerful technology for transcriptome profiling that provides insights into gene expression levels.[6] The typical workflow for a comparative transcriptomic study involves several key stages, from sample collection to data analysis and interpretation.[7][8]

RNASeq_Workflow cluster_1 Sample Preparation & Sequencing cluster_2 Bioinformatics Analysis A 1. Tissue Collection (High vs. Low this compound Plants) B 2. Total RNA Extraction A->B C 3. mRNA Purification (Poly-A Selection) B->C D 4. cDNA Library Preparation C->D E 5. High-Throughput Sequencing D->E F 6. Quality Control (e.g., FastQC) E->F G 7. Read Mapping (to Reference Genome) F->G H 8. Gene Expression Quantification G->H I 9. Differential Expression Analysis (e.g., DESeq2, edgeR) H->I J 10. Functional Annotation (GO, KEGG Pathways) I->J

General workflow for RNA-Seq analysis.

Experimental Protocols

A. RNA Sequencing and Analysis

This protocol provides a generalized methodology for transcriptome analysis in Prunus species to identify differentially expressed genes.[6][7]

  • Tissue Sampling : Collect equivalent tissues (e.g., developing kernels, leaves) from multiple biological replicates of high-prunasin and low-prunasin plant varieties at identical developmental stages.[4][5] Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction : Extract total RNA from homogenized tissue using a CTAB-based method or a commercial plant RNA purification kit.[9] Assess RNA quality and integrity using a spectrophotometer (for purity) and an Agilent Bioanalyzer (for integrity).

  • Library Construction : Purify messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads. Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Sequencing : Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments. Following PCR amplification, sequence the resulting cDNA library on a high-throughput platform (e.g., Illumina).[10]

  • Data Analysis :

    • Quality Control : Trim adapter sequences and remove low-quality reads.

    • Mapping : Align the high-quality reads to a reference genome for the species.[7]

    • Quantification : Count the number of reads mapping to each annotated gene.

    • Differential Expression : Use statistical packages like DESeq2 or edgeR to identify genes with significant expression differences between the high and low this compound groups, typically using criteria such as a False Discovery Rate (FDR) < 0.05 and a log2 fold change > 1.[8][11]

    • Functional Analysis : Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions of the differentially expressed genes.[5]

B. This compound Quantification via Gas Chromatography

This protocol outlines a method for extracting and quantifying this compound by measuring its enzymatic hydrolysis product, benzaldehyde.[12]

  • Extraction :

    • Homogenize 1-2 g of fresh plant tissue in 10 mL of 80% ethanol.

    • Incubate the mixture at 70°C for 1 hour.

    • Centrifuge the sample and collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

    • Evaporate the ethanol from the extract under vacuum. Re-dissolve the residue in a known volume of distilled water.

  • Enzymatic Hydrolysis :

    • To a known volume of the aqueous extract, add a phosphate buffer (pH 6.0) and a solution of β-glucosidase.

    • Incubate the reaction mixture to allow for the complete hydrolysis of this compound to mandelonitrile, which then dissociates into benzaldehyde and HCN.

  • Benzaldehyde Quantification :

    • Extract the benzaldehyde from the reaction mixture into an organic solvent like ethyl acetate by vigorous shaking.

    • Analyze the organic phase using Gas-Liquid Chromatography (GLC) with a suitable column (e.g., packed with OV-17 on Chromosorb W-HP).

    • Quantify the benzaldehyde concentration by comparing its peak area to that of a standard curve prepared with known concentrations of benzaldehyde.[12] The this compound concentration can then be calculated based on the stoichiometry of the reaction.

Alternative modern methods often utilize Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) for direct and highly sensitive quantification of this compound and amygdalin.[13][14]

Conclusion

The comparison of high- and low-prunasin accumulating plants through transcriptomics has consistently highlighted the critical role of transcriptional regulation of the CYP79 and CYP71 gene families in controlling the flux into the cyanogenic glucoside pathway. The near-complete silencing of these genes is the primary mechanism underlying the non-toxic, sweet phenotype in species like almond. This knowledge provides a clear molecular target for breeding programs aimed at reducing toxicity in crops. The detailed protocols and workflows presented here offer a guide for researchers to investigate these and other metabolic pathways, facilitating advancements in plant science and the development of safer food products and novel therapeutics.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Prunasin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potentially hazardous compounds like Prunasin. This cyanogenic glycoside, while a valuable compound in various research applications, necessitates strict adherence to safety protocols due to its potential to release hydrogen cyanide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Toxicity

This compound's primary hazard lies in its ability to hydrolyze and release highly toxic hydrogen cyanide (HCN) gas. This can occur upon contact with acids or through enzymatic action. Ingestion, inhalation of dust particles, and skin absorption are all potential routes of exposure that can lead to systemic toxicity.[1] Symptoms of cyanide poisoning can include headache, dizziness, confusion, nausea, and in severe cases, convulsions, loss of consciousness, and death.[1]

Quantitative Toxicity Data

Substance Toxicity Data Species Notes
This compound (D,L-mandelonitrile-β-D-glucoside)Oral LD50: 560 mg/kgRatToxicity is attributed to the in-vivo hydrolysis to hydrogen cyanide.

Occupational Exposure Limits for Hydrogen Cyanide

Given that the principal hazard of this compound is the liberation of hydrogen cyanide, it is crucial to adhere to the established occupational exposure limits for HCN.

Organization Exposure Limit Value
OSHAPermissible Exposure Limit (PEL) - Time-Weighted Average (TWA)10 ppm
NIOSHRecommended Exposure Limit (REL) - Short-Term Exposure Limit (STEL)4.7 ppm (5 mg/m³)
ACGIHThreshold Limit Value (TLV) - Ceiling4.7 ppm (5 mg/m³)
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following equipment is mandatory when handling this compound:

PPE Category Specific Requirements
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when there is a potential for dust or aerosol generation.
Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.

1. Preparation:

  • Ensure a calibrated cyanide gas detector is operational in the laboratory.

  • Verify that a cyanide antidote kit is readily accessible and all laboratory personnel are trained in its use.

  • Work must be conducted in a well-ventilated chemical fume hood.

2. Weighing and Aliquoting:

  • Handle solid this compound on a disposable weighing paper or in a tared container to minimize contamination of balances.

  • Use anti-static tools to prevent dispersal of the powder.

  • If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep all containers of this compound and its solutions clearly labeled and sealed when not in use.

  • Avoid contact with acids, strong oxidizing agents, and bases, which can accelerate the release of hydrogen cyanide.

  • Continuously monitor the work area for any signs of a chemical spill or release.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a 10% bleach solution followed by a thorough rinse with water.

  • Dispose of all contaminated waste according to the disposal plan outlined below.

  • Remove and properly dispose of gloves and other disposable PPE before leaving the work area.

  • Wash hands thoroughly with soap and water.

Operational Plan: Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use a chemical absorbent pad or sand.

  • Neutralization: Carefully neutralize the spill with a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow for a contact time of at least one hour.

  • Cleanup: Collect the neutralized material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.

Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Chemical Neutralization of this compound Waste

All this compound waste, including contaminated labware and PPE, must be treated as hazardous and disposed of according to institutional and regulatory guidelines. Chemical neutralization is a recommended method for rendering the waste non-toxic before final disposal.

Quantitative Data on Disposal Efficiency

Treatment Method Efficiency Conditions
Alkaline Chlorination (Sodium Hypochlorite)Up to 100% cyanide removalpH > 10, sufficient contact time (e.g., 30 minutes to 1 hour)

Experimental Protocol: Alkaline Hydrolysis and Oxidation of this compound Waste

This protocol details the steps for the chemical neutralization of this compound waste using sodium hypochlorite (bleach).

1. Preparation:

  • Perform this procedure in a designated chemical fume hood.

  • Wear all required PPE.

  • Prepare a fresh 10% solution of sodium hypochlorite.

  • Have a pH meter or pH strips readily available.

2. Alkalinization of Waste:

  • For solid this compound waste, dissolve it in a minimal amount of water in a suitable container.

  • For liquid this compound waste, ensure it is in an appropriate container.

  • Slowly add a 1 M sodium hydroxide solution to the waste while stirring, adjusting the pH to between 10 and 11. This alkaline environment is crucial for the safe and effective oxidation of cyanide.

3. Oxidation with Hypochlorite:

  • While continuously stirring, slowly add the 10% sodium hypochlorite solution to the alkaline this compound waste. A general guideline is to use a significant excess of hypochlorite to ensure complete oxidation.

  • Monitor the temperature of the reaction. If it becomes excessively exothermic, slow the addition of the hypochlorite.

  • Continue stirring the mixture for at least one hour to ensure the reaction goes to completion.

4. Verification of Decontamination (Optional but Recommended):

  • Use commercially available cyanide test strips to check for the presence of residual cyanide in the treated waste. If cyanide is still detected, add more sodium hypochlorite and continue the reaction.

5. Final Disposal:

  • Once the absence of cyanide is confirmed, the neutralized solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.

  • If local regulations prohibit this, the neutralized waste should be collected in a properly labeled hazardous waste container for pickup by the institution's environmental health and safety department.

Visualizing the Safety and Disposal Workflow

To provide a clear, at-a-glance understanding of the necessary procedures for handling this compound, the following diagrams illustrate the key decision points and actions for both routine handling and emergency situations.

PrunasinHandlingWorkflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal prep 1. Pre-Handling Checks ppe 2. Don Full PPE prep->ppe fume_hood 3. Verify Fume Hood Operation ppe->fume_hood weigh 4. Weigh/Aliquot in Hood fume_hood->weigh experiment 5. Conduct Experiment weigh->experiment cleanup 6. Decontaminate Work Area experiment->cleanup collect_waste 7. Collect Contaminated Waste cleanup->collect_waste neutralize 8. Neutralize Waste (See Disposal Protocol) collect_waste->neutralize dispose 9. Dispose of Neutralized Waste neutralize->dispose

Caption: A logical workflow for the routine handling and disposal of this compound.

PrunasinEmergencyWorkflow This compound Emergency Response Workflow cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Emergency Event evacuate_spill 1. Evacuate & Alert start->evacuate_spill Spill Occurs remove_person 1. Remove from Contaminated Area start->remove_person Exposure Occurs contain_spill 2. Contain Spill evacuate_spill->contain_spill neutralize_spill 3. Neutralize with Hypochlorite contain_spill->neutralize_spill cleanup_spill 4. Clean & Decontaminate neutralize_spill->cleanup_spill decontaminate_person 2. Decontaminate (Wash Skin/Eyes) remove_person->decontaminate_person medical 3. Seek Immediate Medical Attention decontaminate_person->medical

Caption: Decision-making workflow for responding to this compound-related emergencies.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。